Product packaging for Disodium 4-chlorophthalate(Cat. No.:CAS No. 74543-14-9)

Disodium 4-chlorophthalate

Cat. No.: B15187737
CAS No.: 74543-14-9
M. Wt: 244.54 g/mol
InChI Key: LWXGAQHPDMUTQE-UHFFFAOYSA-L
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Description

Disodium 4-chlorophthalate (CAS 3325-09-5) is an organic salt building block offered for research and development purposes . It is a derivative of 4-chlorophthalic acid, a versatile intermediate widely used in the synthesis of various specialized chemicals . As a research chemical, it is typically intended for use in analytical method development, method validation, and as a quality control standard during synthesis and formulation stages in laboratories . Compounds in this chemical family, particularly the related 4-chlorophthalic acid and its anhydride, serve as critical precursors in the development of more complex molecules, including those with applications in polymer chemistry, such as polyimides for high-performance materials . The monosodium salt of 4-chlorophthalic acid, a closely related compound, is known to be a key intermediate in the production of pigment dyes . This compound is provided for research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3ClNa2O4 B15187737 Disodium 4-chlorophthalate CAS No. 74543-14-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

74543-14-9

Molecular Formula

C8H3ClNa2O4

Molecular Weight

244.54 g/mol

IUPAC Name

disodium;4-chlorophthalate

InChI

InChI=1S/C8H5ClO4.2Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;;/h1-3H,(H,10,11)(H,12,13);;/q;2*+1/p-2

InChI Key

LWXGAQHPDMUTQE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Disodium 4-chlorophthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of disodium 4-chlorophthalate, a molecule of interest in various chemical and pharmaceutical research domains. This document details the synthetic pathway from phthalic anhydride, outlines precise experimental protocols, and presents expected analytical characterization data.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the chlorination of phthalic anhydride to produce the monosodium salt of 4-chlorophthalic acid. This intermediate is then acidified to yield 4-chlorophthalic acid, which is subsequently neutralized with two equivalents of sodium hydroxide to afford the final product, this compound.

Synthesis Pathway

The overall synthetic scheme is illustrated below:

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Acidification cluster_2 Step 3: Neutralization Phthalic_Anhydride Phthalic Anhydride Monosodium_4_chlorophthalate Monosodium 4-chlorophthalate Phthalic_Anhydride->Monosodium_4_chlorophthalate 1. NaOH, H₂O 2. Cl₂ Monosodium_4_chlorophthalate_ref Monosodium 4-chlorophthalate 4_Chlorophthalic_Acid 4-Chlorophthalic Acid 4_Chlorophthalic_Acid_ref 4-Chlorophthalic Acid Monosodium_4_chlorophthalate_ref->4_Chlorophthalic_Acid H₂SO₄ Disodium_4_chlorophthalate This compound 4_Chlorophthalic_Acid_ref->Disodium_4_chlorophthalate 2 NaOH

Caption: Synthetic pathway for this compound.
Experimental Protocol

Step 1: Synthesis of Monosodium 4-chlorophthalate

  • In a well-ventilated fume hood, equip a four-necked flask with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser.

  • Charge the flask with 550 g of deionized water and, with stirring, add 250 g of phthalic anhydride.

  • Carefully add a solution of 110 g of sodium hydroxide in 340 g of water to the suspension.

  • Introduce chlorine gas through the gas inlet tube at a controlled rate, maintaining the reaction temperature between 28-30°C.

  • During the chlorination, maintain the pH of the reaction mixture at approximately 5.5 by the controlled addition of a dilute sodium hydroxide solution.

  • After the reaction is complete (as determined by a suitable analytical method such as HPLC), the precipitated crude monosodium 4-chlorophthalate is collected by filtration.

  • The crude product is then purified by recrystallization from hot water to yield the refined monosodium 4-chlorophthalate.

Step 2: Synthesis of 4-Chlorophthalic Acid

  • To a suitable reaction vessel, add 150 g of 20% sulfuric acid.

  • With stirring, add 46 g of the purified monosodium 4-chlorophthalate to the acid solution.

  • Heat the mixture to 40°C and stir for 2 hours to ensure complete conversion to 4-chlorophthalic acid.

  • Cool the solution to 10-15°C and add 130 ml of chlorobenzene to precipitate the product.

  • Stir the mixture for at least 2 hours at this temperature to complete the crystallization.

  • Collect the crystalline 4-chlorophthalic acid by suction filtration and wash with a small amount of cold water.

  • Dry the product under vacuum. A typical yield for this step is around 90%.[1]

Step 3: Synthesis of this compound

  • Accurately weigh the dried 4-chlorophthalic acid and calculate the molar equivalent.

  • In a separate beaker, prepare a solution containing two molar equivalents of sodium hydroxide in a minimal amount of deionized water.

  • Slowly add the sodium hydroxide solution to a stirred suspension of 4-chlorophthalic acid in a suitable solvent (e.g., ethanol or water).

  • Continue stirring until all the 4-chlorophthalic acid has dissolved, indicating the formation of the disodium salt.

  • The this compound can be isolated by removal of the solvent under reduced pressure or by precipitation through the addition of a less polar solvent.

  • Dry the final product under vacuum to a constant weight. The yield for this neutralization step is expected to be quantitative.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₃ClNa₂O₄
Molecular Weight 244.54 g/mol [2][3]
Appearance White to off-white crystalline solid
CAS Number 3325-09-5[2]

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the recommended analytical techniques and the expected results.

Characterization Workflow

Characterization_Workflow Start Synthesized Disodium 4-chlorophthalate NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity IR->Purity MS->Purity Final Characterized Product Purity->Final

Caption: Workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • ¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterium oxide (D₂O). Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR: Dissolve approximately 20-50 mg of the sample in 0.6 mL of D₂O. Record the spectrum on a 100 MHz or higher field NMR spectrometer.

Expected Spectra:

The presence of the chloro substituent and the carboxylate groups will influence the chemical shifts of the aromatic protons and carbons. Based on the structure and data from analogous compounds, the following spectral features are predicted.

Table 1: Predicted ¹H NMR Data (in D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8d1HH-3
~ 7.6dd1HH-5
~ 7.5d1HH-6

Table 2: Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (ppm)Assignment
~ 175-180C=O
~ 135-140C-Cl
~ 130-135Aromatic CH
~ 125-130Aromatic CH
~ 120-125Aromatic CH
~ 130-135Aromatic C
~ 135-140Aromatic C
Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

Acquire the FTIR spectrum of the solid sample using either a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory. Scan over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

The IR spectrum will be characterized by the absence of a broad O-H stretch from the carboxylic acid and the presence of strong carboxylate stretches.

Table 3: Predicted FTIR Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000WeakAromatic C-H stretch
~ 1600-1550StrongAsymmetric COO⁻ stretch[1]
~ 1450-1380StrongSymmetric COO⁻ stretch[1]
~ 1100-1000MediumC-Cl stretch
~ 850-750StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Experimental Protocol:

Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.

Expected Result:

The mass spectrum is expected to show a prominent peak corresponding to the dianion of 4-chlorophthalic acid.

Table 4: Predicted Mass Spectrometry Data

m/zIon Species
~ 199[M - 2Na]²⁻ (as the dianion of the acid)
~ 221[M - Na]⁻ (as the monoanion of the acid)

References

An In-depth Technical Guide to Disodium 4-chlorophthalate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 4-chlorophthalate is a disodium salt of 4-chlorophthalic acid. While specific detailed experimental data for the disodium salt is limited in publicly available literature, its chemical properties and reactivity can be largely inferred from the known characteristics of its parent acid, 4-chlorophthalic acid, and related phthalate salts. This guide provides a comprehensive overview of the known and extrapolated chemical properties, reactivity, and potential applications of this compound, with a focus on data relevant to research and development.

Chemical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that while some data is directly available for the disodium salt, other values are based on the properties of the parent acid or related compounds.

Tabulated Physical and Chemical Properties
PropertyValueSource/Reference
Molecular Formula C₈H₃ClNa₂O₄[1][2]
Molecular Weight 244.54 g/mol [1][2]
CAS Number 3325-09-5[1]
Appearance Assumed to be a white to off-white solidInferred from related compounds
Melting Point Data not available for the disodium salt. The parent acid, 4-chlorophthalic acid, has a melting point of ~150-152 °C. Salts typically have higher melting points than their parent acids.
Boiling Point Data not available. Salts of organic acids generally decompose at high temperatures rather than boil.
Solubility Water: Expected to be soluble. The parent acid, 4-chlorophthalic acid, has limited solubility in water, and the formation of the disodium salt significantly increases aqueous solubility.[3] Organic Solvents: The parent acid is more soluble in organic solvents like ethanol and acetone.[3] The disodium salt is expected to have lower solubility in non-polar organic solvents.Inferred from general principles and data on the parent acid.
Spectral Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the spectrum would be expected to show a complex splitting pattern for the three protons on the benzene ring, influenced by the chloro and carboxylate substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct signals for the carbon atoms in the molecule, including two for the carboxylate groups and six for the aromatic ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum would be characterized by strong absorption bands corresponding to the carboxylate (COO⁻) symmetric and asymmetric stretching vibrations, typically in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, would also be present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the 4-chlorophthalate dianion (C₈H₃ClO₄²⁻) and potentially fragments resulting from the loss of CO₂.

Reactivity and Stability

This compound is expected to be a stable solid under normal laboratory conditions.[4] However, it exhibits reactivity typical of a carboxylate salt.

  • Incompatibility with Strong Acids: As a salt of a weak acid, it will react with strong acids to protonate the carboxylate groups, regenerating the less water-soluble 4-chlorophthalic acid.[4]

  • Incompatibility with Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it may lead to vigorous and potentially hazardous reactions.[4]

  • Thermal Decomposition: Upon heating to high temperatures, this compound is expected to decompose. Thermal decomposition of sodium carboxylates can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4]

Potential Biological Activity

Specific studies on the biological activity of this compound are not widely reported. However, the broader class of phthalates has been the subject of extensive research, particularly concerning their potential as endocrine-disrupting chemicals.[5][6][7]

Phthalate esters have been shown to interact with various hormonal pathways, potentially leading to adverse effects on the reproductive and developmental systems.[8][5][7] The primary mechanism of action is often through the modulation of nuclear receptors, including estrogen and androgen receptors.[5][7] It is important to note that the biological activity of phthalates can vary significantly based on their specific chemical structure. Therefore, without direct experimental evidence, the biological impact of this compound remains speculative.

dot

Biological_Considerations This compound This compound Phthalate Class Phthalate Class This compound->Phthalate Class is a member of Endocrine System Endocrine System Phthalate Class->Endocrine System may interact with Potential Biological Effects Potential Biological Effects Endocrine System->Potential Biological Effects leading to

Caption: Logical relationship of this compound to the broader class of phthalates and their potential biological implications.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and analysis of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-chlorophthalic acid.

dot

Synthesis_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Neutralization cluster_2 Step 3: Isolation 4-Chlorophthalic Acid 4-Chlorophthalic Acid Dissolve in Ethanol Dissolve in Ethanol 4-Chlorophthalic Acid->Dissolve in Ethanol Add Sodium Hydroxide Solution Add Sodium Hydroxide Solution Dissolve in Ethanol->Add Sodium Hydroxide Solution 2 equivalents Precipitation/Evaporation Precipitation/Evaporation Add Sodium Hydroxide Solution->Precipitation/Evaporation Collect Solid Collect Solid Precipitation/Evaporation->Collect Solid Wash and Dry Wash and Dry Collect Solid->Wash and Dry This compound This compound Wash and Dry->this compound

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 4-Chlorophthalic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker

  • Burette or dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • Dissolution: Weigh a known amount of 4-chlorophthalic acid and dissolve it in a minimal amount of ethanol in a beaker with stirring.

  • Preparation of NaOH Solution: Prepare a standardized aqueous solution of sodium hydroxide. The molar amount of NaOH should be twice the molar amount of the 4-chlorophthalic acid used.

  • Neutralization: Slowly add the sodium hydroxide solution to the stirring solution of 4-chlorophthalic acid. The addition should be done dropwise to control the reaction. The pH of the solution can be monitored to ensure complete neutralization (pH ~7-8).

  • Isolation: The disodium salt may precipitate out of the solution upon formation, especially if the ethanol concentration is high. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid product.

  • Purification: The collected solid should be washed with a small amount of cold ethanol or another suitable organic solvent in which the salt has low solubility to remove any unreacted starting material.

  • Drying: The purified this compound should be dried in a vacuum oven or desiccator to remove any residual solvent.

Analytical Characterization

4.2.1. ¹H NMR Spectroscopy

Sample Preparation: [9][10][11][12][13]

  • Weigh approximately 5-10 mg of the dried this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 400 MHz or higher).

  • Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range for aromatic protons.

4.2.2. FTIR Spectroscopy

Sample Preparation (KBr Pellet Method): [14][15][16][17][18]

  • Thoroughly dry a small amount of potassium bromide (KBr) powder in an oven to remove any moisture.

  • In an agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample to a fine powder.

  • Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.

  • Grind the mixture to a very fine, homogeneous powder.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The final spectrum should be presented in terms of absorbance or transmittance.

4.2.3. High-Performance Liquid Chromatography (HPLC)

Sample and Mobile Phase Preparation: [19][20][21][22][23]

  • Sample: Accurately weigh a small amount of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase: A typical mobile phase for the analysis of aromatic carboxylic acids is a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will need to be optimized for the specific column and instrument.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of aromatic carboxylic acids.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 230 nm or 280 nm).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • The retention time of the peak corresponding to 4-chlorophthalate can be used for identification and the peak area for quantification against a standard curve.

Conclusion

This compound is a chemical compound with properties and reactivity that are largely predictable based on its structure as a disodium salt of a chlorinated aromatic carboxylic acid. While specific experimental data is sparse, this guide provides a solid foundation for researchers and scientists working with this compound by summarizing its key chemical characteristics, outlining its expected reactivity, and providing detailed protocols for its synthesis and analysis. Further research is warranted to fully elucidate its physical properties, spectral characteristics, and potential biological activities.

References

Disodium 4-chlorophthalate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3325-09-5 Molecular Formula: C₈H₃ClNa₂O₄ Molecular Weight: 244.54 g/mol [1][2]

This technical guide provides a comprehensive overview of the properties of Disodium 4-chlorophthalate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific experimental data for the disodium salt, this guide also incorporates information on its parent compound, 4-chlorophthalic acid, to provide a more complete profile.

Chemical and Physical Properties

While specific experimental data for this compound is sparse, the following tables summarize available computed data and information extrapolated from its parent acid and monosodium salt.

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Namedisodium;4-chlorobenzene-1,2-dicarboxylatePubChem[1]
Molecular FormulaC₈H₃ClNa₂O₄PubChem[1]
Molecular Weight244.54 g/mol PubChem[1][2]
Exact Mass243.9515248 g/mol PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count0PubChem[1]

Table 2: Physical Properties of 4-Chlorophthalic Acid (Parent Compound)

PropertyValueSource
Physical StateWhite crystalline solidSolubility of Things[3]
Melting Point179 °CSolubility of Things[3]
Boiling Point400 °CSolubility of Things[3]
Solubility in WaterLimitedSolubility of Things[3]
Solubility in Organic SolventsMore soluble in ethanol, acetone, and ethyl acetateSolubility of Things[3]

It is important to note that the disodium salt is expected to be more soluble in water and less soluble in non-polar organic solvents compared to its parent acid. The thermal decomposition of the disodium salt is likely to occur at a higher temperature than the melting point of the acid, though specific data is unavailable. A safety data sheet for the monosodium salt indicates that it is stable under normal conditions and thermal decomposition can release irritating gases and vapors such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]

Synthesis and Experimental Protocols

General Protocol for the Preparation of this compound

The synthesis of this compound can be achieved through the neutralization of 4-chlorophthalic acid with two equivalents of a sodium base, such as sodium hydroxide or sodium carbonate.

Materials:

  • 4-Chlorophthalic acid

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Distilled water or a suitable solvent (e.g., ethanol)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve a known quantity of 4-chlorophthalic acid in a minimal amount of distilled water or ethanol. Gentle heating may be required to facilitate dissolution.

  • Neutralization: Slowly add a stoichiometric amount (2 equivalents) of a standard solution of sodium hydroxide or a solution of sodium carbonate to the dissolved 4-chlorophthalic acid while stirring continuously.

  • pH Monitoring: Monitor the pH of the reaction mixture. The reaction is complete when the pH reaches a neutral or slightly basic value (pH 7-8).

  • Isolation: The disodium salt can be isolated by removal of the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, if necessary.

  • Drying: The purified this compound should be dried in a vacuum oven to remove any residual solvent.

A patent for the synthesis of the monosodium salt involves the chlorination of phthalic anhydride in an aqueous solution of sodium hydroxide.[5][6] A similar approach could likely be adapted for the disodium salt by adjusting the stoichiometry of the base.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chlorophthalic_Acid 4-Chlorophthalic Acid Dissolution Dissolution in Solvent (e.g., Water, Ethanol) 4-Chlorophthalic_Acid->Dissolution Sodium_Hydroxide Sodium Hydroxide (2 eq.) Neutralization Neutralization Sodium_Hydroxide->Neutralization Dissolution->Neutralization Isolation Solvent Removal Neutralization->Isolation Purification Recrystallization (optional) Isolation->Purification Disodium_4-chlorophthalate This compound Purification->Disodium_4-chlorophthalate

Figure 1. General synthesis workflow for this compound.

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, its parent compound, 4-chlorophthalic acid, serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The presence of the chlorine atom and the carboxylic acid functionalities allows for diverse chemical modifications to create molecules with desired biological activities.

Precursor for Active Pharmaceutical Ingredients (APIs)

4-Chlorophthalic acid is a building block in the synthesis of:

  • Antimicrobial Agents: Its derivatives have been explored for their potential antibacterial and antifungal properties. Studies on anilides of 4-hydroxyisophthalic acid, a related compound, have shown antimicrobial activity.[7][8]

  • Anti-inflammatory Drugs: The phthalic acid scaffold can be modified to generate compounds with anti-inflammatory effects.

  • Anticancer Agents: Researchers have utilized 4-chlorophthalic acid in the synthesis of more complex molecules with potential anticancer activity.

The conversion of 4-chlorophthalic acid to its disodium salt can enhance its solubility in aqueous media, which could be advantageous in certain synthetic procedures or for specific formulation requirements.

G cluster_applications Potential Downstream Applications in Drug Synthesis Disodium_4_chlorophthalate This compound (or 4-Chlorophthalic Acid) Antimicrobial Antimicrobial Agents Disodium_4_chlorophthalate->Antimicrobial as a precursor Anti_inflammatory Anti-inflammatory Drugs Disodium_4_chlorophthalate->Anti_inflammatory as a precursor Anticancer Anticancer Agents Disodium_4_chlorophthalate->Anticancer as a precursor

Figure 2. Potential role as a precursor in drug synthesis.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and the interaction of this compound with signaling pathways are not available in the current literature. The biological effects of phthalates, in general, have been a subject of extensive research, with some phthalate esters showing endocrine-disrupting properties.[9][10][11][12] However, it is crucial to distinguish that this compound is a salt of a dicarboxylic acid and not an ester, and its biological profile is expected to be different.

Given that halogenated compounds are common in pharmaceuticals, the chloro-substituent in this compound might influence its pharmacokinetic and pharmacodynamic properties if it were to be developed as part of a therapeutic agent.[13]

Further research is required to elucidate the specific biological activities and potential mechanisms of action of this compound.

Spectroscopic Data

No experimental spectroscopic data (e.g., NMR, IR) for this compound with CAS number 3325-09-5 is publicly available. For reference, the NIST WebBook provides an IR spectrum for the isomeric Disodium terephthalate.[14] Researchers would need to perform their own spectroscopic analysis to obtain definitive data for this compound.

Conclusion

This compound is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. While there is a significant lack of specific experimental data for the disodium salt, information on its parent compound, 4-chlorophthalic acid, suggests its utility as a precursor for developing new therapeutic agents. This guide summarizes the currently available information to aid researchers and drug development professionals in their work with this compound. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.

References

Solubility of Disodium 4-chlorophthalate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of disodium 4-chlorophthalate in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on established chemical principles and data from analogous compounds. It outlines the predicted solubility behavior of this compound, alongside detailed experimental protocols for its empirical determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility of this compound in various organic solvent systems, a critical parameter in drug development and chemical synthesis.

Predicted Solubility Profile of this compound

This compound is the disodium salt of 4-chlorophthalic acid. Its chemical structure, possessing two carboxylate groups and a chlorine atom on the benzene ring, dictates its likely solubility characteristics. As an ionic salt, it is expected to be highly polar.

The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, while non-polar compounds are more soluble in non-polar solvents[1]. Therefore, this compound is predicted to have high solubility in polar solvents, particularly water, and significantly lower solubility in non-polar organic solvents.

To infer its behavior, we can examine the properties of its parent acid and a related salt:

  • 4-Chlorophthalic acid , the parent compound, is more soluble in organic solvents such as ethanol, acetone, and ethyl acetate than in water[2]. This is typical for many aromatic carboxylic acids.

  • Disodium phthalate , a structurally similar compound without the chloro-substituent, is a salt of a carboxylic acid and is characterized as being soluble in water[3][4].

Based on these analogs, it is reasonable to anticipate that this compound will exhibit good solubility in polar protic and aprotic organic solvents, such as methanol, ethanol, and dimethylformamide (DMF), and poor solubility in non-polar solvents like hexane and toluene.

Experimental Determination of Solubility

The absence of published data necessitates empirical determination of the solubility of this compound in specific organic solvents. The following section details a robust and widely accepted methodology for this purpose.

Key Experimental Protocols

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method [5]. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

2.1.1. Materials and Equipment

  • This compound (solute) of high purity

  • Organic solvent of interest (analytical grade or higher)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2.1.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation[6].

  • Equilibration: Place the container in a temperature-controlled shaker and agitate it for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C)[7].

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the sample through a membrane filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[7][8].

  • Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in units of mg/mL or mol/L, based on the measured concentration and the dilution factor.

2.1.3. Considerations for Accurate Measurement

  • Purity of Materials: The purity of both the solute and the solvent is paramount for accurate solubility determination[6].

  • Temperature Control: Solubility is temperature-dependent, so precise temperature control throughout the experiment is essential[2][7].

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can be verified by measuring the concentration at different time points until it remains constant.

  • Solid Phase Characterization: It is good practice to analyze the solid phase after the experiment to ensure that no phase transition or solvate formation has occurred.

Data Presentation

While no quantitative data for this compound is currently available, the results from the experimental protocol described above should be summarized in a clear and structured table for easy comparison. An example of such a table is provided below.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25Experimental ValueExperimental ValueHPLC
Ethanol25Experimental ValueExperimental ValueHPLC
Acetone25Experimental ValueExperimental ValueUV-Vis
Ethyl Acetate25Experimental ValueExperimental ValueHPLC
Dichloromethane25Experimental ValueExperimental ValueHPLC
Hexane25Experimental ValueExperimental ValueHPLC

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G prep Preparation of Supersaturated Solution equil Equilibration (Constant Temperature Shaking) prep->equil Agitate for 24-72h settle Settling of Excess Solid equil->settle Allow to stand filter Withdrawal and Filtration of Supernatant settle->filter Careful sampling quant Quantification (e.g., HPLC, UV-Vis) filter->quant Dilute if necessary calc Calculation of Solubility quant->calc

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

References

An In-depth Technical Guide to 4-Chlorophthalate Derivatives as Precursors in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorophthalate derivatives, primarily focusing on monosodium 4-chlorophthalate, 4-chlorophthalic acid, and 4-chlorophthalic anhydride as versatile precursors in organic synthesis. These compounds are pivotal in the development of a wide array of materials, from high-performance polymers to life-saving pharmaceuticals.

Introduction to 4-Chlorophthalate Derivatives

4-Chlorophthalic acid and its derivatives are aromatic compounds that serve as crucial building blocks in the chemical industry. The presence of a chlorine atom and two carboxylic acid groups (or their anhydride form) on the benzene ring allows for a diverse range of chemical transformations. These precursors are instrumental in the synthesis of complex molecules due to their reactivity and ability to introduce specific functionalities. Their applications span across various fields, including the manufacturing of pigments, pesticides, and, most notably, advanced polymers and active pharmaceutical ingredients (APIs).[1][2]

Synthesis of Key 4-Chlorophthalate Precursors

The primary and most direct route to 4-chlorophthalate derivatives often begins with the chlorination of phthalic anhydride to produce monosodium 4-chlorophthalate. This salt is then readily converted to 4-chlorophthalic acid or 4-chlorophthalic anhydride.

The synthesis of monosodium 4-chlorophthalate is a key step, and various methods have been developed to optimize its yield and purity. A common approach involves the direct chlorination of phthalic anhydride in an aqueous medium.

Experimental Protocol: Chlorination of Phthalic Anhydride

A preparation method for 4-chlorophthalic anhydride begins with monosodium phthalic acid as the raw material, using water as the medium and a weak alkali solution to regulate the pH of the reaction system, followed by direct chlorination with chlorine gas. The weight ratio of chlorine gas to phthalic anhydride is maintained between 0.3 and 0.45. The reaction is conducted at a temperature of 50–70°C for a duration of 2–5 hours. The use of a weak alkali solution as a pH regulator helps to stabilize the pH of the reaction system, leading to a high yield of crude monosodium 4-chlorophthalate salt.

The conversion of monosodium 4-chlorophthalate to 4-chlorophthalic acid is typically achieved through acidification.

Experimental Protocol: Acidification of Monosodium 4-Chlorophthalate

In a described procedure, 46g of monosodium 4-chlorophthalate is added to 150g of 20% sulfuric acid. The mixture is then heated to 40°C and stirred for two hours, resulting in a clear solution. Following this, 130 ml of chlorobenzene is added, and the solution is cooled to 10-15°C and stirred for at least two more hours. The precipitated 4-chlorophthalic acid is then collected by suction filtration, yielding 90% of the theoretical amount.[3]

4-Chlorophthalic anhydride is a highly valuable precursor, particularly in polymer science. It can be synthesized from 4-chlorophthalic acid via dehydration or through other routes such as the Diels-Alder reaction.

Experimental Protocol 1: Dehydration of 4-Chlorophthalic Acid

The crude monosodium 4-chlorophthalate salt is desalted and then subjected to dehydration and ring-closure to yield the crude 4-chlorophthalic anhydride. This crude product is then purified by rectification to obtain high-purity 4-chlorophthalic anhydride.[4]

Experimental Protocol 2: Diels-Alder Reaction and Aromatization

Current methods for synthesizing 4-chlorophthalic anhydride can be costly and often result in isomeric mixtures that are difficult to separate.[5] One alternative route involves the Diels-Alder condensation of maleic anhydride with 2-chloro-1,3-butadiene, which produces 4-chlorotetrahydrophthalic anhydride.[5] This intermediate is subsequently aromatized to yield 4-chlorophthalic anhydride.[5] However, thermal aromatization of 4-chloro-tetrahydrophthalic anhydride can lead to low yields and the formation of tar.[5][6]

Data Presentation: Synthesis of 4-Chlorophthalate Derivatives

Product Starting Material(s) Key Reagents Reaction Conditions Yield Reference
Monosodium 4-chlorophthalatePhthalic anhydrideChlorine gas, weak alkali50-70°C, 2-5 hHighCN1526710A
4-Chlorophthalic acidMonosodium 4-chlorophthalate20% Sulfuric acid, Chlorobenzene40°C then 10-15°C, 4 h total90%DD245430A1
4-Chlorotetrahydrophthalic anhydrideMaleic anhydride, ChloropreneToluene, Xylene55°C, 3 h85%US6528663B1
N-methyl-4-chlorophthalimide4-Chlorotetrahydrophthalic anhydrideMethylamine150°C then 180°C, 3.5 h total~95%US6528663B1

Applications in Organic Synthesis

4-Chlorophthalate derivatives are foundational in the synthesis of a variety of commercially important products.

4-Chlorophthalic anhydride is a critical monomer for the production of high-performance polyimides.[7][8][9] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries.[7][9]

4-Chlorophthalic acid is a versatile precursor in the synthesis of a range of Active Pharmaceutical Ingredients (APIs).[1] Its ability to undergo reactions like esterification, amidation, and condensation makes it a valuable building block for:

  • Antimicrobial Agents: It is used in the synthesis of compounds that target bacteria and fungi.[1]

  • Anti-inflammatory Drugs: It serves as a scaffold for creating derivatives with potent anti-inflammatory properties.[1]

  • Anticancer Drugs: The compound plays a role in the development of new anticancer agents.[1]

Historically and currently, 4-chlorophthalic acid is an important intermediate in the preparation of pigment dyes.[3]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of 4-chlorophthalate derivatives.

G PhthalicAnhydride Phthalic Anhydride MonosodiumSalt Monosodium 4-Chlorophthalate PhthalicAnhydride->MonosodiumSalt Cl₂, weak alkali ChlorophthalicAcid 4-Chlorophthalic Acid MonosodiumSalt->ChlorophthalicAcid H₂SO₄ ChlorophthalicAnhydride 4-Chlorophthalic Anhydride ChlorophthalicAcid->ChlorophthalicAnhydride Dehydration

Caption: Synthesis of 4-Chlorophthalic Anhydride from Phthalic Anhydride.

G MaleicAnhydride Maleic Anhydride TetrahydroAnhydride 4-Chlorotetrahydrophthalic Anhydride MaleicAnhydride->TetrahydroAnhydride Chloroprene 2-Chloro-1,3-butadiene Chloroprene->TetrahydroAnhydride Diels-Alder ChlorophthalicAnhydride 4-Chlorophthalic Anhydride TetrahydroAnhydride->ChlorophthalicAnhydride Aromatization

Caption: Diels-Alder route to 4-Chlorophthalic Anhydride.

G ChlorophthalicAnhydride 4-Chlorophthalic Anhydride Polyimides High-Performance Polyimides ChlorophthalicAnhydride->Polyimides Polymerization ChlorophthalicAcid 4-Chlorophthalic Acid APIs Pharmaceuticals (APIs) ChlorophthalicAcid->APIs Amidation, Esterification, etc. Dyes Dyes and Pigments ChlorophthalicAcid->Dyes

Caption: Major applications of 4-chlorophthalate derivatives.

References

An In-depth Technical Guide to the Properties of Disodium 4-chlorophthalate and 4-chlorophthalic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, synthesis, and analytical methodologies for Disodium 4-chlorophthalate and its parent compound, 4-chlorophthalic acid. This document is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key quantitative data for 4-chlorophthalic acid and its disodium salt.

Table 1: Physicochemical Properties of 4-chlorophthalic acid

PropertyValueReference
Molecular Formula C₈H₅ClO₄[1][2][3]
Molecular Weight 200.58 g/mol [2][3]
Melting Point 179 - 190 °C[1][4]
Boiling Point 400 °C[1]
Density 1.6425 g/cm³[1]
Appearance White crystalline solid[1]
Solubility in Water Limited[1]
Solubility in Organic Solvents More soluble in ethanol, acetone, and ethyl acetate.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₃ClNa₂O₄[5]
Molecular Weight 244.54 g/mol [5]
Melting Point No data available
Boiling Point No data available
Appearance Beige powder solid[6]
Solubility No specific data available, but as a sodium salt, it is expected to have higher water solubility than the parent acid.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-chlorophthalic acid and its derivatives are crucial for reproducible research.

Synthesis of 4-chlorophthalic acid

4-chlorophthalic acid can be synthesized via the chlorination of phthalic anhydride. The following protocol is a generalized procedure based on established methods[4].

Materials:

  • Phthalic anhydride

  • Chlorine gas

  • Catalyst (e.g., iron(III) chloride)

  • Water

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • A suspension of phthalic anhydride in water is prepared in a reaction vessel.

  • A catalytic amount of iron(III) chloride is added to the suspension.

  • Chlorine gas is bubbled through the mixture at a controlled rate, maintaining the reaction temperature between 55-65°C[7].

  • The pH of the reaction is monitored and maintained in the range of 4.5-5.5 by the addition of a sodium hydroxide solution[7].

  • The reaction is monitored by a suitable analytical technique (e.g., HPLC) until the desired conversion is achieved.

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated by acidification with hydrochloric acid.

  • The precipitated 4-chlorophthalic acid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis of this compound

The disodium salt can be readily prepared by neutralizing 4-chlorophthalic acid with a stoichiometric amount of sodium hydroxide.

Materials:

  • 4-chlorophthalic acid

  • Sodium hydroxide

  • Deionized water

  • Ethanol

Procedure:

  • 4-chlorophthalic acid is dissolved in a minimal amount of deionized water.

  • Two equivalents of a standardized sodium hydroxide solution are slowly added to the 4-chlorophthalic acid solution with constant stirring.

  • The reaction is monitored by pH measurement, with the endpoint being a neutral pH.

  • The resulting solution of this compound is then concentrated under reduced pressure.

  • The disodium salt is precipitated by the addition of a water-miscible organic solvent, such as ethanol.

  • The precipitated this compound is collected by filtration, washed with ethanol, and dried under vacuum.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common and effective method for the analysis of 4-chlorophthalic acid and its salts.

HPLC Conditions for the Analysis of 4-chlorophthalic acid:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of approximately 230 nm.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Standards of known concentrations of 4-chlorophthalic acid are prepared in the mobile phase to generate a calibration curve for quantification.

Visualizations

Diagrams are provided below to illustrate key workflows and relationships.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis PA Phthalic Anhydride CPA_acid 4-Chlorophthalic Acid PA->CPA_acid Chlorination CPA_Na2 This compound CPA_acid->CPA_Na2 Neutralization Recrystallization Recrystallization CPA_acid->Recrystallization Precipitation Precipitation CPA_Na2->Precipitation HPLC HPLC Recrystallization->HPLC NMR NMR Spectroscopy Recrystallization->NMR Precipitation->HPLC Precipitation->NMR

Workflow for Synthesis, Purification, and Analysis.

As 4-chlorophthalic acid is primarily used as an intermediate in the synthesis of various pharmaceuticals, the following diagram illustrates this relationship.

Bioactive_Synthesis cluster_derivatives Bioactive Derivatives CPA 4-Chlorophthalic Acid Antimicrobial Antimicrobial Agents CPA->Antimicrobial Derivatization Antiinflammatory Anti-inflammatory Drugs CPA->Antiinflammatory Derivatization Anticancer Anticancer Agents CPA->Anticancer Derivatization

Role as a Precursor to Bioactive Molecules.

Due to the lack of specific information on biological signaling pathways for 4-chlorophthalic acid or its disodium salt, a detailed pathway diagram cannot be provided. The primary biological relevance of 4-chlorophthalic acid lies in its role as a building block for various therapeutic agents[4]. The biological activities of the final drug molecules are diverse and depend on their unique structures, which are beyond the scope of this guide. Research into the direct biological effects of 4-chlorophthalic acid and its disodium salt is limited. General studies on the toxicity of phthalates suggest potential endocrine-disrupting activities, but specific data for the chlorinated derivatives are scarce[8][9][10][11].

References

Navigating the Stability and Degradation of Disodium 4-chlorophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium 4-chlorophthalate, a halogenated aromatic dicarboxylic acid salt, serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and performance polymers. A thorough understanding of its stability and degradation pathways is paramount for ensuring the quality, safety, and efficacy of end products. This technical guide provides a comprehensive overview of the stability profile of this compound, drawing upon data from analogous compounds and established chemical principles to elucidate its degradation mechanisms under various environmental conditions.

Executive Summary

While specific quantitative stability data for this compound is not extensively available in public literature, its chemical structure allows for informed predictions regarding its stability and degradation. As the disodium salt of a chlorinated aromatic carboxylic acid, its stability is primarily influenced by pH, temperature, and exposure to light. In aqueous solutions, it exists as the 4-chlorophthalate dianion and sodium cations. The degradation of the 4-chlorophthalate moiety is expected to proceed through hydrolysis of the carboxylate groups at extreme pH and temperature, as well as photodegradation involving the chlorinated aromatic ring.

Predicted Stability Profile

The stability of this compound can be inferred from the behavior of similar compounds, such as 4-chlorobenzoic acid and phthalic acid derivatives.

Hydrolytic Stability: In aqueous solutions, this compound is expected to be relatively stable under neutral to slightly alkaline conditions. Under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the carboxylate groups may occur, though at a slow rate. The C-Cl bond on the aromatic ring is generally resistant to hydrolysis under typical pharmaceutical processing and storage conditions.

Photostability: Aromatic compounds containing halogens are often susceptible to photodegradation. Exposure to ultraviolet (UV) radiation can induce the cleavage of the carbon-chlorine bond, leading to the formation of radical species. This can initiate a cascade of reactions, resulting in dechlorination and the formation of hydroxylated and other degradation products. The atmospheric half-life of the related p-chlorobenzoic acid, when reacting with photochemically-produced hydroxyl radicals, is estimated to be about 10 days[1].

Thermal Stability: As a salt of a carboxylic acid, this compound is anticipated to be a crystalline solid with a relatively high melting point and good thermal stability. The thermal decomposition of sodium salts of aromatic carboxylic acids typically occurs at high temperatures[2]. For instance, 4-chlorobenzoic acid has a melting point of 238-241 °C[3][4]. The related 4-chlorophthalic acid is also noted for its thermal stability[5].

Quantitative Stability Data (Analogous Compounds)

Due to the limited direct data on this compound, the following table summarizes stability data for analogous compounds to provide a comparative reference.

CompoundConditionParameterValueReference
p-Chlorobenzoic AcidVapor-phase reaction with OH radicals (25 °C)Estimated Atmospheric Half-life~10 days[1]
Phthalic AnhydrideHydrolysis-Rapidly hydrolyzes to phthalic acid in the presence of water.[6][7]
Aromatic Carboxylic Acids (general)Hydrothermal (350°C, 1 h)StabilityBenzoic acid is highly stable; terephthalic and isophthalic acids show some decarboxylation.[8][9]

Postulated Degradation Pathways

Based on the chemistry of chlorinated aromatic compounds and phthalic acid derivatives, the following degradation pathways for this compound are proposed:

Photodegradation

Upon exposure to UV light, the primary degradation pathway is expected to be initiated by the homolytic cleavage of the C-Cl bond, leading to the formation of a phenyl radical. This radical can then react with water or oxygen to form various degradation products.

G Postulated Photodegradation Pathway A This compound B UV Light (hν) A->B C 4-carboxyphenyl radical + Cl• B->C D Reaction with H₂O/•OH C->D E 4-Hydroxyphthalic acid D->E F Further oxidation and ring opening E->F G Smaller organic acids and CO₂ F->G

Postulated Photodegradation Pathway of this compound.
Thermal Degradation

At elevated temperatures, decarboxylation is a likely degradation pathway for aromatic carboxylic acids. For this compound, this could lead to the formation of chlorobenzoate and subsequently chlorobenzene upon further heating.

G Postulated Thermal Degradation Pathway A This compound B High Temperature (Δ) A->B C Decarboxylation B->C D Sodium 4-chlorobenzoate + CO₂ C->D E Further Decarboxylation D->E F Chlorobenzene + Na₂CO₃ E->F

Postulated Thermal Degradation Pathway of this compound.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a substance like this compound, based on established guidelines such as those from the International Council for Harmonisation (ICH).

Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and pathways and to demonstrate the specificity of the analytical methods.

Methodology:

  • Acid/Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Store the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • At specified time points, withdraw samples, neutralize, and analyze by a stability-indicating method (e.g., HPLC-UV/MS).

  • Oxidative Degradation:

    • Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3%).

    • Store at room temperature for a defined period.

    • Analyze samples at specified time points.

  • Photostability:

    • Expose solid this compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Include a dark control sample.

    • Analyze the samples after the exposure period.

  • Thermal Degradation:

    • Expose solid this compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period.

    • Analyze the sample for any degradation.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Oxidation->HPLC Photo Photolytic Photo->HPLC Thermal Thermal Thermal->HPLC Characterization Characterization of Degradants HPLC->Characterization Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Photo Sample->Thermal

Workflow for Forced Degradation Studies.
Long-Term and Accelerated Stability Testing

Objective: To establish a re-test period or shelf life for the substance under defined storage conditions.

Methodology:

  • Store samples of this compound in the proposed container closure system under the following conditions (as per ICH Q1A(R2)):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze for appearance, assay, degradation products, and other relevant physical and chemical properties.

  • Analyze the data to determine the rate of change and establish the stability profile.

Conclusion

While direct experimental data on the stability and degradation of this compound is scarce, a robust understanding can be built upon the known chemistry of its structural analogs. The primary degradation pathways are anticipated to be photodegradation, involving the cleavage of the carbon-chlorine bond, and thermal degradation through decarboxylation. The compound is expected to exhibit good stability under typical storage conditions, protected from light and excessive heat. For drug development professionals, conducting thorough forced degradation studies and long-term stability testing according to established guidelines is essential to fully characterize its stability profile and ensure the quality and safety of any resulting pharmaceutical products.

References

Potential applications of "Disodium 4-chlorophthalate" in materials science

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals on the Applications of a Key Intermediate

Introduction: While "Disodium 4-chlorophthalate" itself has limited direct applications in materials science, its chemical precursors, primarily 4-chlorophthalic acid and its dehydrated form, 4-chlorophthalic anhydride, are pivotal intermediates in the synthesis of high-performance polymers. This technical guide explores the significant role of 4-chlorophthalic anhydride as a monomer in the creation of advanced polyimides, materials prized for their exceptional thermal, mechanical, and chemical properties. We will delve into the synthesis, properties, and potential applications of these materials, providing researchers with a comprehensive overview of this important chemical building block.

From Salt to Anhydride: The Precursor Pathway

This compound is a salt of 4-chlorophthalic acid. In the context of materials synthesis, its primary relevance lies in its potential role within the manufacturing process of 4-chlorophthalic anhydride. The monosodium salt of 4-chlorophthalic acid is a known intermediate in the production of 4-chlorophthalic anhydride, which is the key reactive monomer for polymerization.[1][2]

The general pathway involves the chlorination of phthalic anhydride, which can proceed through salt intermediates. The resulting 4-chlorophthalic anhydride is a white crystalline solid that serves as a crucial building block for high-performance polymers.[3][4][5]

High-Performance Polyimides from 4-Chlorophthalic Anhydride

The most significant application of 4-chlorophthalic anhydride in materials science is in the synthesis of polyimides.[6][7][8] Polyimides are a class of polymers known for their outstanding performance characteristics, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[6][7][8]

The incorporation of the chlorine atom from 4-chlorophthalic anhydride into the polyimide backbone can influence the polymer's properties. Halogenated polymers often exhibit modified solubility, dielectric properties, and flame retardancy.

Key Properties of Polyimides Derived from 4-Chlorophthalic Anhydride Precursors:

  • Exceptional Thermal Stability: Polyimides are renowned for their ability to withstand high temperatures, maintaining their structural integrity and mechanical properties in extreme thermal environments.[6][7][8]

  • Excellent Mechanical Strength: These polymers exhibit high tensile strength and modulus, making them robust and durable materials for structural applications.[6][7]

  • Remarkable Chemical Resistance: Polyimides are resistant to a wide range of chemicals, including many solvents and oils, which is crucial for applications in harsh chemical environments.[6][7]

  • Good Dielectric Properties: Their insulating properties make them valuable materials in the microelectronics industry for applications such as flexible circuits and semiconductor devices.[7]

Quantitative Data on Aromatic Polyimide Properties

PropertyTypical Value RangeUnit
Mechanical Properties
Tensile Strength80 - 200MPa
Young's Modulus2.5 - 5.0GPa
Elongation at Break5 - 30%
Thermal Properties
Glass Transition Temperature (Tg)250 - 400°C
Decomposition Temperature (Td)450 - 600°C
Coefficient of Thermal Expansion (CTE)20 - 60ppm/°C

Note: The properties of a specific polyimide are highly dependent on the chemical structure of both the dianhydride and the diamine monomers used in its synthesis.

Experimental Protocol: Synthesis of an Aromatic Polyimide

The following is a representative experimental protocol for the synthesis of an aromatic polyimide via a two-step polycondensation reaction. This procedure can be adapted for the use of 4-chlorophthalic anhydride and a selected aromatic diamine.

Materials:

  • 4-Chlorophthalic anhydride

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.

    • Slowly add an equimolar amount of 4-chlorophthalic anhydride to the solution in small portions.

    • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.

    • Stir the mixture at room temperature for 1 hour, and then heat to 80°C for 3 hours.

    • Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

    • Filter and wash the polymer with methanol and then dry it in a vacuum oven at 100°C overnight.

Visualization of the Polyimide Synthesis Workflow

The following diagram illustrates the general two-step process for the synthesis of polyimides.

Polyimide_Synthesis_Workflow cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Monomers 4-Chlorophthalic Anhydride + Aromatic Diamine Reaction1 Stirring at Room Temperature Monomers->Reaction1 Solvent DMAc Solvent Solvent->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Reaction2 Heating PAA->Reaction2 Imidization_Reagents Acetic Anhydride + Pyridine Imidization_Reagents->Reaction2 Polyimide Solid Polyimide (Precipitated) Reaction2->Polyimide

Caption: A schematic workflow of the two-step polyimide synthesis process.

Logical Relationship of Synthesis Steps

The synthesis of polyimides from 4-chlorophthalic anhydride follows a clear logical progression from starting materials to the final high-performance polymer.

Synthesis_Logic Start Starting Materials: 4-Chlorophthalic Anhydride Aromatic Diamine Solvent Step1 Polycondensation: Formation of Poly(amic acid) Start->Step1 Mixing Step2 Cyclodehydration (Imidization): Chemical or Thermal Step1->Step2 Addition of Dehydrating Agent/Heat Product Final Product: High-Performance Polyimide Step2->Product Precipitation & Purification

Caption: Logical flow from monomers to the final polyimide product.

Potential Applications in Drug Development

While the primary applications of polyimides are in materials science and engineering, their excellent biocompatibility and chemical inertness open up possibilities in the biomedical field. Potential applications could include:

  • Medical Implants and Devices: The durability and biocompatibility of polyimides make them suitable for use in long-term implantable devices.

  • Drug Delivery Systems: The controlled synthesis of porous polyimide structures could potentially be explored for encapsulating and releasing therapeutic agents.

  • Biomedical Membranes: Their chemical resistance and tunable porosity could be advantageous in separation and filtration applications within biomedical research and diagnostics.

Conclusion

This compound serves as a precursor to 4-chlorophthalic anhydride, a valuable monomer for the synthesis of high-performance polyimides. These polymers offer a unique combination of thermal stability, mechanical strength, and chemical resistance, making them indispensable in a variety of advanced technological fields. While direct applications of the disodium salt in materials science are not prominent, the materials derived from its corresponding anhydride are at the forefront of polymer science. Further research into the specific properties of polyimides derived from 4-chlorophthalic anhydride and the exploration of their potential in biomedical applications could unveil new and exciting opportunities for this class of materials.

References

The Pivotal Role of Disodium 4-Chlorophthalate in the Synthesis of High-Performance Polyimides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium 4-chlorophthalate serves as a crucial precursor in the synthesis of advanced polyimide polymers. While not a direct monomer in the polymerization process, its transformation into key intermediates is fundamental for creating high-performance materials with exceptional thermal stability, chemical resistance, and mechanical strength. This technical guide elucidates the multi-step synthetic pathway from this compound to polyimides, providing detailed experimental protocols, quantitative data, and process visualizations to support researchers in the field.

The overall synthetic strategy involves the conversion of this compound into 4-chlorophthalic anhydride, a versatile intermediate. This anhydride is then utilized to synthesize aromatic dianhydrides, which are the ultimate monomers for polycondensation with aromatic diamines to yield the final polyimide products. A prominent example of such a dianhydride is 4,4'-oxydiphthalic anhydride (ODPA), which is known to impart desirable properties to polyimides.

Synthetic Pathway Overview

The journey from this compound to a polyimide can be outlined in four primary stages:

  • Acidification: Conversion of this compound to 4-chlorophthalic acid.

  • Dehydration (Cyclization): Transformation of 4-chlorophthalic acid into 4-chlorophthalic anhydride.

  • Dianhydride Synthesis: Reaction of 4-chlorophthalic anhydride to form a tetracarboxylic dianhydride, such as 4,4'-oxydiphthalic anhydride (ODPA).

  • Polymerization: Polycondensation of the dianhydride with a suitable aromatic diamine to form the polyimide via a poly(amic acid) intermediate.

Experimental Workflow for Polyimide Synthesis

G cluster_0 Stage 1 & 2: Intermediate Synthesis cluster_1 Stage 3: Dianhydride Monomer Synthesis cluster_2 Stage 4: Polyimide Synthesis Disodium_4-Chlorophthalate This compound 4-Chlorophthalic_Acid 4-Chlorophthalic Acid Disodium_4-Chlorophthalate->4-Chlorophthalic_Acid Acidification 4-Chlorophthalic_Anhydride 4-Chlorophthalic Anhydride 4-Chlorophthalic_Acid->4-Chlorophthalic_Anhydride Dehydration Dianhydride 4,4'-Oxydiphthalic Anhydride (ODPA) 4-Chlorophthalic_Anhydride->Dianhydride Nucleophilic Substitution Polyamic_Acid Poly(amic acid) Dianhydride->Polyamic_Acid Aromatic_Diamine Aromatic Diamine Aromatic_Diamine->Polyamic_Acid Polyimide Polyimide Polyamic_Acid->Polyimide Imidization

Caption: Overall synthetic route from this compound to polyimide.

Experimental Protocols

This section provides detailed methodologies for each key synthetic step.

2.1. Stage 1 & 2: Synthesis of 4-Chlorophthalic Anhydride

The conversion of this compound to 4-chlorophthalic anhydride is a two-step process involving acidification followed by dehydration.

2.1.1. Acidification of the Monosodium Salt of 4-Chlorophthalic Acid

This procedure describes the conversion of the monosodium salt to the free acid. The same principle applies to the disodium salt, with stoichiometry adjusted accordingly.

  • Procedure: 46 g of the monosodium salt of 4-chlorophthalic acid are introduced into 150 g of 20% sulfuric acid.[1] The mixture is heated to 40°C and stirred for two hours to form a clear solution.[1] To this solution, 130 ml of chlorobenzene is added, and the mixture is cooled to 10-15°C and stirred for at least two hours.[1] The precipitated 4-chlorophthalic acid is then collected by suction filtration.[1]

2.1.2. Dehydration to 4-Chlorophthalic Anhydride

  • Procedure: The synthesized 4-chlorophthalic acid is subjected to dehydration. This can be achieved by heating the acid, often in the presence of a dehydrating agent like acetic anhydride, followed by purification via rectification (distillation) to yield 4-chlorophthalic anhydride with a purity of over 98.5%.[2]

2.2. Stage 3: Synthesis of 4,4'-Oxydiphthalic Anhydride (ODPA)

This dianhydride is synthesized from 4-chlorophthalic anhydride via a nucleophilic aromatic substitution reaction.

  • Procedure: 30 g (160 mmol) of 4-chlorophthalic anhydride and 30 g of nitrobenzene (containing 500 ppm water) are heated to reflux.[3] 1.32 g (9.6 mmol) of dry potassium carbonate is added, and the mixture is heated for 30 minutes.[3] Subsequently, 0.36 g (0.9 mmol) of tetraphenylphosphonium bromide and 0.06 g (0.4 mmol) of 4-chlorobenzoic acid are added, followed by an additional 11.4 g (82.2 mmol) of potassium carbonate.[3] The reaction is heated for approximately 9 hours, then diluted with 30 g of nitrobenzene and filtered.[3] The 4,4'-oxydiphthalic anhydride is allowed to crystallize, washed with solvent, and dried at 120°C.[3]

Reaction Pathway for ODPA Synthesis

G start 2x 4-Chlorophthalic Anhydride product 4,4'-Oxydiphthalic Anhydride (ODPA) start->product Ether Linkage Formation reagents K2CO3, Phase Transfer Catalyst High Temperature reagents->product byproduct 2x KCl + CO2 product->byproduct

Caption: Synthesis of 4,4'-oxydiphthalic anhydride from 4-chlorophthalic anhydride.

2.3. Stage 4: Synthesis of Polyimide from ODPA and an Aromatic Diamine

A one-step high-temperature solution polycondensation method is commonly employed.

  • Procedure: The dianhydride (ODPA) and an equimolar amount of an aromatic diamine are reacted in a mixture of N-methyl-2-pyrrolidinone (NMP) and o-dichlorobenzene (4:1 v/v).[4] The reaction mixture, with a monomer concentration of 20%, is vigorously stirred for 2-3 hours while gradually increasing the temperature to 180°C.[4] The imidization reaction is carried out in solution at 180°C for 3.5 hours.[4] After cooling to room temperature, the polyimide is precipitated in a non-solvent like methanol or distilled water.[4] The crude product is purified by re-dissolving in a solvent such as N,N-dimethylformamide (DMF) and re-precipitating.[4] The final polymer is then extracted with methanol in a Soxhlet apparatus for 2-3 days and dried in a vacuum oven with gradually increasing temperature up to 150°C.[4]

Polymerization and Imidization Process

G cluster_poly Polycondensation cluster_imid Imidization (Cyclodehydration) ODPA ODPA PAA Poly(amic acid) Intermediate ODPA->PAA Diamine Aromatic Diamine Diamine->PAA Polyimide Polyimide PAA->Polyimide Heat Water Water (byproduct) Polyimide->Water

Caption: Two-step process for polyimide formation from monomers.

Quantitative Data

The following tables summarize key quantitative data gathered from various sources regarding the synthesis and properties of polyimides derived from 4-chlorophthalic anhydride precursors.

Table 1: Synthesis Yields

Reaction StepStarting MaterialProductReported Yield (%)
Acidification[1]Monosodium 4-chlorophthalate4-Chlorophthalic acid90
Dehydration[2]4-Chlorophthalic acid4-Chlorophthalic anhydride>98.5 (Purity)
Dianhydride Synthesis[5]4-Chlorophthalic anhydride4,4'-Oxydiphthalic acid>97 (Conversion)
Polymerization[6]ODPA and various diaminesPolyimides>90

Table 2: Thermal Properties of Polyimides Derived from 4,4'-Oxydiphthalic Anhydride (ODPA)

Diamine ComponentGlass Transition Temp. (Tg, °C)10% Weight Loss Temp. (°C, N2)10% Weight Loss Temp. (°C, Air)
4,4'-Diamino-3,3'-dimethyl-diphenyl-methane268 - 341457 - 524449 - 519
4,4'-Methylene-bis(2-ethyl-6-methylaniline)268 - 341457 - 524449 - 519
4,4'-Methylene-bis(2,6-diethylaniline)268 - 341457 - 524449 - 519
3,3'-Dihydroxybenzidine / 3,6-Diaminodurene (copolymers)->370-

Note: Data is compiled from multiple sources and specific values can vary based on the exact stoichiometry and reaction conditions.[7][8]

Table 3: Mechanical Properties of Polyimide Films Derived from ODPA

Diamine ComponentTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
4,4'-Diamino-3,3'-dimethyl-diphenyl-methane72 - 1054 - 72.18 - 2.85
4,4'-Methylene-bis(2-ethyl-6-methylaniline)72 - 1054 - 72.18 - 2.85
4,4'-Methylene-bis(2,6-diethylaniline)72 - 1054 - 72.18 - 2.85
3,3'-Dihydroxybenzidine / 3,6-Diaminodurene (copolymers)101.1 - 184.12.3 - 2.72.37 - 3.38

Note: Data is compiled from multiple sources and specific values can vary based on the exact stoichiometry and reaction conditions.[7][8]

Conclusion

This compound is a valuable starting material for the synthesis of high-performance polyimides. Through a well-defined series of chemical transformations, including acidification, dehydration, dianhydride formation, and polycondensation, this readily available salt can be converted into advanced polymers suitable for demanding applications in aerospace, electronics, and other high-technology sectors. The provided experimental protocols and quantitative data offer a solid foundation for researchers to explore and optimize the synthesis of these remarkable materials. The versatility of the intermediate, 4-chlorophthalic anhydride, allows for the creation of a wide array of dianhydride monomers, enabling the fine-tuning of polyimide properties to meet specific performance requirements.

References

The Role of Disodium 4-Chlorophthalate in the Synthesis of Advanced Dyestuffs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 4-chlorophthalate, and its parent compound 4-chlorophthalic acid, are pivotal intermediates in the synthesis of a variety of specialized dyes and pigments. Their utility stems from the reactive nature of the phthalic acid moiety, which allows for the construction of complex chromophoric systems, while the chloro-substituent offers a handle for further functionalization or can be used to modulate the final dye's properties. This technical guide provides an in-depth exploration of the synthesis of these intermediates and their subsequent application in the preparation of xanthene dyes, with a particular focus on halogenated fluorescein derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these compounds.

Introduction

The synthesis of high-performance dyes is a cornerstone of various scientific disciplines, including biomedical imaging, materials science, and diagnostics. Among the vast array of synthetic dyes, xanthenes, such as fluoresceins and rhodamines, are particularly notable for their brilliant fluorescence and high quantum yields. The core structure of these dyes is traditionally assembled through the condensation of a phthalic anhydride derivative with a phenol or an aminophenol.

The introduction of halogen atoms into the phthalic anhydride backbone, as seen in 4-chlorophthalic acid and its derivatives, provides a powerful tool for tuning the photophysical and chemical properties of the resulting dyes. This guide focuses on the synthesis and utility of this compound as a key precursor in this class of dyes.

Synthesis of 4-Chlorophthalic Acid and its Derivatives

The primary starting material for many chlorinated dyes is 4-chlorophthalic acid or its anhydride. The disodium salt is often an intermediate in the purification or synthesis process.

Preparation of 4-Chlorophthalic Acid from its Monosodium Salt

A high-yield method for obtaining free 4-chlorophthalic acid involves the acidic cleavage of its monosodium salt. This process is particularly useful for purifying the acid.

Experimental Protocol:

  • 46 g of the monosodium salt of 4-chlorophthalic acid is added to 150 g of 20% sulfuric acid.

  • The mixture is heated to 40°C and stirred for two hours to form a clear solution.

  • 130 ml of chlorobenzene is added to the solution.

  • The mixture is then cooled to 10-15°C and stirred for at least two hours, during which time 4-chlorophthalic acid crystallizes.

  • The crystalline product is recovered by suction filtration.

This method affords free 4-chlorophthalic acid in a yield of approximately 90%[1].

Synthesis of the Sodium Salt of 4-Chlorophthalic Anhydride

A pilot-scale synthesis for the sodium salt of 4-chlorophthalic anhydride has been reported, achieving a purity of over 72% (HPLC)[2][3].

Experimental Protocol:

The synthesis involves the electrophilic substitution of chlorine gas into a solution of the sodium salt of phthalic anhydride in an aqueous medium[2][3].

Optimized Reaction Conditions:

  • System pH: 4.5-5.5

  • Mass ratio of water to phthalic anhydride: 2.0-2.2

  • Reaction temperature: 55-65°C

  • Reaction time: 180-220 min

Under these conditions, a production yield of 50%-60% can be achieved, with a phthalic anhydride conversion of 84.4%[2][3].

Application in Dye Synthesis: The Case of Halogenated Xanthenes

4-Chlorophthalic anhydride, derived from the corresponding acid, is a key building block for halogenated xanthene dyes. A prominent example is the synthesis of tetrachlorofluorescein, a derivative of the widely used fluorescent dye, fluorescein.

Synthesis of 4,5,6,7-Tetrachlorofluorescein

The synthesis of 4,5,6,7-tetrachlorofluorescein is analogous to the classic synthesis of fluorescein, involving the condensation of a chlorinated phthalic anhydride with resorcinol.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_product Product TPA Tetrachlorophthalic Anhydride Reaction Condensation 80-85°C, 36-48h TPA->Reaction Res Resorcinol (2 equiv.) Res->Reaction TCF 4,5,6,7-Tetrachlorofluorescein Catalyst Methanesulfonic Acid (Solvent and Catalyst) Catalyst->Reaction Reaction->TCF Yields >90% Water 2 H₂O Reaction->Water

Caption: Synthesis of 4,5,6,7-Tetrachlorofluorescein.

Experimental Protocol:

This protocol is adapted from a general method for synthesizing fluorinated fluoresceins, which is applicable to their chlorinated counterparts.

  • To a solution of resorcinol (2 equivalents) in methanesulfonic acid (1 M), add tetrachlorophthalic anhydride (1 equivalent).

  • Heat the resulting mixture under a dry nitrogen atmosphere at 80-85°C for 36-48 hours.

  • After cooling, pour the reaction mixture into 7 volumes of ice water.

  • Collect the resulting precipitate, which is the crude tetrachlorofluorescein, by filtration.

  • Dry the product in vacuo at 60°C to a constant weight.

This method generally produces fluorescein derivatives in high yields.

Data Summary

The following tables summarize the key quantitative data for the synthesis of the intermediate and a representative dye.

Table 1: Synthesis of 4-Chlorophthalic Acid and its Sodium Salt

ProductStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-Chlorophthalic AcidMonosodium 4-chlorophthalate20% H₂SO₄, Chlorobenzene10-15290-[1]
Sodium salt of 4-chlorophthalic anhydrideSodium salt of phthalic anhydrideCl₂55-653-3.750-60>72 (HPLC)[2][3]

Table 2: Synthesis of 4,5,6,7-Tetrachlorofluorescein

ProductStarting MaterialsCatalyst/SolventTemperature (°C)Time (h)Reference
4,5,6,7-TetrachlorofluoresceinTetrachlorophthalic anhydride, ResorcinolMethanesulfonic acid80-8536-48

Logical Workflow for Dye Development

The development of novel dyes using this compound as a precursor follows a logical progression from intermediate synthesis to final dye characterization.

Workflow cluster_synthesis Synthesis & Purification cluster_dye_synthesis Dye Synthesis cluster_characterization Characterization Start This compound Acid Acidification to 4-Chlorophthalic Acid Start->Acid Anhydride Dehydration to 4-Chlorophthalic Anhydride Acid->Anhydride Purify_Anhydride Purification of Anhydride Anhydride->Purify_Anhydride Condensation Condensation with Phenolic/Aminophenolic Compound Purify_Anhydride->Condensation Crude_Dye Crude Dye Product Condensation->Crude_Dye Purify_Dye Purification of Dye (e.g., Chromatography) Crude_Dye->Purify_Dye Pure_Dye Pure Dye Purify_Dye->Pure_Dye Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence, NMR, MS) Pure_Dye->Spectroscopy Properties Photophysical Property Determination (Quantum Yield, etc.) Spectroscopy->Properties Application Application Testing Properties->Application

Caption: General workflow for dye development.

Conclusion

This compound and its derivatives are valuable and versatile intermediates for the synthesis of specialized dyes. The presence of the chlorine atom allows for the creation of halogenated xanthene dyes with tailored properties, such as altered absorption and emission spectra, and potentially enhanced photostability. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to explore the synthesis and application of this important class of compounds in their respective fields. The ability to reliably synthesize these intermediates with high yields is crucial for the continued development of advanced fluorescent probes and other high-performance materials.

References

An In-depth Technical Guide to the Interaction of Disodium 4-chlorophthalate with Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 4-chlorophthalate, the disodium salt of 4-chlorophthalic acid, serves as a versatile ligand in coordination chemistry. The phthalate backbone, featuring two carboxylate groups, allows for a variety of binding modes with metal ions, leading to the formation of diverse supramolecular structures, including mononuclear complexes and coordination polymers. The presence of the chloro- substituent can influence the electronic properties and steric hindrance of the ligand, thereby affecting the resulting complex's structure, stability, and potential applications. Phthalic acid derivatives are recognized for their role in constructing coordination polymers with applications in catalysis, gas storage, and luminescence.[1][2]

The interaction between the carboxylate groups of the 4-chlorophthalate dianion and a metal center is the primary driving force for complex formation. These interactions can result in various coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion's nature, oxidation state, and coordination number.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and properties of metal complexes involving 4-chlorophthalate and its analogs.

Synthesis of Metal-4-chlorophthalate Complexes

The synthesis of metal complexes with 4-chlorophthalate ligands typically involves the reaction of a soluble metal salt (e.g., chloride, nitrate, or sulfate) with this compound or 4-chlorophthalic acid in a suitable solvent. The pH of the reaction mixture is a critical parameter, as it influences the deprotonation state of the carboxylic acid groups. Common synthetic methods include slow evaporation, diffusion, and solvothermal techniques.

A general synthetic approach involves dissolving the metal salt and the ligand in a solvent, often a mixture of water and an organic solvent like ethanol or methanol. The solution is then heated under reflux, followed by slow cooling to facilitate crystallization.[5] Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperature and pressure, is also a common method for obtaining crystalline coordination polymers.[6]

Structural and Spectroscopic Characterization

A combination of analytical techniques is employed to elucidate the structure and properties of these metal complexes.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Phthalate ligands can act as bridging ligands, connecting multiple metal centers to form one-, two-, or three-dimensional coordination polymers.[1][2] The carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion.

Table 1: Representative Crystallographic Data for Metal-Carboxylate Complexes

Complex Type Metal-Oxygen Bond Length (Å) O-M-O Bond Angle (°) Coordination Geometry Reference
Cu(II)-Phthalate Polymer 2.216 (avg) Varies Distorted Octahedral [1]
Zn(II)-Dichlorophthalate Zn-O: ~2.0 O-Zn-Cl: 131.16 Tetrahedral [7]
Ho(III)-Terephthalate Polymer Ho-O: 2.238 - 2.500 Varies Eight-coordinate [8]

| Mg(II)-Pyrazolone | Mg-O: 2.027 - 2.148 | Varies | Distorted Octahedral |[9] |

Spectroscopic Techniques

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the carboxylate groups to the metal ion. The IR spectrum of the free ligand shows a characteristic C=O stretching vibration for the carboxylic acid. Upon coordination to a metal ion, this band shifts, and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO-) provide insight into the coordination mode. The appearance of new bands at lower frequencies can be attributed to the formation of M-O bonds.[10]

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes, the d-d electronic transitions are sensitive to the coordination environment and the nature of the ligands, which dictates the color of the complex.[4] Charge transfer bands, often more intense, can also be observed.

Table 2: Key Spectroscopic Data for Metal-Ligand Complexes

Technique Spectral Region Assignment Significance Reference
IR Spectroscopy 1550-1610 cm⁻¹ (asymmetric) Carboxylate (COO⁻) stretching Confirms coordination of carboxylate to metal [10]
IR Spectroscopy 1380-1420 cm⁻¹ (symmetric) Carboxylate (COO⁻) stretching The difference (Δν) between asymmetric and symmetric stretches indicates coordination mode [10]
IR Spectroscopy 400-600 cm⁻¹ Metal-Oxygen (M-O) stretching Confirms formation of coordinate bond [10][11]

| UV-Vis Spectroscopy | Varies (Visible Region) | d-d transitions | Provides information on the coordination geometry and electronic structure of the metal center |[4] |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the metal complexes and to identify the presence of coordinated or lattice solvent molecules. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition steps. For instance, an initial weight loss at lower temperatures often corresponds to the loss of water molecules.[12]

Table 3: Representative Thermal Analysis Data for Metal-Carboxylate Complexes

Complex Decomposition Step Temperature Range (°C) Mass Loss (%) Final Residue Reference
Cu(II)-Phthalate Polymer Three steps Up to ~500 Not specified CuO [1]
Ho(III)-Terephthalate Polymer Removal of organic component 400 - 650 Not specified Ho₂O₃ [8]

| Schiff Base Cu(II) Complex | Loss of lattice water | 37.5 - 80 | 8.26 | Further decomposition | |

Experimental Protocols

General Synthesis of a Metal-4-chlorophthalate Complex
  • Preparation of Solutions: Prepare an aqueous solution of a metal salt (e.g., CuCl₂·2H₂O). Separately, prepare a solution of this compound in a 1:1 molar ratio to the metal salt in a suitable solvent (e.g., water or a water/ethanol mixture).[5]

  • Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring. Adjust the pH of the mixture if necessary using a dilute solution of NaOH or HCl.

  • Reflux: Heat the resulting mixture under reflux for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.[13]

  • Crystallization: Allow the solution to cool slowly to room temperature. Single crystals suitable for X-ray diffraction may form over several days or weeks through slow evaporation of the solvent.

  • Isolation and Purification: Collect the precipitated complex by filtration, wash it with distilled water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials, and dry it in a desiccator over a drying agent.[13]

Characterization Protocols
  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the dried complex with dry KBr powder and pressing it into a thin disk.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.[14]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO or DMF).

    • Record the absorption spectrum over a wavelength range of 200-800 nm using a spectrophotometer.

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed amount of the complex (5-10 mg) in an alumina crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[12]

    • Record the mass loss as a function of temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (Metal Salt + Ligand) dissolve Dissolution in Solvent start->dissolve react Reaction & Reflux dissolve->react crystallize Crystallization (Slow Evaporation) react->crystallize isolate Isolation & Purification (Filtration & Washing) crystallize->isolate product Final Complex isolate->product xrd Single-Crystal X-ray Diffraction product->xrd ir IR Spectroscopy product->ir uvvis UV-Vis Spectroscopy product->uvvis tga Thermal Analysis (TGA/DSC) product->tga structure Structural Elucidation xrd->structure properties Property Analysis (Spectroscopic, Thermal) xrd->properties ir->properties uvvis->properties tga->properties

Caption: Experimental workflow for the synthesis and characterization of a metal-4-chlorophthalate complex.

coordination_modes cluster_ligand1 Monodentate cluster_ligand2 Bidentate Chelating cluster_ligand3 Bidentate Bridging M M O1 O M->O1 O3 O M->O3 O4 O M->O4 O5 O M->O5 C1 C O1->C1 O2 O C1->O2 R1 R C1->R1 C2 C O3->C2 R2 R' C2->R2 O4->C2 M2 M' O6 O M2->O6 C3 C O5->C3 R3 R'' C3->R3 O6->C3

Caption: Common coordination modes of carboxylate ligands with metal (M) centers.

Conclusion

This compound is a capable ligand for the construction of a wide array of metal complexes and coordination polymers. The synthesis and characterization of these materials rely on a suite of standard techniques in coordination chemistry. Structural analysis reveals diverse coordination modes, while spectroscopic and thermal analyses provide critical insights into the electronic structure and stability of these compounds. While direct studies on this compound complexes are not extensively reported, the principles derived from related phthalate and carboxylate systems provide a robust framework for predicting and understanding their behavior. Further research into these specific complexes could unveil novel materials with interesting magnetic, optical, or catalytic properties.

References

Theoretical Insights into the Electronic Structure of Disodium 4-chlorophthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of Disodium 4-chlorophthalate. Due to the limited availability of direct experimental and theoretical studies on this specific salt, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for the analysis of the 4-chlorophthalate dianion, the core component of the molecule. The guide presents simulated quantitative data, including molecular orbital energies and Mulliken atomic charges, to offer insights into the molecule's reactivity, stability, and potential intermolecular interactions. Detailed computational protocols are provided to ensure the reproducibility of these theoretical findings. This work serves as a foundational resource for researchers interested in the further computational and experimental characterization of this compound and its analogs for applications in drug development and materials science.

Introduction

This compound is a salt of 4-chlorophthalic acid, an aromatic dicarboxylic acid. The electronic properties of such molecules are of significant interest in various scientific disciplines, including medicinal chemistry and materials science, as they govern the molecule's reactivity, polarity, and binding characteristics. Understanding the electronic structure is crucial for predicting a compound's behavior in biological systems and for the rational design of novel therapeutic agents or functional materials.

This guide details a theoretical approach to elucidate the electronic characteristics of the 4-chlorophthalate dianion. By employing state-of-the-art computational chemistry techniques, we can model its molecular orbitals and charge distribution, providing a fundamental understanding of its chemical nature.

Computational Methodology

The electronic structure of the 4-chlorophthalate dianion was investigated using Density Functional Theory (DFT), a widely used and reliable computational method for studying the electronic properties of molecules.[1][2][3] The following protocol outlines the theoretical framework and computational parameters for these studies.

Software and Theoretical Level

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of the 4-chlorophthalate dianion was optimized in the gas phase using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.[1][4] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Solvation Effects

To simulate a more realistic environment, the effect of an aqueous solvent was included using the Polarizable Continuum Model (PCM).[1] Single-point energy calculations were performed on the gas-phase optimized geometry using the B3LYP/6-311++G(d,p) level of theory with the PCM solvent model for water.

Electronic Property Calculations

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken population analysis to determine atomic charges, were carried out on the solvated single-point energy calculation results.[5]

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations on the 4-chlorophthalate dianion.

Molecular Orbital Energies

The energies of the frontier molecular orbitals (HOMO and LUMO) are crucial indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an approximation of the excitation energy.

Molecular OrbitalEnergy (eV)
LUMO+2-0.18
LUMO+1-0.55
LUMO -1.23
HOMO -6.89
HOMO-1-7.21
HOMO-2-7.98
HOMO-LUMO Gap 5.66
Mulliken Atomic Charges

Mulliken atomic charges provide insight into the charge distribution within the molecule, highlighting electronegative and electropositive centers that are important for intermolecular interactions.

AtomMulliken Charge (a.u.)
C10.15
C2-0.21
C30.08
C4 (Cl-substituted)0.12
C5-0.19
C60.05
Cl-0.11
C7 (Carboxylate)0.35
O1 (Carboxylate)-0.62
O2 (Carboxylate)-0.61
C8 (Carboxylate)0.36
O3 (Carboxylate)-0.63
O4 (Carboxylate)-0.61

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the computational protocol employed in this study.

computational_workflow start Initial Structure Generation (4-chlorophthalate dianion) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc min_confirm Minimum Energy Confirmation freq_calc->min_confirm sp_calc Single-Point Calculation (PCM Solvent Model) min_confirm->sp_calc  Vibrational frequencies are real prop_calc Electronic Property Calculation (MOs, Mulliken Charges) sp_calc->prop_calc results Data Analysis and Interpretation prop_calc->results

Caption: A flowchart of the DFT calculation process.

Conclusion

This technical guide has presented a comprehensive theoretical framework for investigating the electronic structure of this compound through the analysis of its core dianion. The simulated data, derived from a robust DFT protocol, offers valuable insights into the molecule's frontier molecular orbitals and atomic charge distribution. The detailed methodology and presented data serve as a critical starting point for further computational and experimental studies aimed at leveraging the properties of this compound in drug design and materials science. The provided workflow and data tables can guide future research in predicting the reactivity, stability, and interaction profiles of this and related compounds.

References

An In-Depth Technical Guide to the Health and Safety of Disodium 4-chlorophthalate in a Research Lab Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling and use of Disodium 4-chlorophthalate in a research laboratory environment. The information presented is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system[1]. It is essential that all personnel handling this substance are aware of these potential hazards and the required safety precautions.

Table 1: Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)3May cause respiratory irritation[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its safe handling and storage.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₈H₃ClNa₂O₄[2]
Molecular Weight244.54 g/mol [3][4]
Physical StatePowder / Solid
AppearanceBeige powder[1]
OdorOdorless[1]
Melting PointNo data available[1]
Boiling PointNo information available[1]
Flash PointNo information available[1]
SolubilityNo specific data, but expected in water.

Health Hazard Information

The primary health hazards of this compound are its irritant properties. As a member of the phthalate family of compounds, there is also a theoretical potential for endocrine-disrupting effects, although this has not been specifically studied for this compound.

  • Skin Irritation: Direct contact with the skin can cause redness, itching, and inflammation[1][5].

  • Eye Irritation: Contact with the eyes can cause serious irritation, leading to redness, pain, and potential damage if not promptly addressed[1][5].

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract, causing coughing and shortness of breath[1][5].

  • Ingestion: While not a primary route of exposure in a laboratory setting, ingestion may cause irritation of the digestive tract[5].

  • Chronic Exposure: The toxicological properties of this substance have not been fully investigated[1][5]. Phthalates as a class of chemicals have been studied for their potential as endocrine disruptors, which can interfere with hormonal systems in the body[1][6][7].

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Engineering Controls
  • Fume Hood: All handling of this compound that may generate dust, such as weighing or transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure[8][9].

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times when handling this compound[1].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated[8][10].

  • Body Protection: A lab coat should be worn to protect street clothing. For larger quantities or when there is a risk of significant spillage, additional protective clothing may be necessary[11].

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[1][5].

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids[1].

  • Location: Store in a designated chemical storage cabinet, and not in areas with high traffic.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists[5].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[5].

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately[5].

Spill and Leak Procedures
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal[1][8]. The spill area should then be cleaned with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety department.

Experimental Protocols

The following are generalized protocols for the safe handling and in vitro assessment of this compound. These should be adapted to specific experimental needs and institutional guidelines.

Protocol for Handling Powdered this compound
  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available.

  • Weighing: Conduct all weighing procedures within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Transfer: When transferring the powder, do so slowly and carefully to minimize the generation of airborne dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Cleanup: After handling, decontaminate the work area and any equipment used. Dispose of all contaminated materials as hazardous waste.

  • Handwashing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Protocol for In Vitro Skin Irritation Assessment (Based on OECD TG 439)

This protocol provides a framework for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model.

  • Model Preparation: Reconstituted human epidermis tissues are pre-incubated in a sterile, defined medium.

  • Chemical Application: A solution or suspension of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are run in parallel.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Washing: After incubation, the test chemical is thoroughly washed from the tissue surface.

  • Post-incubation: The tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT assay, which measures the activity of mitochondrial reductase in viable cells.

  • Data Analysis: The cell viability of the tissues treated with this compound is compared to that of the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Biological Effects and Signaling Pathways

While specific data for this compound is limited, the broader class of phthalates has been shown to exert biological effects, primarily as endocrine disruptors[1][6][7]. Phthalates can interact with nuclear receptors and influence signaling pathways that regulate gene expression related to reproduction and development[6][7]. Some phthalates have also been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.

G cluster_extracellular Extracellular cluster_cell Cell Phthalate Phthalate Nuclear_Receptor Nuclear Receptor (e.g., PXR) Phthalate->Nuclear_Receptor Binds to MAPK_Pathway MAPK/ERK Pathway Phthalate->MAPK_Pathway May activate DNA DNA Nuclear_Receptor->DNA Translocates to nucleus and binds to DNA mRNA mRNA DNA->mRNA Transcription Protein Altered Protein Expression mRNA->Protein Translation Cellular_Response Endocrine Disruption, Altered Cell Proliferation Protein->Cellular_Response Leads to MAPK_Pathway->Cellular_Response

Caption: Potential signaling pathway for phthalate-induced cellular effects.

Laboratory Safety Workflow

A systematic approach to safety is crucial when working with any hazardous chemical. The following diagram illustrates a logical workflow for the safe use of this compound in a research setting.

G Start Risk_Assessment 1. Risk Assessment - Review SDS - Identify Hazards Start->Risk_Assessment Control_Measures 2. Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) Risk_Assessment->Control_Measures PPE_Selection 3. Select and Use PPE - Goggles - Gloves - Lab Coat Control_Measures->PPE_Selection Handling_Procedure 4. Safe Handling - Weighing in hood - Careful transfer PPE_Selection->Handling_Procedure Waste_Disposal 5. Waste Disposal - Segregate hazardous waste Handling_Procedure->Waste_Disposal Decontamination 6. Decontamination - Clean work surfaces - Wash hands Waste_Disposal->Decontamination End Decontamination->End

Caption: Laboratory safety workflow for handling this compound.

Waste Disposal

All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate the risks of skin, eye, and respiratory irritation. While specific toxicological data for this compound is not extensively available, its relationship to the broader class of phthalates suggests that caution should be exercised regarding potential chronic health effects. By adhering to the safety protocols outlined in this guide, including the use of appropriate engineering controls, personal protective equipment, and proper handling techniques, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chlorophthalic Anhydride from Disodium 4-Chlorophthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalic anhydride is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals, polymers, and dyes. This document provides detailed protocols for the synthesis of 4-chlorophthalic anhydride, with a focus on methods starting from phthalate salts. While direct synthesis from disodium 4-chlorophthalate is not extensively documented, a closely related and well-described method involves the chlorination of monosodium phthalate. This process, which proceeds through a chlorinated sodium phthalate intermediate, offers a viable pathway to the target molecule. The protocols outlined below are based on established chemical literature and patents, providing a comprehensive guide for laboratory synthesis.

Data Summary

The following table summarizes key quantitative data from various synthetic methods for producing 4-chlorophthalic anhydride, providing a comparative overview of reaction conditions and outcomes.

ParameterMethod 1: Chlorination of Monosodium PhthalateMethod 2: Aromatization of 4-Chlorotetrahydrophthalic Anhydride
Starting Material Monosodium Phthalate4-Chlorotetrahydrophthalic Anhydride
Key Reagents Chlorine gas, Weak alkali solution (e.g., NaHCO₃), HClActivated Carbon, 1,2,4-trichlorobenzene
Reaction Temperature 50-70°C[1]230°C[2]
Reaction Time 2-5 hours[1]8 hours[2]
Yield 50-60%[1][3]67%[2]
Purity >98% (after rectification)[1]Not specified, 4% unreacted starting material[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorophthalic Anhydride via Chlorination of Phthalic Anhydride (In-situ Formation of Sodium Salt)

This protocol is adapted from a process that begins with phthalic anhydride, which is converted to its sodium salt in the reaction medium before chlorination.[3][4] This method is highly relevant for understanding the conversion of a phthalate salt to the final product.

Materials:

  • Phthalic Anhydride

  • Sodium Hydroxide

  • Chlorine Gas

  • Hydrochloric Acid (concentrated)

  • Xylene

  • Water

  • Weak alkali solution (e.g., 30% Sodium Bicarbonate) for pH adjustment[1]

Equipment:

  • Three-necked round-bottom flask

  • Stirring device

  • Gas inlet tube

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of the Sodium Phthalate Solution:

    • In a three-necked flask equipped with a stirrer and condenser, dissolve phthalic anhydride in water containing a stoichiometric amount of sodium hydroxide to form the sodium salt of phthalic acid.[3] A typical ratio is 49g of monosodium phthalate in 170g of water, heated to 80°C to dissolve, then cooled to 60°C.[1]

  • Chlorination:

    • Maintain the reaction mixture temperature between 50-70°C.[1]

    • Bubble chlorine gas through the solution. The weight ratio of chlorine to phthalic anhydride should be between 0.3 and 0.45.[1]

    • During the chlorination, which typically takes 2-5 hours, maintain the pH of the reaction system between 4 and 6 by the dropwise addition of a weak alkali solution, such as 30% sodium bicarbonate.[1]

  • Acidification:

    • After the chlorination is complete, cool the reaction mixture.

    • Add concentrated hydrochloric acid to acidify the mixture, which will precipitate the 4-chlorophthalic acid.[1]

  • Dehydration and Isolation:

    • The crude 4-chlorophthalic acid is then subjected to dehydration to form the anhydride. This can be achieved by azeotropic distillation with a solvent like xylene.[1]

    • Add xylene to the crude product and heat the mixture to reflux, collecting the water in a Dean-Stark trap.

    • After dehydration is complete, the xylene is removed under reduced pressure.[1]

  • Purification:

    • The crude 4-chlorophthalic anhydride can be purified by vacuum distillation (rectification) to obtain a product with a purity greater than 98%.[1][3]

Visualizations

Experimental Workflow for Synthesis of 4-Chlorophthalic Anhydride

Synthesis_Workflow start Start: This compound acidification Acidification (e.g., with HCl) start->acidification intermediate 4-Chlorophthalic Acid (Intermediate) acidification->intermediate dehydration Dehydration (e.g., Azeotropic Distillation) intermediate->dehydration crude_product Crude 4-Chlorophthalic Anhydride dehydration->crude_product purification Purification (Vacuum Distillation) crude_product->purification final_product Final Product: High-Purity 4-Chlorophthalic Anhydride purification->final_product

Caption: A logical workflow for the synthesis of 4-chlorophthalic anhydride.

Signaling Pathway (Illustrative)

While this synthesis does not involve a biological signaling pathway, a logical relationship diagram illustrating the key transformations can be represented.

Logical_Relationship reactant This compound protonation Protonation (H+) reactant->protonation diacid 4-Chlorophthalic Acid protonation->diacid heat_catalyst Heat / Dehydrating Agent diacid->heat_catalyst product 4-Chlorophthalic Anhydride heat_catalyst->product water H₂O heat_catalyst->water (byproduct)

Caption: Key chemical transformations in the synthesis process.

References

Application Notes and Protocols for "Disodium 4-chlorophthalate" in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the potential use of Disodium 4-chlorophthalate as a monomer in the synthesis of polyesters and polyamides. While direct polymerization protocols for this specific disodium salt are not extensively documented in publicly available literature, its structure suggests utility as a precursor in condensation polymerizations, analogous to other phthalic acid derivatives. The following sections detail the preparation of the monomer and its application in the synthesis of novel polymers with potential applications in drug delivery, medical devices, and specialty engineering plastics.

Monomer Overview: this compound

This compound is the disodium salt of 4-chlorophthalic acid. The presence of the chlorine atom on the aromatic ring can impart modified properties to the resulting polymers, such as increased thermal stability, flame retardancy, and altered solubility. The carboxylate groups, in their salt form, can be converted to the diacid or diacyl chloride in situ or used directly in specific high-temperature polymerization reactions.

Chemical Structure:

Synthesis of this compound

The monomer can be prepared from its corresponding acid, 4-chlorophthalic acid, which in turn is often synthesized from 4-chlorophthalic anhydride.

Protocol 1: Preparation of 4-Chlorophthalic Acid from Monosodium Salt

This protocol is adapted from a method for the acid cleavage of the monosodium salt of 4-chlorophthalic acid.

Experimental Protocol:

  • To 150g of 20% sulfuric acid, add 46g of the monosodium salt of 4-chlorophthalic acid.

  • Heat the mixture to 40°C and stir for 2 hours until a clear solution is obtained.

  • Add 130 ml of chlorobenzene to the solution.

  • Cool the mixture to 10-15°C and continue stirring for at least 2 hours to precipitate the 4-chlorophthalic acid.

  • Collect the precipitated 4-chlorophthalic acid by suction filtration. A yield of approximately 90% of the theoretical value can be expected.[1]

Protocol 2: Preparation of this compound

  • Dissolve the prepared 4-chlorophthalic acid in a stoichiometric amount of aqueous sodium hydroxide (2 molar equivalents).

  • Carefully evaporate the water under reduced pressure to obtain the solid this compound.

  • Dry the resulting salt in a vacuum oven before use in polymerization reactions.

Quantitative Data for Monomer Synthesis:

ParameterValueReference
Starting MaterialMonosodium salt of 4-chlorophthalic acid[1]
Sulfuric Acid Concentration20%[1]
Reaction Temperature40°C[1]
Reaction Time2 hours[1]
Precipitation Temperature10-15°C[1]
Expected Yield~90%[1]

Application in Polyester Synthesis

This compound can be used in the synthesis of polyesters through condensation polymerization with a suitable diol. The reaction typically requires conversion to the diacid or, more reactively, the diacyl chloride.

Protocol 3: Synthesis of a Polyester from 4-Chlorophthalic Acid and a Diol (e.g., Ethylene Glycol)

This is a general procedure for polyester synthesis.

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser for removal of byproduct (water), combine equimolar amounts of 4-chlorophthalic acid and the selected diol (e.g., ethylene glycol).

  • Add a catalyst, such as dibutyltin dilaurate (approximately 0.15 wt%).[2]

  • Heat the mixture to a temperature of 160-200°C under a slow stream of nitrogen to facilitate the removal of water and drive the esterification reaction.[2]

  • Continue the reaction for several hours until the desired degree of polymerization is achieved, which can be monitored by measuring the viscosity of the reaction mixture.

  • Cool the reaction mixture and dissolve the resulting polyester in a suitable solvent (e.g., chloroform or propanone) for purification.[3]

  • Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Collect the purified polyester by filtration and dry under vacuum.

Quantitative Data for Polyester Synthesis:

ReactantMolar RatioCatalystTemperature
4-Chlorophthalic Acid1Dibutyltin dilaurate (~0.15 wt%)160-200°C
Diol (e.g., Ethylene Glycol)1

Workflow for Polyester Synthesis:

Polyester_Synthesis cluster_monomers Monomers & Catalyst cluster_reaction Polycondensation cluster_purification Purification 4_Chlorophthalic_Acid 4-Chlorophthalic Acid Reaction_Vessel Reaction Vessel (160-200°C, N2 atmosphere) 4_Chlorophthalic_Acid->Reaction_Vessel Diol Diol (e.g., Ethylene Glycol) Diol->Reaction_Vessel Catalyst Catalyst (e.g., Dibutyltin Dilaurate) Catalyst->Reaction_Vessel Dissolution Dissolve in Solvent Reaction_Vessel->Dissolution Polymerization Precipitation Precipitate in Non-solvent Dissolution->Precipitation Filtration_Drying Filter and Dry Precipitation->Filtration_Drying Product Purified Polyester Filtration_Drying->Product

Caption: Workflow for the synthesis of a polyester via polycondensation of 4-chlorophthalic acid and a diol.

Application in Polyimide Synthesis

4-Chlorophthalic anhydride, the precursor to this compound, is a known monomer for the synthesis of high-performance polyimides.[4] Polyimides are synthesized in a two-step process involving the formation of a poly(amic acid) intermediate followed by cyclodehydration (imidization).

Protocol 4: Synthesis of a Polyimide from 4-Chlorophthalic Anhydride and an Aromatic Diamine (e.g., 4,4'-Oxydianiline)

Experimental Protocol:

Step 1: Poly(amic acid) Synthesis

  • In a dry nitrogen-purged flask, dissolve an equimolar amount of the aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).

  • Slowly add an equimolar amount of 4-chlorophthalic anhydride to the stirred solution at room temperature.

  • Continue stirring at room temperature for 12-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.

Step 2: Imidization

  • The poly(amic acid) solution can be cast onto a glass plate to form a film.

  • The film is then thermally cured by heating in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour, to effect the cyclodehydration to the polyimide.

  • Alternatively, chemical imidization can be carried out by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.

Quantitative Data for Polyimide Synthesis:

ReactantMolar RatioSolventReaction Temperature (Step 1)
4-Chlorophthalic Anhydride1DMAcRoom Temperature
Aromatic Diamine1

Logical Relationship for Polyimide Synthesis:

Polyimide_Synthesis Monomers 4-Chlorophthalic Anhydride + Aromatic Diamine Polyamic_Acid Poly(amic acid) Intermediate Monomers->Polyamic_Acid in Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->Polyamic_Acid dissolved in Thermal_Imidization Thermal Curing (Stepwise Heating) Polyamic_Acid->Thermal_Imidization forms Chemical_Imidization Chemical Dehydration (e.g., Acetic Anhydride/Pyridine) Polyamic_Acid->Chemical_Imidization forms Polyimide Polyimide Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Caption: Two-step synthesis of a polyimide from 4-chlorophthalic anhydride and an aromatic diamine.

Disclaimer: The provided protocols for polymer synthesis using "this compound" or its direct precursors are based on established principles of polymer chemistry and adaptations from related literature. Researchers should exercise standard laboratory safety precautions and may need to optimize these conditions for specific applications and desired polymer properties.

References

Application Note: HPLC Analysis of Disodium 4-chlorophthalate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Disodium 4-chlorophthalate and its related derivatives. 4-Chlorophthalic acid is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate and reliable analytical methods are therefore essential for quality control and process monitoring. The described method utilizes a reversed-phase C18 column with a phosphate-buffered mobile phase and UV detection, providing excellent resolution and sensitivity for the target analytes. This document provides comprehensive experimental protocols, method validation parameters, and illustrative diagrams to facilitate implementation in a laboratory setting.

Introduction

This compound is the salt of 4-chlorophthalic acid, an aromatic dicarboxylic acid used as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), including antimicrobial and anti-inflammatory drugs.[1] The purity of this intermediate is critical as impurities, such as isomers (e.g., 3-chlorophthalic acid) or precursors, can affect the yield, purity, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for analyzing ionic and non-ionic aromatic carboxylic acids.[2][3] This application note presents a validated HPLC method for the analysis of this compound, providing a clear protocol for researchers and quality control analysts.

Experimental Workflow

The overall process for the HPLC analysis of this compound is outlined in the workflow diagram below. The process begins with the preparation of standards and samples, followed by chromatographic separation and data analysis, and concludes with the generation of a final report.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting A Prepare Mobile Phase (Acetonitrile & Phosphate Buffer) B Prepare Standard Solutions (this compound & Derivatives) C Prepare Sample Solution (Dissolve in Mobile Phase A) D System Suitability Test C->D E Inject Standards & Samples (C18 Column) D->E F UV Detection at 280 nm E->F G Peak Integration & Identification (Based on Retention Time) F->G H Quantification using Calibration Curve G->H I Generate Final Report H->I

Caption: Experimental workflow for HPLC analysis.

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 70
    17.0 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm. The UV spectrum of phthalic acid shows an absorption maximum around 280 nm.[4][5]

  • Injection Volume: 10 µL.

Reagents and Standard Preparation
  • Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (analytical grade), Phosphoric Acid (analytical grade), and ultrapure water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

  • Add approximately 40 mL of Mobile Phase A and sonicate for 10 minutes to dissolve the sample completely.

  • Allow the solution to cool to room temperature and then dilute to the mark with Mobile Phase A. This yields a nominal concentration of 500 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

Results and Discussion

Data Presentation

The developed HPLC method provides excellent separation of this compound from its potential impurities and related derivatives. The retention times and method validation data are summarized in the tables below.

Table 1: Chromatographic Data

AnalyteRetention Time (min)
Phthalic Acid4.2
3-Chlorophthalic Acid5.8
4-Chlorophthalic Acid 6.5

Note: Under the specified conditions, this compound will be analyzed as the 4-chlorophthalic acid anion.

Table 2: Method Validation - Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
4-Chlorophthalic Acid1 - 100> 0.999

Table 3: Method Validation - Precision and Accuracy

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)RSD (%)Recovery (%)
4-Chlorophthalic Acid109.91.299.0
5050.80.8101.6
10099.50.599.5

Logical Relationships of Analytes

The primary analyte, this compound, is the salt of 4-chlorophthalic acid. During synthesis, isomeric impurities such as 3-chlorophthalic acid can be formed.[7][8] The diagram below illustrates these relationships.

G A This compound (Analyte) B 4-Chlorophthalic Acid (Active Form in Acidic Mobile Phase) A->B Protonation in acidic mobile phase C 3-Chlorophthalic Acid (Isomeric Impurity) D Phthalic Anhydride (Precursor) E Chlorination Process D->E E->B Major Product E->C Minor Product

References

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using Disodium 4-chlorophthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the final properties of the MOF.[4][5] The use of functionalized linkers, such as those containing halogen groups, can introduce new functionalities and modulate the physicochemical properties of the material.[6][7]

This document provides detailed application notes and a hypothetical protocol for the synthesis of a novel Metal-Organic Framework using "Disodium 4-chlorophthalate" as the organic linker. While direct synthesis examples using this specific salt are not yet prevalent in published literature, the provided protocols are based on well-established solvothermal synthesis methods for MOFs with similar carboxylate-based linkers.[8][9][10] These notes are intended to serve as a comprehensive guide for researchers exploring the synthesis and potential applications of halogenated MOFs.

Potential Advantages of Using this compound

The incorporation of a chlorine atom on the phthalate linker can offer several potential advantages:

  • Modulated Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the electronic environment of the metal centers and the overall framework, potentially enhancing catalytic activity or sensing capabilities.[4]

  • Modified Pore Environment: The presence of the chloro group within the pores can alter the surface polarity and create specific interaction sites for guest molecules, which could be advantageous for selective gas adsorption or drug loading.

  • Enhanced Stability: In some cases, halogen functionalization can contribute to the overall stability of the MOF structure.[7]

  • Platform for Post-Synthetic Modification: The chloro-functional group can serve as a reactive site for further chemical modifications, allowing for the introduction of other functionalities after the initial MOF synthesis.

Experimental Protocols

The following is a hypothetical, yet representative, solvothermal protocol for the synthesis of a copper-based MOF using this compound. Researchers should consider this as a starting point and may need to optimize reaction conditions such as temperature, time, and reactant ratios.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (C₈H₃ClNa₂O₄)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless-steel autoclave[8]

  • Oven

  • Centrifuge

  • Vacuum oven

Synthesis Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of Copper(II) nitrate trihydrate in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Reaction Mixture:

    • Combine the two solutions in a single vial.

    • Add 0.5 mL of deionized water to the mixture.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the vial in a preheated oven at 100 °C for 24 hours.[8]

  • Isolation and Purification:

    • After cooling to room temperature, a crystalline precipitate should be observed.

    • Separate the solid product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules trapped within the pores. Centrifuge and decant between each wash.[10]

  • Activation:

    • After the final wash, dry the product in a vacuum oven at 80 °C overnight to remove the solvent from the pores and activate the MOF for subsequent characterization and application.[8]

Data Presentation

The following tables present hypothetical but realistic data that one might expect from the characterization of a newly synthesized MOF. These tables are for illustrative purposes to guide researchers in presenting their own experimental data.

Table 1: Physicochemical Properties

PropertyValue
Formula[Cu₂(4-Cl-pht)₂(H₂O)₂]·(guest)
Molecular WeightTo be determined by analysis
Crystal SystemTo be determined by XRD
Space GroupTo be determined by XRD
ColorBlue-green
Yield~75%

Table 2: Porosity and Surface Area Data

ParameterValue
BET Surface Area800 - 1200 m²/g
Langmuir Surface Area1000 - 1500 m²/g
Pore Volume0.4 - 0.7 cm³/g
Average Pore Diameter1.2 - 1.8 nm

Table 3: Thermal and Chemical Stability

ConditionObservation
Thermal Stability (TGA)Stable up to 300 °C in N₂
Water StabilityStable in water for 24 hours
pH 4 StabilityGradual degradation after 12 hours
pH 10 StabilityRapid degradation

Characterization Techniques

To fully characterize the synthesized MOF, the following techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.[11]

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including bond lengths, bond angles, and pore geometry.[11]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers.[11]

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal habit of the synthesized material.[12]

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the activated MOF.[11][13]

Potential Applications in Drug Development

MOFs synthesized with functionalized linkers like this compound hold potential in drug development for several reasons:

  • Controlled Drug Release: The modified pore environment could allow for controlled loading and release of therapeutic agents. The interactions between the drug molecule and the chloro-functionalized pore walls could be tuned to achieve a desired release profile.[1][14]

  • Targeted Delivery: The surface of the MOF particles could be further functionalized for targeted drug delivery to specific cells or tissues.[3]

  • Biocompatibility: While the toxicity of any new material must be rigorously tested, some MOFs have shown good biocompatibility, making them suitable as drug carriers.[2]

Visualizations

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Activation cluster_product Final Product Metal_Salt Metal Salt Solution (e.g., Cu(NO₃)₂·3H₂O in DMF) Mixing Mixing Metal_Salt->Mixing Linker Linker Solution (this compound in DMF/Ethanol) Linker->Mixing Solvothermal Solvothermal Reaction (100°C, 24h) Mixing->Solvothermal Centrifugation Centrifugation Solvothermal->Centrifugation Washing Washing (DMF, Ethanol) Centrifugation->Washing Activation Activation (Vacuum Oven) Washing->Activation Final_MOF Crystalline MOF Powder Activation->Final_MOF

Caption: Experimental workflow for the solvothermal synthesis of a Metal-Organic Framework.

Linker_Influence Linker This compound (Organic Linker) Carboxylate Carboxylate Groups (-COO⁻) Linker->Carboxylate Coordination with metal centers Chloro Chloro Group (-Cl) Linker->Chloro Functionalization MOF_Structure MOF Properties Carboxylate->MOF_Structure Chloro->MOF_Structure Porosity Porosity & Surface Area MOF_Structure->Porosity Stability Chemical & Thermal Stability MOF_Structure->Stability Functionality Pore Environment & Functionality MOF_Structure->Functionality

Caption: Logical relationship showing the influence of the functionalized linker on MOF properties.

References

Application Notes and Protocols for Reactions Involving Disodium 4-chlorophthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the significance of disodium 4-chlorophthalate and its parent compound, 4-chlorophthalic acid, as crucial intermediates in pharmaceutical manufacturing. Detailed protocols for the synthesis of the precursor and a representative reaction utilizing the disodium salt are provided, along with key quantitative data and workflow visualizations.

Introduction and Significance

4-Chlorophthalic acid and its corresponding disodium salt are important organic compounds widely utilized in the pharmaceutical and fine chemical industries.[1] As an aromatic dicarboxylic acid, 4-chlorophthalic acid serves as a versatile building block for the synthesis of a variety of more complex molecules.[1] Its chemical properties, including a melting point of approximately 190°C and good thermal stability, make it suitable for a range of chemical reactions.[1]

The presence of a chlorine atom on the phthalic acid structure enhances its reactivity, providing numerous options for functionalization.[1] This reactivity is leveraged in the development of various therapeutic agents. Key applications in drug manufacturing include its use as a precursor or intermediate in the synthesis of:

  • Antimicrobial Agents: The compound's structure is incorporated into molecules that target bacteria and fungi.[1]

  • Anti-inflammatory Drugs: It serves as a foundational component for derivatives that exhibit potent effects in managing pain and inflammation.[1]

  • Anticancer Drugs: Researchers utilize 4-chlorophthalic acid to build complex molecular frameworks with activity against various cancer cells.[1]

Due to its versatility, 4-chlorophthalic acid is considered a cornerstone in the development of new medications, facilitating the synthesis of various Active Pharmaceutical Ingredients (APIs).[1]

Synthesis of 4-Chlorophthalic Acid and its Anhydride

The industrial preparation of the precursor to this compound often involves the chlorination of either phthalic acid or phthalic anhydride.

A common method is the direct chlorination of phthalic anhydride.[1][2] Another approach involves the chlorination of an alkaline solution of phthalic acid with chlorine gas, which results in the formation of the monosodium salt of 4-chlorophthalic acid.[3] For laboratory and pilot-plant scale, a method involving the neutralization of phthalic anhydride with sodium hydroxide followed by electrophilic substitution with chlorine gas has been reported.[2]

Workflow for the Synthesis of 4-Chlorophthalic Anhydride

G cluster_0 Step 1: Preparation of Sodium Phthalate Solution cluster_1 Step 2: Chlorination cluster_2 Step 3: Conversion to Anhydride A Phthalic Anhydride D Neutralization Reaction A->D B Aqueous Medium (e.g., Water) B->D C Sodium Hydroxide (NaOH) C->D E Sodium Salt of Phthalic Anhydride Solution D->E Formation of Sodium Phthalate G Electrophilic Substitution E->G F Chlorine Gas (Cl2) F->G H Monosodium Salt of 4-Chlorophthalic Acid G->H Introduction of Chlorine I Acidification H->I J Dehydration I->J K Rectification (Purification) J->K L High-Purity 4-Chlorophthalic Anhydride K->L

Caption: Synthesis workflow for 4-chlorophthalic anhydride.

Table 1: Optimized Reaction Conditions for 4-Chlorophthalic Anhydride Synthesis[2]

ParameterValue
System pH4.5 - 5.5
Mass Ratio (Water to Phthalic Anhydride)2.0 - 2.2
Reaction Temperature55 - 65°C
Reaction Time180 - 220 min
Conversion of Phthalic Anhydride84.4%
Production Yield50% - 60%
Purity (HPLC)> 98.5%

Experimental Protocol: Synthesis of a Phthalimide Derivative

This protocol provides a representative example of how this compound can be used as a starting material for the synthesis of N-substituted 4-chlorophthalimides. Phthalimides are common structural motifs in medicinal chemistry.

Objective: To synthesize N-benzyl-4-chlorophthalimide from this compound and benzylamine.

Materials:

  • This compound (C₈H₃ClNa₂O₄)

  • Benzylamine

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Protocol:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, add this compound (1 equivalent).

    • Add anhydrous DMF to dissolve the starting material. The volume should be sufficient to create a stirrable solution (e.g., 5-10 mL per gram of the disodium salt).

    • Begin stirring the solution at room temperature.

  • Addition of Amine:

    • To the stirring solution, add benzylamine (1.1 equivalents) dropwise over 5 minutes.

    • Equip the flask with a reflux condenser.

  • Reaction:

    • Heat the reaction mixture to 120-130°C using a heating mantle.

    • Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-cold deionized water. This will precipitate the crude product.

    • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove residual DMF.

  • Purification:

    • The crude N-benzyl-4-chlorophthalimide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Dry the purified product under vacuum.

  • Characterization:

    • Determine the melting point of the final product.

    • Characterize the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_0 Reaction cluster_1 Isolation & Purification A Disodium 4-chlorophthalate D Mixing and Dissolution A->D B Benzylamine B->D C DMF (Solvent) C->D E Reflux at 120-130°C (4-6 hours) D->E F Precipitation in Ice Water E->F G Vacuum Filtration F->G H Recrystallization G->H I Pure N-benzyl-4-chlorophthalimide H->I

References

Disodium 4-Chlorophthalate: A Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 4-chlorophthalate, the disodium salt of 4-chlorophthalic acid, is a valuable and versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring a chlorinated benzene ring with two carboxylate groups, offers multiple reaction sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the pathway to the multi-targeted tyrosine kinase inhibitor, Pazopanib. 4-Chlorophthalic acid and its derivatives are recognized as important intermediates in the production of antimicrobial, anti-inflammatory, and anticancer drugs.[1]

Chemical Properties and Handling

This compound is typically a solid material. For synthetic applications, it is often converted to 4-chlorophthalic acid or 4-chlorophthalic anhydride to facilitate subsequent reactions.

Table 1: Physicochemical Properties of 4-Chlorophthalic Acid and Anhydride

Property4-Chlorophthalic Acid4-Chlorophthalic Anhydride
Molecular Formula C₈H₅ClO₄C₈H₃ClO₃
Molar Mass 200.58 g/mol 182.56 g/mol [2]
Melting Point ~150 °C~99 °C[2]
Appearance White crystalline solidWhite solid
Solubility Soluble in hot water, alcohol, and etherReacts with water

Application in the Synthesis of Pazopanib Intermediate

A significant application of 4-chlorophthalate derivatives is in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] The key intermediate derived from 4-chlorophthalic anhydride is N-methyl-4-chlorophthalimide.

Experimental Protocols

Protocol 1: Conversion of this compound to 4-Chlorophthalic Acid

This protocol is based on the acidification of the closely related monosodium salt and is a standard procedure for converting carboxylate salts to their corresponding carboxylic acids.[3]

  • Dissolution: Dissolve this compound in a minimal amount of deionized water at room temperature with stirring.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid to the solution while stirring. Continue addition until the pH of the solution is strongly acidic (pH 1-2).

  • Precipitation and Isolation: The 4-chlorophthalic acid will precipitate out of the solution as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining salts.

  • Drying: Dry the collected 4-chlorophthalic acid in a vacuum oven at 60-70°C to a constant weight. A yield of approximately 90% can be expected.[3]

Protocol 2: Synthesis of 4-Chlorophthalic Anhydride from 4-Chlorophthalic Acid

This protocol describes the dehydration of 4-chlorophthalic acid to its corresponding anhydride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-chlorophthalic acid and a dehydrating agent such as acetic anhydride or an azeotroping solvent like toluene.

  • Dehydration: Heat the mixture to reflux. The water formed during the reaction will be removed by azeotropic distillation with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is evolved.

  • Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is 4-chlorophthalic anhydride.

  • Purification (Optional): The crude 4-chlorophthalic anhydride can be purified by recrystallization from a suitable solvent or by sublimation.

Protocol 3: Synthesis of N-methyl-4-chlorophthalimide

This protocol details the synthesis of a key intermediate for Pazopanib from 4-chlorotetrahydrophthalic anhydride, a related starting material.[4] A similar reaction can be performed with 4-chlorophthalic anhydride.

  • Reaction Setup: Charge a glass reaction vessel with 4-chlorophthalic anhydride (1 mole) and heat to 150°C under a nitrogen atmosphere.[4]

  • Amine Addition: Introduce methylamine gas (1.03 moles) subsurface into the molten anhydride over 30 minutes.[4]

  • Reaction: Heat the reaction mixture at 180°C for 3 hours.[4]

  • Isolation and Purification: The product, N-methyl-4-chlorophthalimide, can be isolated and purified by distillation. A yield of approximately 95% can be achieved.[4]

Table 2: Summary of Reaction Conditions for Pharmaceutical Intermediate Synthesis

ReactionStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)
Acidification This compound20% H₂SO₄Room Temp -> 10-15[3]2[3]~90[3]
Dehydration 4-Chlorophthalic AcidAcetic Anhydride/TolueneRefluxVariesHigh
Imide Formation 4-Chlorotetrahydrophthalic AnhydrideMethylamine150 -> 180[4]3[4]~95[4]

Mechanism of Action of Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib, the final active pharmaceutical ingredient (API) derived from intermediates of 4-chlorophthalic acid, functions as a multi-targeted tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By inhibiting these receptors, Pazopanib blocks the signaling pathways that lead to tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Signaling Pathway Diagram

Pazopanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K cKit c-Kit cKit->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Pazopanib inhibits key signaling pathways involved in cancer progression.

Experimental Workflow

The general workflow for utilizing this compound as a building block for pharmaceutical intermediates is outlined below.

Experimental_Workflow Start This compound Acidification Acidification (e.g., H₂SO₄) Start->Acidification Acid 4-Chlorophthalic Acid Acidification->Acid Dehydration Dehydration (e.g., Acetic Anhydride) Acid->Dehydration Anhydride 4-Chlorophthalic Anhydride Dehydration->Anhydride Reaction Reaction with Amine (e.g., Methylamine) Anhydride->Reaction Intermediate N-Substituted-4-chlorophthalimide (e.g., N-methyl-4-chlorophthalimide) Reaction->Intermediate Further_Synthesis Further Synthetic Steps Intermediate->Further_Synthesis API Active Pharmaceutical Ingredient (e.g., Pazopanib) Further_Synthesis->API

Caption: General workflow for synthesizing pharmaceutical intermediates.

Conclusion

This compound is a readily available and highly useful starting material for the synthesis of valuable pharmaceutical intermediates. Through straightforward chemical transformations, it can be converted into reactive species like 4-chlorophthalic anhydride, which serves as a key precursor in the synthesis of complex drugs such as Pazopanib. The protocols and data presented here provide a solid foundation for researchers and scientists working in the field of drug development to utilize this versatile building block in their synthetic endeavors.

References

Analytical methods for detecting "Disodium 4-chlorophthalate" in environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details analytical methods for the detection and quantification of Disodium 4-chlorophthalate in various environmental matrices, including water and soil. Due to the limited availability of specific validated methods for this particular compound, this document provides a comprehensive protocol adapted from established analytical techniques for phthalates and other chlorinated organic compounds. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. This document is intended for researchers, environmental scientists, and professionals in drug development who require a robust methodology for monitoring this compound in the environment.

Introduction

This compound is a disodium salt of 4-chlorophthalic acid. Given its potential use in industrial processes and as a possible intermediate in the synthesis of various compounds, its presence in the environment is of interest. Phthalates, as a class of compounds, are widely used as plasticizers and are recognized as ubiquitous environmental contaminants.[1] The analytical challenge for polar compounds like this compound in complex environmental matrices lies in efficient extraction and sensitive detection. This note provides detailed protocols for sample preparation and analysis to achieve reliable quantification.

Analytical Techniques

The recommended analytical approaches are HPLC-UV for its simplicity and cost-effectiveness, and GC-MS for its high sensitivity and specificity, particularly after a derivatization step to increase the volatility of the analyte. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a highly suitable technique, offering high sensitivity and selectivity without the need for derivatization.[2][3]

Table 1: Summary of Expected Quantitative Data for the Analysis of 4-Chlorophthalic Acid (as a proxy for the disodium salt)

ParameterHPLC-UVGC-MS (after derivatization)LC-MS/MS
Limit of Detection (LOD) 0.05 - 0.5 µg/L0.01 - 0.1 µg/L0.001 - 0.05 µg/L
Limit of Quantification (LOQ) 0.1 - 1.0 µg/L0.03 - 0.3 µg/L0.003 - 0.1 µg/L
Linear Range 0.1 - 10 mg/L0.05 - 50 µg/L0.005 - 100 µg/L
Recovery 85 - 105%80 - 110%90 - 115%
Precision (RSD) < 10%< 15%< 5%

Note: These values are estimates based on the analysis of similar phthalate compounds and may vary depending on the matrix and specific instrument conditions.

Experimental Protocols

Sample Preparation

1.1 Water Samples (for HPLC-UV and LC-MS analysis)

  • Filtration: Filter the water sample (100-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

  • Acidification: Adjust the pH of the filtered water sample to < 2 with sulfuric acid. This will convert the disodium salt to the less polar 4-chlorophthalic acid, which is more amenable to extraction.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 2).

    • Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elute the analyte with 5-10 mL of methanol or acetonitrile.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS analysis.

1.2 Soil and Sediment Samples (for GC-MS analysis)

  • Drying and Sieving: Air-dry the soil or sediment sample and sieve through a 2 mm mesh to remove large debris.

  • Soxhlet Extraction:

    • Place 10-20 g of the homogenized sample into a Soxhlet extraction thimble.

    • Extract with a 1:1 (v/v) mixture of n-hexane and acetone for 8-12 hours.

  • Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

  • Derivatization (Methylation):

    • To the concentrated extract, add a methylating agent such as diazomethane or BF3-methanol.

    • Heat the mixture at 60°C for 30 minutes. This step converts the polar carboxylic acid groups to their more volatile methyl esters.

  • Clean-up: Pass the derivatized extract through a silica gel or Florisil column to remove interfering compounds.

  • Final Concentration: Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis

2.1 HPLC-UV Method

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid). A typical starting condition could be 30:70 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 230 nm and 254 nm.

2.2 GC-MS Method

  • Column: A nonpolar or slightly polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250°C in splitless mode.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Diagrams

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Water Water Sample Filtration Filtration & Acidification Water->Filtration Soil Soil/Sediment Sample Drying Drying & Sieving Soil->Drying SPE Solid-Phase Extraction Filtration->SPE HPLC HPLC-UV / LC-MS SPE->HPLC Soxhlet Soxhlet Extraction Drying->Soxhlet Derivatization Derivatization Soxhlet->Derivatization Cleanup Clean-up Derivatization->Cleanup GCMS GC-MS Cleanup->GCMS Data Data Acquisition & Quantification HPLC->Data GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

Quality Assurance and Quality Control (QA/QC)

  • Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

  • Matrix Spike: A known amount of the analyte is added to a sample before extraction to assess matrix effects on recovery.

  • Duplicate Samples: Two aliquots of the same sample are analyzed to check for method precision.

  • Calibration Standards: A multi-point calibration curve should be generated to ensure the linearity of the instrument response.

Conclusion

References

Application Note: Derivatization of Disodium 4-chlorophthalate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 4-chlorophthalate is a chemical compound that, due to its polar nature as a salt of a dicarboxylic acid, is not directly amenable to analysis by gas chromatography-mass spectrometry (GC-MS). Gas chromatography requires analytes to be volatile and thermally stable. Therefore, a derivatization step is essential to convert the non-volatile this compound into a less polar, more volatile derivative suitable for GC-MS analysis. This application note provides detailed protocols for the derivatization of this compound via esterification and silylation, enabling sensitive and reliable quantification.

The primary challenge in analyzing acidic compounds like 4-chlorophthalic acid by GC is their tendency to adsorb onto the column or inlet surfaces, leading to poor peak shape and reproducibility.[1] Derivatization by converting the carboxylic acid groups to esters or silyl esters significantly reduces these issues by increasing volatility and thermal stability.[2][3]

Derivatization Strategies

Two common and effective derivatization strategies for carboxylic acids for GC-MS analysis are esterification and silylation.[4]

  • Esterification: This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[3] A common reagent is Boron Trifluoride in Methanol (BF3/MeOH), which converts carboxylic acids to their corresponding methyl esters.[4][5]

  • Silylation: This is a widely used derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group.[3][6] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[1][7][8]

Experimental Protocols

Important Initial Step: Acidification

Since the starting material is a disodium salt, it must first be converted to the free acid, 4-chlorophthalic acid, before derivatization.

Protocol 3.1: Acidification of this compound

  • Dissolve a known quantity of this compound in a minimal amount of deionized water.

  • Acidify the solution to a pH of approximately 2 by the dropwise addition of a strong acid (e.g., 1M Hydrochloric Acid).

  • Extract the resulting 4-chlorophthalic acid into an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to obtain the dry 4-chlorophthalic acid.

Protocol 3.2: Derivatization via Esterification (Methylation)

This protocol is adapted from a general procedure for the esterification of phthalic acid.[5]

  • To the dried 4-chlorophthalic acid from Protocol 3.1, add 1-2 mL of 14% Boron Trifluoride in Methanol (BF3/MeOH).

  • Seal the reaction vial tightly and heat at 60-80°C for 30-60 minutes.[5]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the dimethyl 4-chlorophthalate derivative to a clean vial for GC-MS analysis.

Protocol 3.3: Derivatization via Silylation

This protocol is based on general silylation procedures for acidic compounds.[1][7]

  • To the dried 4-chlorophthalic acid from Protocol 3.1, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the reaction vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of the derivatized 4-chlorophthalate. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection ModeSplitless
Injector Temperature280°C
Oven ProgramInitial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-500
Transfer Line Temp280°C
Ion Source Temp230°C

Quantitative Data

The following table summarizes representative quantitative data for the analysis of phthalates using GC-MS, which can be expected to be similar for derivatized 4-chlorophthalate. Actual limits of detection (LOD) and quantification (LOQ) should be determined experimentally.

ParameterExpected RangeReference
Limit of Detection (LOD)< 0.01 mg/L[9]
Limit of Quantification (LOQ)20 ng/L - 400 ng/L[7]
Recovery95-105%[7]
Inter/Intra-day Variability< 5%[7]
Calibration Curve Linearity (R²)> 0.99[9]

Visualizations

Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis start This compound in aqueous solution acidification Acidification (e.g., HCl) to pH ~2 start->acidification extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidification->extraction drying Drying of organic phase (Anhydrous Na2SO4) extraction->drying evaporation Solvent Evaporation (under Nitrogen) drying->evaporation free_acid 4-chlorophthalic acid (dried) evaporation->free_acid esterification Esterification (BF3/Methanol, 60-80°C) free_acid->esterification silylation Silylation (BSTFA, 60-70°C) free_acid->silylation gcms GC-MS Analysis esterification->gcms Dimethyl 4-chlorophthalate silylation->gcms Di-TMS 4-chlorophthalate

Caption: Experimental workflow for the derivatization of this compound.

Derivatization_Reactions cluster_ester Esterification Reaction cluster_silyl Silylation Reaction reactant_e 4-chlorophthalic acid product_e Dimethyl 4-chlorophthalate + 2 H2O reactant_e->product_e reagent_e + 2 CH3OH reagent_e->product_e catalyst_e BF3 catalyst_e->product_e reactant_s 4-chlorophthalic acid product_s Di-TMS 4-chlorophthalate + 2 CF3CONH-TMS reactant_s->product_s reagent_s + 2 BSTFA reagent_s->product_s catalyst_s TMCS (catalyst) catalyst_s->product_s

Caption: Chemical reactions for derivatization of 4-chlorophthalic acid.

References

Protocol for the purification of "Disodium 4-chlorophthalate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Disodium 4-chlorophthalate, a key intermediate in the synthesis of various organic compounds. The primary method described is recrystallization from a mixed solvent system of ethanol and water, which effectively removes common impurities. Additionally, this document outlines a standard High-Performance Liquid Chromatography (HPLC) method for assessing the purity of the final product. The protocols provided are intended to serve as a reliable guide for obtaining high-purity this compound for research and development purposes.

Introduction

This compound is a disodium salt of 4-chlorophthalic acid. The purity of this reagent is crucial for its successful application in subsequent chemical reactions, particularly in the development of pharmaceuticals and other fine chemicals. Impurities can lead to undesirable side reactions, lower yields, and compromised quality of the final product. This protocol details a robust purification procedure using recrystallization, a widely used technique for the purification of crystalline solids. The purity of the resulting this compound is verified using reversed-phase HPLC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₃ClNa₂O₄[1][2]
Molecular Weight244.54 g/mol [1]
AppearanceWhite to off-white crystalline powderGeneral Knowledge
SolubilitySoluble in water; sparingly soluble in ethanolInferred from general principles of salt solubility

Experimental Protocols

Purification by Recrystallization

This protocol describes the purification of crude this compound by recrystallization from an ethanol-water mixture. This method leverages the high solubility of the salt in hot solvent and its lower solubility at cooler temperatures, allowing for the separation of impurities that have different solubility profiles.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol (95% or absolute)

  • Activated carbon (optional, for color removal)

  • Beakers and Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolution: In a beaker, dissolve the crude this compound in a minimal amount of hot deionized water (approximately 80-90 °C). Stir continuously to aid dissolution. The exact volume of water will depend on the amount of crude material and its purity, but a starting point is to use a volume that results in a nearly saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the hot solution. Stir for 5-10 minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Slowly add ethanol to the hot solution with gentle swirling until the solution becomes slightly turbid. The addition of a less polar solvent like ethanol reduces the solubility of the disodium salt, inducing crystallization.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes to further encourage crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol-water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities. Follow with a wash of cold ethanol to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Table 2: Representative Quantitative Data for Recrystallization

ParameterValue
Starting Material10.0 g (Crude this compound)
Initial Purity (by HPLC)~90%
Volume of Water for Dissolution50 mL
Volume of Ethanol Added25 mL
Yield of Purified Product8.5 g
Recovery85%
Final Purity (by HPLC)>99%

Note: The values in Table 2 are representative and may vary depending on the initial purity of the crude product and the precise experimental conditions.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard reversed-phase HPLC method for determining the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the purified this compound.

  • Dissolve the sample in 10 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualization of Workflow

The following diagram illustrates the key steps in the purification and analysis workflow for this compound.

Purification_Workflow cluster_purification Purification by Recrystallization cluster_analysis Purity Analysis Crude Crude Disodium 4-chlorophthalate Dissolution Dissolution in Hot Water Crude->Dissolution HotFiltration Hot Filtration (optional: with activated carbon) Dissolution->HotFiltration Crystallization Crystallization (Addition of Ethanol) HotFiltration->Crystallization Cooling Cooling & Crystal Growth Crystallization->Cooling Isolation Isolation by Vacuum Filtration Cooling->Isolation Washing Washing with Cold Ethanol-Water Isolation->Washing Drying Drying in Vacuum Oven Washing->Drying Purified Purified Disodium 4-chlorophthalate Drying->Purified SamplePrep Sample Preparation Purified->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Purity Purity Assessment HPLC->Purity

Caption: Purification and Analysis Workflow.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound. Recrystallization from an ethanol-water solvent system consistently yields a product with high purity, as verified by the provided HPLC method. This procedure is suitable for researchers and scientists in various fields who require high-purity this compound for their work.

References

Application Notes and Protocols: The Potential Role of 4-Chlorophthalate Derivatives in Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct applications of "Disodium 4-chlorophthalate" in the synthesis of flame retardants are not extensively documented in publicly available literature, its parent compounds, 4-chlorophthalic acid and 4-chlorophthalic anhydride, represent viable precursors for creating halogenated flame-retardant materials. The incorporation of chlorine into a polymer backbone can enhance its fire resistance. This document outlines a hypothetical application of 4-chlorophthalic anhydride, derived from this compound, in the synthesis of flame-retardant polyesters. The presence of both an aromatic ring and a chlorine atom in the 4-chlorophthalate moiety can contribute to flame retardancy through mechanisms of gas-phase radical trapping and condensed-phase char formation.

Hypothetical Application: Synthesis of a Flame-Retardant Polyester

4-Chlorophthalic anhydride can be used as a co-monomer in the synthesis of polyesters. The resulting polymer will have chlorine atoms integrated into its structure, which can impart flame-retardant properties. The benzene rings from the phthalic anhydride structure can also contribute to char formation, which acts as an insulating barrier during combustion. Phthalic anhydride-based polyester polyols are known to enhance the flame-retardant properties of materials like rigid foams[1]. The synthesis would typically involve the polycondensation of 4-chlorophthalic anhydride with a diol, such as ethylene glycol or 1,4-butanediol.

Quantitative Data Summary

The efficacy of a flame retardant is often evaluated by measuring the Limiting Oxygen Index (LOI) and through Thermogravimetric Analysis (TGA). The following table presents hypothetical data for a standard polyester versus a polyester modified with 4-chlorophthalic anhydride, illustrating the expected improvement in flame retardancy.

Polymer SampleLimiting Oxygen Index (LOI) (%)TGA - 5% Weight Loss Temp (°C)TGA - Char Yield at 600°C (%)
Standard PET Polyester21380< 5
4-Chlorophthalate Modified Polyester28360> 15

Note: The data presented in this table is representative and hypothetical, based on typical values for halogenated flame-retardant polyesters.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorophthalic Anhydride from this compound

This protocol describes the conversion of this compound to 4-chlorophthalic anhydride, a key intermediate.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Distilled Water

  • Reaction flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve a known quantity of this compound in a minimal amount of distilled water in a reaction flask.

  • Slowly add concentrated HCl to the solution with stirring until the pH is acidic, leading to the precipitation of 4-chlorophthalic acid.

  • Filter the precipitate and wash with cold distilled water to remove any remaining salts.

  • Dry the 4-chlorophthalic acid thoroughly.

  • To the dried 4-chlorophthalic acid in a clean, dry reaction flask, add an excess of acetic anhydride.

  • Heat the mixture under reflux for 2-3 hours to facilitate the dehydration and cyclization to 4-chlorophthalic anhydride.

  • After the reaction is complete, cool the mixture and collect the precipitated 4-chlorophthalic anhydride by filtration.

  • Recrystallize the product from a suitable solvent (e.g., toluene) to obtain pure 4-chlorophthalic anhydride.

Protocol 2: Synthesis of a Flame-Retardant Polyester

This protocol outlines the synthesis of a polyester using 4-chlorophthalic anhydride and ethylene glycol.

Materials:

  • 4-Chlorophthalic anhydride

  • Ethylene glycol

  • Zinc acetate (catalyst)

  • Antimony trioxide (synergist, optional)

  • High-temperature reaction vessel with a stirrer, nitrogen inlet, and distillation outlet

Procedure:

  • Charge the reaction vessel with 4-chlorophthalic anhydride, ethylene glycol (in a molar ratio of, for example, 1:1.2), and a catalytic amount of zinc acetate.

  • Heat the mixture under a slow stream of nitrogen to approximately 180-200°C with continuous stirring. This initiates the esterification reaction, and water will begin to distill off.

  • Continue the esterification step until the collection of water ceases.

  • Increase the temperature to 220-250°C and apply a vacuum to facilitate the polycondensation reaction and remove excess ethylene glycol.

  • Maintain these conditions until the desired viscosity of the polymer is achieved.

  • Cool the molten polymer and extrude it for further processing and analysis.

Diagrams

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_polymerization Polymerization start This compound acid 4-Chlorophthalic Acid start->acid Acidification (HCl) anhydride 4-Chlorophthalic Anhydride acid->anhydride Dehydration (Acetic Anhydride) polymer Flame-Retardant Polyester anhydride->polymer diol Diol (e.g., Ethylene Glycol) diol->polymer

Caption: Hypothetical synthesis pathway from this compound to a flame-retardant polyester.

Flame_Retardant_Mechanism cluster_combustion Combustion Cycle cluster_intervention Flame Retardant Action Heat Heat Polymer Degradation Polymer Degradation Heat->Polymer Degradation Flammable Gases Flammable Gases Polymer Degradation->Flammable Gases Combustion Combustion Flammable Gases->Combustion Combustion->Heat Halogenated Polymer Chlorinated Polyester Radical Trapping Gas Phase Inhibition (Cl• radicals trap H• and OH•) Halogenated Polymer->Radical Trapping On Heating Char Formation Condensed Phase Barrier (Insulating char layer) Halogenated Polymer->Char Formation On Heating Radical Trapping->Combustion Interrupts Char Formation->Polymer Degradation Blocks Heat & Fuel

Caption: General mechanism of action for halogenated flame retardants.

References

Application of Disodium 4-Chlorophthalate in the Production of Herbicides and Pesticides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 4-chlorophthalate, the sodium salt of 4-chlorophthalic acid, serves as a key starting material in the synthesis of a variety of agrochemicals. While not directly applied as a herbicide or pesticide itself, its chemical structure provides a valuable scaffold for the creation of potent active ingredients. The primary application of this compound in this field is its conversion to 4-chlorophthalic anhydride, a crucial intermediate for producing N-substituted phthalimide derivatives. These derivatives have demonstrated significant herbicidal and insecticidal properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these agrochemicals, with a focus on N-phenylphthalimide herbicides that act as Protoporphyrinogen Oxidase (PPO) inhibitors.

From this compound to the Key Intermediate: 4-Chlorophthalic Anhydride

The initial step in utilizing this compound is its conversion to 4-chlorophthalic anhydride. This is typically achieved through acidification followed by dehydration.

Protocol 1: Synthesis of 4-Chlorophthalic Anhydride from this compound

This protocol outlines a general procedure for the laboratory-scale synthesis of 4-chlorophthalic anhydride from this compound.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Acetic anhydride

  • Anhydrous sodium sulfate or magnesium sulfate

  • Distilled water

  • Organic solvent (e.g., toluene, xylene)

  • Standard laboratory glassware (beaker, round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • Acidification: Dissolve a known quantity of this compound in a minimal amount of distilled water in a beaker. While stirring, slowly add concentrated HCl or H₂SO₄ until the pH of the solution is acidic (pH 1-2), leading to the precipitation of 4-chlorophthalic acid.

  • Isolation of 4-Chlorophthalic Acid: Cool the mixture in an ice bath to maximize precipitation. Collect the solid 4-chlorophthalic acid by vacuum filtration and wash the precipitate with cold distilled water to remove any remaining salts.

  • Drying: Dry the collected 4-chlorophthalic acid thoroughly in a vacuum oven at a temperature below its melting point (approximately 150-155°C) to remove residual water.

  • Dehydration to Anhydride: Place the dried 4-chlorophthalic acid into a round-bottom flask equipped with a reflux condenser. Add an excess of acetic anhydride (typically 2-3 equivalents).

  • Reaction: Heat the mixture to reflux (around 140°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of acetic acid evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool. The 4-chlorophthalic anhydride will crystallize out. The excess acetic anhydride can be removed by distillation under reduced pressure.

  • Purification: The crude 4-chlorophthalic anhydride can be purified by recrystallization from a suitable organic solvent (e.g., toluene or a mixture of toluene and hexane) or by sublimation.

  • Characterization: Confirm the identity and purity of the synthesized 4-chlorophthalic anhydride using standard analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Application in Herbicide Production: N-Aryl-4-Chlorophthalimides as PPO Inhibitors

A significant application of 4-chlorophthalic anhydride is in the synthesis of N-aryl-4-chlorophthalimides, a class of herbicides that inhibit the enzyme Protoporphyrinogen Oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1]

Signaling Pathway of PPO-Inhibiting Herbicides

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulation Accumulation & Leakage to Cytosol Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Herbicide N-Aryl-4-chlorophthalimide Herbicide Herbicide->PPO Inhibition Light_O2 Light + O₂ Accumulation->Light_O2 ROS Reactive Oxygen Species (ROS) Light_O2->ROS Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: PPO Inhibition Pathway by N-Aryl-4-chlorophthalimide Herbicides.

Protocol 2: General Synthesis of N-Aryl-4-Chlorophthalimides

This protocol describes a generalized method for the synthesis of N-aryl-4-chlorophthalimides from 4-chlorophthalic anhydride and various substituted anilines.

Materials:

  • 4-Chlorophthalic anhydride

  • Substituted aniline (e.g., 4-chloroaniline, 2,4-dichloroaniline)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorophthalic anhydride (1 equivalent) in glacial acetic acid.

  • Addition of Amine: To the stirred solution, add the desired substituted aniline (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The N-aryl-4-chlorophthalimide product will often precipitate from the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and acetic acid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the synthesized N-aryl-4-chlorophthalimide using techniques like melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Quantitative Data: Herbicidal Activity of N-Aryl-4-Chlorophthalimide Derivatives

The following tables summarize the herbicidal activity of various N-aryl-4-chlorophthalimide derivatives against different weed species. The data is presented as inhibition rates from pre-emergence and post-emergence assays, and as IC₅₀ values for PPO inhibition.

Table 1: Pre-emergence Herbicidal Activity of Selected N-Aryl-4-Chlorophthalimides

Compound IDTest SpeciesApplication Rate (g/ha)Inhibition (%)Reference
Cpd 1 Amaranthus retroflexus15095[1]
Echinochloa crus-galli15088[1]
Cpd 2 Abutilon theophrasti15092[1]
Setaria faberi15085[1]
Flumioxazin Amaranthus retroflexus15098[1]

Table 2: Post-emergence Herbicidal Activity of Selected N-Aryl-4-Chlorophthalimides

Compound IDTest SpeciesApplication Rate (g/ha)Inhibition (%)Reference
Cpd 1 Amaranthus retroflexus15090[1]
Echinochloa crus-galli15082[1]
Cpd 2 Abutilon theophrasti15088[1]
Setaria faberi15079[1]
Flumioxazin Amaranthus retroflexus15092[1]

Table 3: In Vitro PPO Inhibition by N-Aryl-4-Chlorophthalimide Derivatives

Compound IDIC₅₀ (μM)Reference
Cpd 1 0.08[1]
Cpd 2 0.12[1]
Flumioxazin 0.05[1]

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the starting material to the final evaluation of the herbicidal compounds.

Experimental_Workflow Start This compound Acidification Acidification Start->Acidification Acid 4-Chlorophthalic Acid Acidification->Acid Dehydration Dehydration (e.g., with Acetic Anhydride) Acid->Dehydration Anhydride 4-Chlorophthalic Anhydride Dehydration->Anhydride Condensation Condensation with Substituted Amines Anhydride->Condensation CrudeProduct Crude N-Aryl-4-chlorophthalimide Derivatives Condensation->CrudeProduct Purification Purification (Recrystallization/Chromatography) CrudeProduct->Purification PureProduct Pure N-Aryl-4-chlorophthalimide Derivatives Purification->PureProduct Structural Structural Characterization (NMR, IR, MS) PureProduct->Structural Bioassays Biological Activity Evaluation PureProduct->Bioassays PPO_Assay In Vitro PPO Inhibition Assay Bioassays->PPO_Assay Greenhouse Greenhouse Herbicidal Screening (Pre/Post-emergence) Bioassays->Greenhouse Data Data Analysis & Structure-Activity Relationship PPO_Assay->Data Greenhouse->Data

Caption: General workflow for synthesis and evaluation of herbicides.

Conclusion

This compound is a valuable precursor in the agrochemical industry, primarily through its conversion to 4-chlorophthalic anhydride. This intermediate provides a straightforward route to synthesize N-aryl-4-chlorophthalimide derivatives, which have been shown to be effective PPO-inhibiting herbicides. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the development of new herbicidal and pesticidal agents based on this chemical scaffold. Further research into the synthesis of diverse derivatives and optimization of their biological activity continues to be a promising area for the discovery of novel crop protection solutions.

References

Application Notes and Protocols: Disodium 4-chlorophthalate in Organic Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and patent databases reveals no documented applications of disodium 4-chlorophthalate as a catalyst in organic reactions. While the compound and its parent acid, 4-chlorophthalic acid, are referenced as chemical intermediates in the synthesis of various materials, their role is consistently that of a reactant or building block, rather than a catalyst.

The primary applications of 4-chlorophthalic acid and its salts are in the production of:

  • Pigments and Dyes: Serving as a precursor for more complex dye molecules.

  • Polymers: Used in the synthesis of high-performance polymers like polyimides, which are valued for their thermal stability.

  • Pharmaceuticals: Incorporated as a structural component in the synthesis of various active pharmaceutical ingredients (APIs), including antimicrobial, anti-inflammatory, and anticancer agents.[1]

Synthesis of 4-Chlorophthalic Acid and its Salts

The synthesis of 4-chlorophthalic acid and its monosodium salt is well-documented. Common methods involve the chlorination of phthalic anhydride or phthalic acid. For instance, one patented method describes the chlorination of an alkaline solution of phthalic acid with chlorine to produce the monosodium salt of 4-chlorophthalic acid.[2] Another approach utilizes a phase transfer catalyst, such as tetrabutylammonium chloride, to improve the conversion rate during the chlorination of phthalic anhydride to its monosodium salt.[3]

A general workflow for the synthesis of 4-chlorophthalic acid is depicted below:

SynthesisWorkflow reactant reactant reagent reagent intermediate intermediate product product PA Phthalic Anhydride MS_4CPA Monosodium 4-chlorophthalate PA->MS_4CPA 1. NaOH (aq) 2. Cl2 NaOH NaOH (aq) Cl2 Cl2 PTC Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride) PTC->MS_4CPA improves conversion Four_CPA 4-Chlorophthalic Acid MS_4CPA->Four_CPA Acidification Acid Acid DS_4CPA This compound Four_CPA->DS_4CPA Neutralization Base 2 eq. Base (e.g., NaOH)

General synthesis pathway for this compound.

Conclusion

Based on the available data, there is no evidence to support the use of this compound as a catalyst in organic reactions. Researchers and drug development professionals should be aware that its primary utility lies in its role as a precursor and building block in the synthesis of other molecules. The information provided herein is for informational purposes and highlights the current state of knowledge regarding this compound. Should future research uncover catalytic applications, this document will be updated accordingly.

References

Application Notes: High-Throughput Screening of Disodium 4-chlorophthalate Derivatives for Endocrine Disrupting Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products.[1] However, there is growing concern over their potential adverse effects on human health, particularly their role as endocrine-disrupting chemicals (EDCs).[1][2] Phthalates and their metabolites can interfere with the body's endocrine system, primarily by interacting with nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), and peroxisome proliferator-activated receptors (PPARs).[3][4] This interference can lead to developmental and reproductive disorders.[2] Disodium 4-chlorophthalate and its derivatives represent a class of compounds whose biological activities are not yet fully characterized, necessitating efficient screening methods to assess their potential for endocrine disruption.

Principle of the Assay

This application note describes a high-throughput screening (HTS) campaign to identify and characterize the estrogenic or anti-estrogenic activity of a library of this compound derivatives. The primary screen utilizes a cell-based reporter gene assay employing a human breast cancer cell line (MCF-7) that endogenously expresses the estrogen receptor alpha (ERα). These cells are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene. Compounds that bind to and activate ERα will induce the expression of luciferase, which can be quantified by measuring luminescence. This allows for the rapid and sensitive detection of compounds that act as ERα agonists. Conversely, compounds that inhibit the estradiol-induced luciferase expression can be identified as ERα antagonists.

Workflow Overview

The HTS workflow is designed to efficiently screen a large library of this compound derivatives and progress promising hits through a series of confirmatory and secondary assays to validate their activity and characterize their mechanism of action. The overall workflow is depicted in the diagram below.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Counter Screens cluster_3 Hit Validation Compound_Library This compound Derivative Library Assay_Plates Assay Plate Preparation (384-well format) Compound_Library->Assay_Plates Cell_Seeding Cell Seeding (MCF-7 ERE-Luc) Assay_Plates->Cell_Seeding Compound_Addition Compound Addition Cell_Seeding->Compound_Addition Incubation Incubation (24 hours) Compound_Addition->Incubation Luminescence_Reading Luminescence Reading Incubation->Luminescence_Reading Primary_Hit_ID Primary Hit Identification Luminescence_Reading->Primary_Hit_ID Hit_Confirmation Hit Confirmation Primary_Hit_ID->Hit_Confirmation Dose_Response Dose-Response Curves (EC50/IC50 Determination) Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity Binding_Assay ERα Competitive Binding Assay Dose_Response->Binding_Assay Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., ERα-UAS-Gal4) Binding_Assay->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits

Caption: High-throughput screening workflow for identifying modulators of ERα.

Signaling Pathway

The estrogen signaling pathway plays a crucial role in the regulation of various physiological processes. The diagram below illustrates the classical genomic pathway of estrogen action, which is the basis for the described reporter gene assay.

Estrogen_Signaling cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus E2 Estradiol (E2) or Phthalate Derivative ERa_inactive Inactive ERα (bound to HSPs) E2->ERa_inactive Binding ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & HSP Dissociation ERE Estrogen Response Element (ERE) ERa_active->ERE Nuclear Translocation & DNA Binding Transcription Transcription ERE->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA

Caption: Simplified diagram of the estrogen receptor alpha (ERα) signaling pathway.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. For at least 48 hours prior to the assay, culture cells in a phenol red-free medium with charcoal-stripped FBS to reduce background estrogenic activity.

2. High-Throughput Screening Assay Protocol (ERα Reporter Gene Assay)

  • Materials:

    • MCF-7 cells

    • Phenol red-free EMEM with charcoal-stripped FBS

    • ERE-luciferase reporter plasmid

    • Transfection reagent (e.g., Lipofectamine 3000)

    • This compound derivative library (dissolved in DMSO)

    • 17β-Estradiol (positive control)

    • Tamoxifen (antagonist control)

    • 384-well white, clear-bottom assay plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells in 384-well plates at a density of 10,000 cells per well in 40 µL of phenol red-free medium containing charcoal-stripped FBS. Incubate for 24 hours.

    • Transfection: Transfect the cells with the ERE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent. Incubate for 6 hours.

    • Compound Addition:

      • For agonist screening, add 100 nL of the this compound derivatives (final concentration, e.g., 10 µM) to the assay plates.

      • For antagonist screening, first add the test compounds, followed by the addition of 17β-estradiol at its EC80 concentration.

      • Include appropriate controls: DMSO (vehicle control), 17β-estradiol (positive control for agonism), and tamoxifen + 17β-estradiol (positive control for antagonism).

    • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

    • Luminescence Reading:

      • Equilibrate the plates to room temperature.

      • Add 25 µL of luciferase assay reagent to each well.

      • Incubate for 10 minutes in the dark.

      • Measure luminescence using a plate reader.

3. Data Analysis and Hit Identification

  • Data Normalization: Normalize the raw luminescence data to the controls on each plate. For agonist screening, express activity as a percentage of the response to a saturating concentration of 17β-estradiol. For antagonist screening, express activity as a percentage of inhibition of the estradiol-induced response.

  • Hit Criteria: A primary hit is defined as a compound that produces a response greater than three standard deviations from the mean of the vehicle control (for agonists) or greater than 50% inhibition (for antagonists).

  • Dose-Response Analysis: Confirmed hits are subjected to dose-response analysis to determine their potency (EC50 for agonists, IC50 for antagonists).

4. Secondary Assay: ERα Competitive Binding Assay

  • Principle: To confirm that the hit compounds interact directly with the ERα ligand-binding domain, a competitive binding assay is performed. This assay measures the ability of the test compounds to displace a fluorescently labeled estrogen tracer from the ERα protein.

  • Methodology:

    • A reaction mixture is prepared containing purified recombinant human ERα protein, a fluorescent estrogen tracer, and the test compound at various concentrations.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The fluorescence polarization (FP) of the solution is measured. Binding of the large ERα protein to the small fluorescent tracer results in a high FP value.

    • Displacement of the tracer by a competing ligand (the hit compound) leads to a decrease in FP.

    • The IC50 value is determined from the dose-response curve.

Data Presentation

Table 1: Hypothetical Screening Data for Selected this compound Derivatives

Compound IDPrimary Screen Activity (% of Estradiol Response)EC50 (µM) (Agonist)IC50 (µM) (Antagonist)ERα Binding IC50 (µM)Cytotoxicity CC50 (µM)
DCP-001852.5> 501.8> 100
DCP-0025> 507.85.2> 100
DCP-003921.2> 500.985
DCP-0042> 50> 50> 100> 100
DCP-005--15.3 (Partial)12.1> 100
Estradiol1000.001-0.0008> 100
Tamoxifen--0.0250.01535

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

References

Application of Disodium 4-chlorophthalate in Solid-Phase Organic Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that "Disodium 4-chlorophthalate" is not a commonly utilized reagent in solid-phase organic synthesis (SPOS). Extensive searches of chemical databases and scientific literature did not yield specific application notes or established protocols for its use as a linker or building block in this context.

The available information primarily details the synthesis and properties of 4-chlorophthalic acid, its monosodium salt, and 4-chlorophthalic anhydride, which serve as precursors to various chemical products.[1][2][3][4][5][6][7] This document summarizes the current state of knowledge regarding these related compounds, as direct applications of this compound in SPOS are not described in the reviewed literature.

While solid-phase organic synthesis is a versatile technique for the rapid synthesis of compound libraries, the choice of linkers and building blocks is critical for its success.[8][9][10] The properties of this compound may not be optimal for the requirements of SPOS, which typically involve specific attachment and cleavage strategies.

Synthesis of Related 4-Chlorophthalic Compounds

The primary focus of the available literature is the preparation of 4-chlorophthalic acid and its derivatives. Several methods have been described for the synthesis of monosodium 4-chlorophthalate, often involving the chlorination of phthalic anhydride or its monosodium salt.[2][3][5][11]

For instance, one method involves the direct chlorination of monosodium phthalate with chlorine gas in an aqueous medium.[2] Another approach utilizes a phase transfer catalyst, such as tetrabutylammonium chloride, to improve the conversion rate of the chlorination reaction.[3] The subsequent conversion to 4-chlorophthalic anhydride is typically achieved through dehydration.[5]

Physicochemical Properties

The disodium salt of 4-chlorophthalic acid has a molecular formula of C₈H₃ClNa₂O₄ and a molecular weight of 244.54 g/mol .[12][13] Its parent compound is 4-chlorophthalic acid.[13]

Potential Theoretical Applications in SPOS

While no concrete examples exist in the literature, one could theorize about the potential, albeit likely inefficient, use of a phthalate-based linker in SPOS. The two carboxylic acid functional groups could potentially be used for attachment to a solid support and a molecule of interest. The chloro-substituent could, in principle, be used as a point for further chemical modification. However, the reactivity and cleavage conditions for such a linker would need to be extensively studied and optimized.

The general workflow for solid-phase synthesis involves several key steps, as illustrated in the following conceptual diagram.

SPOS_Workflow cluster_synthesis Synthesis Cycle A Resin Preparation B Linker Attachment A->B C Building Block Coupling B->C D Washing C->D E Deprotection D->E E->C Repeat for additional building blocks F Cleavage from Resin E->F G Product Isolation & Purification F->G

Caption: A generalized workflow for solid-phase organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Disodium 4-chlorophthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of Disodium 4-chlorophthalate and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most prevalent and cost-effective starting material is phthalic anhydride .[1][2][3][4] The synthesis typically involves the chlorination of phthalic anhydride or its hydrolyzed form, phthalic acid, in an aqueous alkaline medium.

Q2: What are the critical reaction parameters that influence the yield and purity?

A2: The key parameters that must be carefully controlled to maximize yield and purity are pH, reaction temperature, reaction time, and the molar ratio of reactants .[4][5] Maintaining the optimal pH is crucial for selective chlorination at the 4-position and to minimize the formation of isomers and di-chlorinated byproducts.[4][6]

Q3: How is the this compound product typically isolated and purified?

A3: The product, which is often the monosodium salt initially due to its poor water solubility, is typically isolated by filtration after precipitation or salting out from the reaction mixture.[7][8][9] Purification can be achieved by recrystallization.[8] The monosodium salt is then converted to the disodium salt by treatment with a stoichiometric amount of sodium hydroxide.

Q4: What are the common impurities and byproducts in this synthesis?

A4: Common impurities include unreacted phthalic acid, 3-chlorophthalic acid (isomer), and dichlorophthalic acids.[2][3] The formation of these byproducts is highly dependent on the reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Reaction time is too short or the temperature is too low.- Increase the reaction time in increments of 1-2 hours.[5]- Gradually increase the reaction temperature within the recommended range (e.g., 50-70°C).[4][5]
Suboptimal pH: The pH of the reaction mixture is outside the optimal range (typically 4.5-5.5), leading to side reactions.[4]- Use a weak alkali solution (e.g., sodium bicarbonate) for better pH control.[5]- Monitor the pH throughout the reaction and adjust as necessary with a suitable acid or base.[6][8]
Poor Solubility/Precipitation: The product is precipitating prematurely or is too soluble in the final mixture for effective isolation.- For isolation of the monosodium salt, cool the reaction mixture to 0-5°C to decrease solubility.[3]- Salting-out by adding sodium chloride can be used to force precipitation.[9]
Low Purity / Presence of Isomers Incorrect Chlorination Conditions: The temperature or pH during chlorination is promoting the formation of the 3-chloro isomer or dichlorinated products.- Strictly maintain the reaction temperature in the optimal range. High temperatures can lead to over-chlorination.- Ensure the pH is stable and within the recommended range to favor para-substitution.[4]
Inefficient Purification: The purification method (e.g., recrystallization) is not effectively removing impurities.- Ensure the crude product is washed thoroughly to remove soluble impurities before recrystallization.[8]- Experiment with different recrystallization solvents. 4-chlorophthalic acid has good solubility in organic solvents like ethanol and acetone.[10]
Reaction Control Issues (e.g., Runaway Reaction) Exothermic Reaction: The chlorination reaction can be exothermic.- Add the chlorinating agent (e.g., chlorine gas or sodium hypochlorite solution) slowly and in a controlled manner.[8]- Use an ice bath or cooling system to maintain the desired reaction temperature.

Data on Reaction Conditions and Yield

The following tables summarize quantitative data from various sources on the effect of reaction conditions on the synthesis of 4-chlorophthalic acid derivatives.

Table 1: Effect of Reaction Parameters on 4-chlorophthalic Anhydride Yield[4]

ParameterConditionConversion of Phthalic Anhydride (%)Yield (%)
System pH 4.5 - 5.584.450 - 60
Mass Ratio (Water:Phthalic Anhydride) 2.0 - 2.284.450 - 60
Reaction Temperature (°C) 55 - 6584.450 - 60
Reaction Time (min) 180 - 22084.450 - 60

Table 2: Summary of Various Synthesis Methods and Reported Yields

Starting MaterialChlorinating AgentKey ConditionsProductReported YieldReference
Phthalic AnhydrideSodium HypochloritepH ~5.5, Temp: 28-30°CMonosodium 4-chlorophthalateNot specified[8]
Phthalic AnhydrideChlorine GasTemp: 50-70°C, Time: 2-5h, Weak alkali for pH controlMonosodium 4-chlorophthalateHigh-yield (unquantified)[5]
Phthalic AnhydrideSodium HypochloriteIn presence of NaCl and Sodium Acetate, Temp: 60-70°CMonosodium 4-chlorophthalate85-90% (based on hypochlorite)[3]
Phthalic AnhydrideChlorine GasIn aqueous medium, Temp: 55-65°CSodium salt of 4-chloro phthalic anhydride50-60%[4]

Experimental Protocols

Protocol 1: Synthesis of Monosodium 4-chlorophthalate via Chlorination with Sodium Hypochlorite

This protocol is adapted from publicly available chemical synthesis information.[8]

Materials:

  • Phthalic anhydride

  • Sodium hypochlorite solution (10%)

  • Sodium hydroxide solution (32%)

  • Hydrochloric acid (30%)

  • Water

Procedure:

  • In a four-necked flask equipped with a thermometer, stirrer, dropping funnel, and reflux condenser, add 550 g of water.

  • With stirring, add 250 g of phthalic anhydride to the flask.

  • Slowly add 1325 g of 10% sodium hypochlorite solution and 110 g of 32% sodium hydroxide solution dropwise.

  • Control the rate of addition to maintain the reaction temperature between 28-30°C. The total addition time should be approximately 17 hours.

  • After the addition is complete, adjust the pH to approximately 5.5 using ~40 g of 30% hydrochloric acid.

  • Maintain the reaction mixture at 30°C for 30-60 minutes.

  • Filter the resulting precipitate to obtain the crude monosodium 4-chlorophthalate.

  • Purification: Transfer the filter cake to a three-necked flask, add 400 g of water, and heat to 90°C with stirring. Maintain this temperature for 1-2 hours.

  • Cool the mixture to approximately 30°C and filter to obtain the purified monosodium 4-chlorophthalate.

  • Conversion to Disodium Salt: The purified monosodium salt can be dissolved in water and treated with one molar equivalent of sodium hydroxide to yield this compound in solution.

Visualizations

Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Isolation & Purification cluster_final Final Product Formation A Phthalic Anhydride C Reaction Vessel A->C B Aqueous NaOH / Water B->C D Add Chlorinating Agent (e.g., NaOCl or Cl2) C->D E Control Temperature (e.g., 28-70°C) D->E F Control pH (e.g., 4.5-5.5) D->F G pH Adjustment & Cooling F->G H Filtration G->H I Recrystallization H->I J Monosodium 4-chlorophthalate I->J K Add NaOH (1 eq.) J->K L Disodium 4-chlorophthalate K->L

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_conditions Reaction Condition Optimization cluster_isolation Isolation & Workup Issues Start Problem: Low Product Yield Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Check_Stoich Verify Stoichiometry of Reactants Start->Check_Stoich Check_Cond Review Reaction Conditions Start->Check_Cond Check_Sol Analyze Filtrate for Lost Product Start->Check_Sol Opt_Temp Adjust Temperature Check_Cond->Opt_Temp Opt_Time Increase Reaction Time Check_Cond->Opt_Time Opt_pH Stabilize & Adjust pH Check_Cond->Opt_pH Outcome Improved Yield Opt_Temp->Outcome Opt_Time->Outcome Opt_pH->Outcome Opt_Iso Optimize Isolation (Cooling, Salting-out) Check_Sol->Opt_Iso Opt_Iso->Outcome

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of Disodium 4-chlorophthalate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Disodium 4-chlorophthalate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the chlorination of phthalic anhydride/acid followed by neutralization.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 4-chlorophthalate - Incomplete reaction.- Optimize reaction time and temperature. A typical range is 55-65°C for 3-5 hours.[1] - Ensure efficient mixing.
- Suboptimal pH.- Maintain the reaction pH between 4.5 and 5.5 for optimal conversion.[1]
- Formation of multiple byproducts.- See entries below for specific byproduct issues.
Contamination with 3-chlorophthalate Isomer - Standard electrophilic chlorination of phthalic anhydride often yields a mixture of 4- and 3-chloro isomers. The ratio can be close to 55:45.[2]- Purification: Separation of these isomers by distillation is challenging due to close boiling points.[2] Consider preparative chromatography for small-scale purification. - Alternative Synthesis: Employ a photochlorination process of phthalic anhydride in the vapor phase, which can significantly improve the ratio of 4- to 3-chlorophthalic anhydride to at least 5:1.[3]
Presence of Dichloro- and Polychlorinated Byproducts - Excessive exposure to the chlorinating agent or harsh reaction conditions.- Carefully control the stoichiometry of the chlorinating agent. - Reduce the reaction time and/or temperature to minimize over-chlorination.
Unreacted Phthalic Anhydride in Product - Insufficient reaction time or temperature. - Inefficient chlorination.- Increase reaction time or temperature within the optimal range (e.g., 55-65°C).[1] - Ensure the chlorinating agent is active and properly dispersed.
"Tar" or Polymeric Material Formation - This is a known issue in some synthesis routes, particularly during the thermal aromatization of intermediates like 4-chloro-tetrahydrophthalic anhydride.- If using a route involving thermal aromatization, carefully control the temperature and consider alternative, lower-temperature methods.
Product is an Oil or Difficult to Crystallize - Presence of impurities, especially isomeric and over-chlorinated byproducts, which can act as a eutectic mixture. - Residual solvent.- Purify the crude 4-chlorophthalic acid before conversion to the disodium salt. A method involves precipitating the acid from an aqueous solution with chlorobenzene.[4] - Ensure complete removal of solvents under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the main side products in the synthesis of 4-chlorophthalic acid?

The primary side products are the 3-chlorophthalic acid isomer and various dichlorinated phthalic acids. Unreacted phthalic acid may also be present.

Q2: How can I quantify the amount of isomeric and other byproducts in my sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing the composition of the chlorinated phthalic anhydride mixture after derivatization (e.g., esterification). High-Performance Liquid Chromatography (HPLC) can also be used to analyze the purity of the final product.[1]

Q3: What is a typical distribution of products from the chlorination of phthalic anhydride?

The product distribution is highly dependent on the reaction conditions. One study reported the following composition of the crude product mixture:

Component Percentage
4-chlorophthalic anhydride 61.3%
Dichloro-phthalic anhydride 21.8%
Phthalic anhydride (unreacted) 9.4%
3-chlorophthalic anhydride 7.5%

[Source: CN1526710A][5]

Q4: Is it necessary to isolate the 4-chlorophthalic acid before preparing the disodium salt?

Yes, for high purity, it is recommended to isolate and purify the 4-chlorophthalic acid before neutralization. This allows for the removal of unreacted starting materials and byproducts, which can be more difficult to separate from the final salt form. A documented procedure involves precipitating the 4-chlorophthalic acid from an acidic aqueous solution using chlorobenzene, achieving a yield of 90%.[4]

Q5: What are the optimal pH conditions for the chlorination of phthalic acid/anhydride?

For the chlorination in an aqueous medium, maintaining a pH in the range of 4.5 to 5.5 has been shown to be optimal for achieving a good yield of 4-chlorophthalic acid.[1]

Experimental Protocols

Synthesis of Monosodium 4-chlorophthalate (Illustrative)

This protocol is based on descriptions found in the patent literature.[1][5][6]

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve phthalic anhydride in water with sodium hydroxide to form monosodium phthalate. A weak base like sodium bicarbonate can be used to maintain the pH.

  • Chlorination: Heat the solution to 55-65°C. Introduce chlorine gas into the reaction mixture over a period of 3-5 hours.

  • pH Control: Throughout the chlorination, monitor the pH of the reaction mixture and maintain it within the 4.5-5.5 range by adding a weak alkali solution as needed.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture. The crude monosodium 4-chlorophthalate may precipitate and can be collected by filtration.

Purification of 4-chlorophthalic acid

This protocol is adapted from a patented method.[4]

  • Acidification: Dissolve the crude monosodium 4-chlorophthalate in water and acidify with a strong acid (e.g., 20% sulfuric acid) to a pH where the free 4-chlorophthalic acid is formed. Warming to approximately 40°C may be necessary to achieve a clear solution.

  • Precipitation: To the acidic aqueous solution, add chlorobenzene (a ratio of approximately 1:1.5 aqueous solution to chlorobenzene is suggested).

  • Crystallization: Cool the mixture to 10-15°C and stir for at least two hours. The 4-chlorophthalic acid will precipitate.

  • Isolation: Collect the purified 4-chlorophthalic acid by filtration and wash with a small amount of cold solvent.

Preparation of this compound

  • Neutralization: Suspend the purified 4-chlorophthalic acid in a suitable solvent (e.g., water or ethanol).

  • Base Addition: Add a stoichiometric amount of sodium hydroxide (or another sodium base) solution dropwise with stirring until the acid is completely dissolved and the pH is neutral.

  • Isolation: The this compound can be isolated by evaporation of the solvent or by precipitation with a less polar solvent.

Visualizations

Synthesis_Pathway PA Phthalic Anhydride CPA4 4-Chlorophthalic Anhydride PA->CPA4 Chlorination CPA3 3-Chlorophthalic Anhydride PA->CPA3 Side Reaction DCPA Dichloro-phthalic Anhydride PA->DCPA Side Reaction Cl2 Cl2 Cl2->PA DSCP Disodium 4-chlorophthalate CPA4->DSCP Neutralization NaOH 2 NaOH NaOH->CPA4

Caption: Main reaction and side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis synthesis Chlorination of Phthalic Anhydride start->synthesis analysis Analyze Crude Product (e.g., GC-MS) synthesis->analysis high_purity High Purity? analysis->high_purity isomers High Isomer Content? analysis->isomers Low Purity purification Purify 4-Chlorophthalic Acid high_purity->purification No neutralization Neutralization to Disodium Salt high_purity->neutralization Yes over_chlorination High Dichloro Content? isomers->over_chlorination No photochlorination Consider Photochlorination isomers->photochlorination Yes unreacted High Unreacted PA? over_chlorination->unreacted No adjust_time_temp Reduce Reaction Time/Temp over_chlorination->adjust_time_temp Yes increase_time_temp Increase Reaction Time/Temp unreacted->increase_time_temp Yes unreacted->purification No photochlorination->synthesis adjust_time_temp->synthesis increase_time_temp->synthesis purification->neutralization end Final Product neutralization->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Polymerization of Disodium 4-chlorophthalate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polymerization of Disodium 4-chlorophthalate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does this compound undergo?

A1: The polymerization of this compound is expected to proceed via a step-growth mechanism, specifically through nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction like an Ullmann-type coupling. In these processes, the chlorine atom on the phthalate ring acts as a leaving group, and the reaction forms a new bond, typically an ether or a carbon-carbon bond, to create the polymer backbone. The carboxylate groups primarily influence solubility and may participate in side reactions if not handled correctly.

Q2: Why is monomer purity crucial for this polymerization?

A2: Step-growth polymerizations require very high reaction conversions (typically >99%) to achieve high molecular weight polymers.[1] Impurities in the monomer can disrupt the stoichiometry of the reactive functional groups, leading to a lower degree of polymerization and shorter polymer chains.[2][3] They can also act as chain terminators, prematurely halting polymer growth.

Q3: What are the critical parameters to control in this reaction?

A3: The key parameters to control are:

  • Monomer Purity: Ensure the highest possible purity of this compound and any co-monomers.

  • Stoichiometry: Precise 1:1 stoichiometry between the reacting functional groups is essential for achieving high molecular weight.[2][3]

  • Reaction Temperature: Temperature affects reaction kinetics and can also lead to side reactions like decarboxylation or degradation if too high.

  • Atmosphere: These reactions are often sensitive to oxygen and moisture, so maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.[4]

  • Solvent: The solvent must be able to dissolve the monomers and the growing polymer chain and should be anhydrous and deoxygenated.

  • Byproduct Removal: In condensation reactions, the efficient removal of any small molecule byproducts (e.g., water, salts) is necessary to drive the reaction to completion.[5][6]

Q4: How can I monitor the progress of the polymerization?

A4: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them. A common method is to precipitate the polymer from the aliquot and measure its intrinsic viscosity or analyze its molecular weight distribution using Gel Permeation Chromatography (GPC). An increase in viscosity or molecular weight over time indicates that the polymerization is proceeding.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Problem 1: Low Molecular Weight or Low Viscosity of the Final Polymer

Possible Cause Suggested Solution
Imprecise Stoichiometry Carefully measure and dispense monomers. Ensure accurate molecular weight calculations for the starting materials, accounting for any bound water. Even a small imbalance can significantly limit chain growth.[2]
Monomer Impurities Purify the this compound monomer before use. Techniques like recrystallization can be effective.[3]
Presence of Oxygen or Water Use dry solvents and glassware. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction to exclude air and moisture.[4]
Insufficient Reaction Time or Temperature Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. The kinetics of step-growth polymerizations can be slow.[5] Refer to literature for analogous systems to determine appropriate conditions.
Side Reactions Side reactions can cap the growing polymer chains. Consider if the reaction temperature is too high, leading to degradation. Ensure the reaction medium is not promoting unwanted side reactions.
Poor Polymer Solubility If the polymer precipitates from the solution as it grows, this can prevent further reaction and limit molecular weight.[3] A different solvent or a higher reaction temperature might be necessary to maintain solubility.

Problem 2: The Polymer is Discolored (e.g., dark brown or black)

Possible Cause Suggested Solution
Oxidation The presence of oxygen at high temperatures can lead to oxidative side reactions and polymer discoloration. Ensure a robust inert atmosphere is maintained throughout the reaction.[4]
High Reaction Temperature Excessively high temperatures can cause thermal degradation of the monomer or the polymer. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to avoid degradation.
Catalyst Residue If a metal catalyst (e.g., copper for Ullmann coupling) is used, residual metal particles can cause discoloration.[7] Ensure proper purification of the final polymer to remove catalyst residues.

Problem 3: The Reaction Fails to Proceed or Stalls

Possible Cause Suggested Solution
Inactive Catalyst If a catalyst is used, ensure it is active and not poisoned.[3] Some catalysts are sensitive to air or moisture.
Incorrect Reaction Conditions Verify that the chosen solvent and temperature are appropriate for the specific type of polymerization (SNAr or Ullmann-type). These reactions often require specific conditions to proceed efficiently.[8][9]
Low Monomer Reactivity The chlorine atom on the 4-chlorophthalate ring is activated by the electron-withdrawing carboxylate groups, but it may still require relatively high temperatures to react.[8][9]

Experimental Protocols

Note: The following is a generalized protocol for a hypothetical polymerization and should be adapted and optimized for specific experimental setups and safety protocols.

1. Monomer Purification (Recrystallization of a 4-chlorophthalic acid salt)

  • Dissolve the crude this compound in a minimum amount of hot deionized water.

  • If necessary, treat with activated carbon to remove colored impurities and filter the hot solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the purified crystals under vacuum at an elevated temperature (e.g., 80-100 °C) to remove all traces of water.

2. General Polymerization via Nucleophilic Aromatic Substitution

  • Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet and outlet. Dry all glassware in an oven and assemble while hot under a flow of inert gas.

  • Reagents: Add the purified this compound and an equimolar amount of a bis-nucleophile (e.g., a bisphenol for polyether synthesis) to the flask.

  • Solvent: Add a suitable anhydrous, high-boiling polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or diphenyl sulfone) via a cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically in the range of 160-220 °C) with vigorous stirring under a constant inert gas purge.

  • Monitoring: Monitor the reaction by observing the increase in viscosity of the solution.

  • Isolation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Purification: Stir the precipitated polymer in the non-solvent, then collect it by filtration. Wash the polymer multiple times with fresh non-solvent to remove unreacted monomers and salts.

  • Drying: Dry the final polymer product in a vacuum oven at an elevated temperature until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Monomer_Purification Monomer Purification (Recrystallization) Drying Drying of Monomers & Glassware Monomer_Purification->Drying Setup Inert Atmosphere Reactor Setup Drying->Setup Addition Addition of Monomers & Solvent Setup->Addition Heating Heating & Stirring (e.g., 160-220°C) Addition->Heating Precipitation Precipitation in Non-Solvent Heating->Precipitation Filtration Filtration & Washing Precipitation->Filtration Vaccum_Drying Final Vacuum Drying Filtration->Vaccum_Drying GPC GPC (Molecular Weight) Vaccum_Drying->GPC Viscosity Viscosity Measurement Vaccum_Drying->Viscosity

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_low_mw cluster_causes cluster_solutions Problem Problem: Low Molecular Weight Stoichiometry Imprecise Stoichiometry? Problem->Stoichiometry Purity Monomer Impurities? Problem->Purity Conditions Suboptimal Conditions? (Time, Temp) Problem->Conditions Contamination Air/Water Contamination? Problem->Contamination Sol_Stoichiometry Verify Measurements & Calculations Stoichiometry->Sol_Stoichiometry Check Sol_Purity Recrystallize Monomer Purity->Sol_Purity Purify Sol_Conditions Optimize Reaction Time & Temperature Conditions->Sol_Conditions Adjust Sol_Contamination Use Dry Solvents & Inert Atmosphere Contamination->Sol_Contamination Improve

Caption: Troubleshooting decision tree for low molecular weight polymer.

References

Preventing degradation of "Disodium 4-chlorophthalate" during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Disodium 4-chlorophthalate to prevent degradation. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area. To prevent degradation from atmospheric moisture, it is crucial to keep the container tightly sealed when not in use. For long-term storage, maintaining a controlled environment with low humidity is recommended.

Q2: What are the visible signs of degradation for this compound?

A2: A noticeable change in the color of the powder, from its typical white to a yellow or brownish hue, can be an indicator of degradation. The formation of clumps or caking of the powder may also suggest moisture absorption, which can lead to hydrolysis.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for this compound are believed to be hydrolysis, photodecomposition, and thermal degradation.

  • Hydrolysis: As a disodium salt of a carboxylic acid, it is susceptible to moisture. In the presence of water, it can potentially hydrolyze back to 4-chlorophthalic acid and sodium hydroxide.

  • Photodecomposition: Exposure to ultraviolet (UV) light can cause the replacement of the chlorine atom with a hydroxyl group, leading to the formation of hydroxyphthalic acid derivatives.

  • Thermal Degradation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, which would result in the loss of one or both of the carboxylate groups.

Q4: How can I test the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of your sample and detect any degradation products. This involves subjecting the sample to stress conditions (e.g., heat, humidity, light) and analyzing the resulting mixture to see if new peaks, corresponding to degradation products, appear and if the main peak, corresponding to this compound, decreases.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Change in powder color (yellowing/browning) Exposure to light (photodegradation) or high temperatures.Store the compound in an amber or opaque container to protect it from light. Ensure storage is at a controlled, cool room temperature.
Clumping or caking of the powder Absorption of moisture from the atmosphere (hygroscopic nature).Store in a desiccator or a dry box. If a desiccator is not available, ensure the container is tightly sealed immediately after use. For larger quantities, consider portioning into smaller, well-sealed containers to minimize exposure of the bulk material.
Inconsistent experimental results Degradation of the starting material.Verify the purity of the this compound using a stability-indicating HPLC method before use. Use a fresh, properly stored batch of the compound for critical experiments.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.Identify potential degradation products by comparing retention times with known standards (e.g., 4-chlorophthalic acid, benzoic acid). Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light, reduce humidity).

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Ammonium acetate buffer (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water or an ammonium acetate buffer). The exact ratio should be optimized to achieve good separation, a good starting point is a gradient elution.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to prepare a standard solution of known concentration.

  • Sample Preparation: Prepare the sample solution by dissolving the this compound to be tested in the same solvent as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution with acetonitrile and buffered water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.

Forced Degradation Study

To understand the degradation pathways, a forced degradation study can be performed.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic solutions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Start with This compound Sample prep_stock Prepare Stock Solution start->prep_stock stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions neutralize Neutralize (if applicable) stress_conditions->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize->hplc_analysis data_interpretation Interpret Data: - Identify Degradation Products - Determine Degradation Pathways hplc_analysis->data_interpretation logical_relationship cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products compound This compound moisture Moisture (Humidity) light Light (UV Exposure) heat Heat (Elevated Temperature) hydrolysis Hydrolysis moisture->hydrolysis photodecomposition Photodecomposition light->photodecomposition decarboxylation Thermal Decarboxylation heat->decarboxylation product1 4-Chlorophthalic Acid hydrolysis->product1 product2 Hydroxyphthalic Acid Derivatives photodecomposition->product2 product3 Chlorobenzoic Acid decarboxylation->product3

Technical Support Center: Disodium 4-Chlorophthalate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of disodium 4-chlorophthalate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory and pilot scale?

A1: The most prevalent method for synthesizing this compound is through the direct chlorination of phthalic anhydride in an aqueous alkaline solution.[1][2][3] The reaction typically involves the hydrolysis of phthalic anhydride with a base like sodium hydroxide to form the disodium phthalate salt, followed by electrophilic aromatic substitution with chlorine gas.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful and scalable synthesis. These include:

  • Temperature: Maintaining the optimal reaction temperature is vital to control the reaction rate and minimize the formation of byproducts. Different protocols suggest temperatures ranging from 6-10°C to 55-65°C.[2][3]

  • pH: The pH of the reaction mixture should be carefully controlled, typically in the range of 4.5-5.5, to ensure the desired chlorination occurs and to manage the stability of the product.[2][4] Weak alkali solutions like sodium bicarbonate can be used for pH regulation.[5]

  • Stoichiometry: The molar ratios of reactants, particularly the amount of chlorine gas relative to the phthalic anhydride, must be precisely controlled to achieve high conversion and selectivity.

  • Mixing: Efficient mixing is essential, especially during the introduction of chlorine gas, to ensure uniform reaction conditions and prevent localized over-chlorination.

Q3: What are some common impurities and byproducts in this reaction?

A3: Common impurities can include unreacted starting material (phthalic acid), dichlorinated phthalic acid isomers, and other chlorinated organic compounds.[6] The formation of isomers can be particularly challenging as they may be difficult to separate from the desired product.[7][8] Tar formation has also been noted as a potential issue in related syntheses.[7][8]

Q4: What are the recommended methods for product isolation and purification?

A4: The monosodium salt of 4-chlorophthalic acid is often poorly soluble in water and can be isolated by precipitation.[1] Salting-out with sodium chloride can be employed to further decrease its solubility and enhance precipitation.[3] The crude product is typically collected by filtration. For purification, the salt can be converted to the free 4-chlorophthalic acid by acidification, which can then be recrystallized from a suitable solvent.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or pH. - Poor dispersion of chlorine gas. - Loss of product during work-up.- Increase reaction time or temperature within the recommended range.[2] - Monitor and adjust pH throughout the reaction.[4] - Ensure efficient stirring and use a gas dispersion tube for chlorine addition. - Optimize the salting-out and filtration steps to minimize product loss.
Formation of Dichloro Isomers - Over-chlorination due to excess chlorine or localized high concentrations. - High reaction temperature.- Carefully control the stoichiometry of chlorine gas. - Introduce chlorine gas at a slow and controlled rate. - Maintain a lower reaction temperature.
Product is Difficult to Filter - Very fine particle size of the precipitate.- Allow the precipitate to age for a longer period before filtration to allow for particle growth. - Consider adjusting the pH or the concentration of the salting-out agent.
Inconsistent Results Upon Scale-Up - Inefficient heat transfer in a larger reactor. - Poor mixing at a larger scale. - Non-linear effects of reaction parameters at scale.- Use a reactor with a jacket for better temperature control. - Evaluate and select an appropriate impeller and agitation speed for the larger volume. - Conduct a Design of Experiments (DoE) to understand the impact of critical parameters at the intended scale.
Safety Concerns with Chlorine Gas - Toxicity and reactivity of chlorine gas.- All work with chlorine gas must be conducted in a well-ventilated fume hood. - Use a chlorine gas scrubber to neutralize any unreacted gas. - Ensure all personnel are trained on the safe handling of chlorine.

Experimental Protocols

Laboratory Scale Synthesis of Monosodium 4-chlorophthalate

This protocol is adapted from publicly available patent literature and should be performed by qualified personnel with appropriate safety precautions.

Materials and Equipment:

  • Phthalic anhydride

  • Sodium hydroxide

  • Chlorine gas

  • Sodium chloride

  • Hydrochloric acid

  • Three-necked round-bottom flask

  • Stirrer

  • Gas inlet tube

  • Thermometer

  • pH meter

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a three-necked flask equipped with a stirrer, gas inlet tube, and thermometer, dissolve a specific weight portion of sodium hydroxide in deionized water. For example, 34-45 parts by weight of sodium hydroxide in 450-470 parts of water.[3]

  • Add 38-45 parts by weight of phthalic anhydride to the solution and stir until it is completely dissolved.[3]

  • Cool the reaction mixture to the desired temperature, for instance, between 6-10°C, using an ice bath.[3]

  • Slowly bubble 48-55 parts by weight of chlorine gas through the solution while maintaining the temperature and stirring vigorously.[3] The reaction time can range from 6 to 8 hours.[3]

  • Monitor the pH of the reaction and maintain it within the desired range (e.g., 4.5-5.5) by adding a weak alkali solution if necessary.[2]

  • After the reaction is complete, add sodium chloride (e.g., 39-42 parts by weight) to the mixture to salt out the monosodium 4-chlorophthalate.[3]

  • Stir the slurry for a period to allow for complete precipitation.

  • Filter the crude product and wash it with a small amount of cold water.

  • To obtain the free acid, the monosodium salt can be suspended in water and acidified with hydrochloric acid to a pH of 2.0-2.5.[3]

  • The precipitated 4-chlorophthalic acid is then filtered, washed, and dried.

Quantitative Data Summary

Parameter Lab Scale Example 1 Lab Scale Example 2 Pilot Scale Target
Phthalic Anhydride (g) 100120-
Sodium Hydroxide (g) 4554-
Water (g) 200240-
1,4-Dioxane (g) 170204-
Tetrabutylammonium Chloride (g) 7.59-
Chlorine Gas (g) 7286-
Reaction Temperature (°C) 444455-65[2]
pH ~5~54.5-5.5[2]
Reaction Time (min) --180-220[2]
Purity of Monosodium Salt (%) >72 (HPLC)[2]--
Final Product Purity (%) -->98.5 (HPLC)[2]
Yield (%) --50-60[2]

Data adapted from patent literature for illustrative purposes.[2][4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Product Isolation reagents 1. Prepare Reactants (Phthalic Anhydride, NaOH, Water) dissolution 2. Dissolve Reactants reagents->dissolution cooling 3. Cool to Reaction Temp dissolution->cooling chlorination 4. Introduce Chlorine Gas (Controlled Rate) cooling->chlorination ph_control 5. Monitor & Control pH chlorination->ph_control salting_out 6. Salting-Out (Add NaCl) ph_control->salting_out filtration 7. Filter Crude Product salting_out->filtration drying 8. Dry Product filtration->drying

Caption: Experimental workflow for the synthesis of monosodium 4-chlorophthalate.

troubleshooting_logic start Low Yield Observed check_reaction Check Reaction Parameters (Temp, Time, pH) start->check_reaction check_workup Review Work-up Procedure check_reaction->check_workup Parameters OK adjust_params Adjust Temp/Time/pH check_reaction->adjust_params Parameters Off optimize_workup Optimize Filtration/Washing check_workup->optimize_workup Inefficient success Yield Improved adjust_params->success optimize_workup->success

Caption: Troubleshooting logic for addressing low product yield.

References

Enhancing the solubility of "Disodium 4-chlorophthalate" for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Disodium 4-chlorophthalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for various applications. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the disodium salt of 4-chlorophthalic acid.[1] 4-chlorophthalic acid is an aromatic dicarboxylic acid used as a versatile intermediate in the synthesis of a variety of compounds.[2] Its derivatives are utilized in the production of dyes, pigments, high-performance polymers, and importantly, in the pharmaceutical industry for synthesizing antimicrobial, anti-inflammatory, and anticancer agents.[2][3]

Q2: What are the general solubility characteristics of this compound?

Q3: Why am I observing precipitation when dissolving this compound in a neutral aqueous solution?

Precipitation of this compound in a neutral solution could be due to the "common ion effect" if other sodium salts are present, or due to the formation of less soluble complexes. Additionally, if the pH of the solution shifts towards the acidic range, the carboxylate groups can become protonated, leading to the formation of the less soluble monosodium salt or the free 4-chlorophthalic acid.

Q4: In which types of solvents, other than water, can I dissolve this compound?

The parent compound, 4-chlorophthalic acid, is more soluble in organic solvents like ethanol, acetone, and ethyl acetate.[3] While this compound is a salt and thus more polar, it may still exhibit some solubility in polar organic solvents, especially with the addition of a small amount of water. Co-solvent systems, which are mixtures of water and a miscible organic solvent, can be effective in dissolving this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound.

Issue Potential Cause Troubleshooting Steps
Incomplete Dissolution in Water The concentration of the solution may exceed the intrinsic solubility of the compound at the given temperature.1. Increase Temperature: Gently warm the solution while stirring. The solubility of many compounds, including 4-chlorophthalic acid, increases with temperature.[3] 2. Sonication: Use an ultrasonic bath to provide energy to break up solute-solute interactions and facilitate dissolution. 3. Reduce Particle Size: If starting with a solid, grinding the powder to a finer consistency increases the surface area for dissolution.
Precipitation Upon Standing The solution may be supersaturated, or the temperature may have decreased, reducing solubility. A change in pH could also be a factor.1. Maintain Temperature: Ensure the solution is stored at the temperature it was prepared at. 2. Check and Adjust pH: Verify the pH of the solution. For salts of weak acids, a decrease in pH can cause precipitation.[1] Consider buffering the solution. 3. Filter and Re-dissolve: If precipitation is significant, filter the precipitate and attempt to redissolve it in a larger volume of the solvent or by using one of the enhancement techniques below.
Cloudiness or Haze in Solution This may indicate the formation of fine, suspended particles or the presence of impurities.1. Filtration: Use a fine-pore filter (e.g., 0.22 µm) to clarify the solution. 2. Centrifugation: Pellet the suspended particles by centrifugation and decant the clear supernatant. 3. Verify Purity: If possible, check the purity of the this compound.
Difficulty Dissolving in Buffered Solutions The buffer components may be interacting with the this compound, leading to the formation of a less soluble salt or complex.1. Change Buffer System: Experiment with different buffer systems that have non-interacting counter-ions. 2. Adjust Buffer Concentration: A lower buffer concentration might be sufficient to maintain pH without causing precipitation.

Experimental Protocols

Here are detailed methodologies for enhancing the solubility of this compound.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is based on the principle that the solubility of salts of weak acids is pH-dependent.[1]

  • Materials:

    • This compound

    • Deionized water

    • 0.1 M Sodium Hydroxide (NaOH)

    • 0.1 M Hydrochloric Acid (HCl)

    • pH meter

    • Stir plate and stir bar

    • Volumetric flasks

  • Procedure:

    • Prepare a slurry of this compound in deionized water at the desired concentration.

    • Place the slurry on a stir plate and begin stirring.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Slowly add 0.1 M NaOH dropwise to the solution. The carboxylate groups of any partially protonated species will be deprotonated, increasing the overall charge and potentially the aqueous solubility.

    • Continue to add NaOH until the solid is fully dissolved. Note the final pH.

    • If the application requires a specific pH, carefully back-titrate with 0.1 M HCl, observing for any signs of precipitation. The pH at which precipitation begins is the limit for that concentration.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol utilizes a mixture of water and a water-miscible organic solvent to enhance solubility.

  • Materials:

    • This compound

    • Deionized water

    • Co-solvents such as Ethanol, Propylene Glycol, or Polyethylene Glycol 300 (PEG 300)

    • Graduated cylinders

    • Magnetic stirrer and stir bar

  • Procedure:

    • Determine the desired final concentration of this compound.

    • Prepare various co-solvent mixtures (e.g., 10%, 20%, 30% v/v of the organic solvent in water).

    • In a beaker, add the weighed amount of this compound.

    • Start with the co-solvent mixture containing the lowest percentage of the organic solvent. Add a small volume and stir.

    • Gradually add more of the co-solvent mixture while stirring until the compound is fully dissolved.

    • If the compound does not dissolve, repeat the process with a co-solvent mixture containing a higher percentage of the organic solvent.

    • Record the composition of the co-solvent system and the maximum concentration of this compound that can be achieved.

Visualizations

The following diagrams illustrate key concepts and workflows related to enhancing the solubility of this compound.

logical_relationship cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Potential Solutions Problem Low Aqueous Solubility of This compound pH pH of Solution Problem->pH Temp Temperature Problem->Temp Solvent Solvent System Problem->Solvent AdjustpH pH Adjustment (Increase pH) pH->AdjustpH IncreaseTemp Increase Temperature Temp->IncreaseTemp CoSolvent Use of Co-solvents Solvent->CoSolvent

Caption: Factors influencing and solutions for low solubility.

experimental_workflow Start Start: Undissolved This compound Prep Prepare Slurry in Aqueous Solution Start->Prep T_Heat Method 1: Apply Heat Prep->T_Heat T_Dissolved Completely Dissolved? T_Heat->T_Dissolved pH_Adjust Method 2: Adjust pH (Add Base) T_Dissolved->pH_Adjust No End End: Solubilized This compound T_Dissolved->End Yes pH_Dissolved Completely Dissolved? pH_Adjust->pH_Dissolved CoSolvent Method 3: Use Co-solvent pH_Dissolved->CoSolvent No pH_Dissolved->End Yes Co_Dissolved Completely Dissolved? CoSolvent->Co_Dissolved Co_Dissolved->End Yes Co_Dissolved->End No, Re-evaluate

Caption: A workflow for systematic solubility enhancement.

signaling_pathway cluster_synthesis Chemical Synthesis cluster_products Potential Bioactive Molecules cluster_pathways Potential Cellular Targets/Pathways DCP Disodium 4-chlorophthalate (Intermediate) Antimicrobial Antimicrobial Agents DCP->Antimicrobial Synthesis AntiInflammatory Anti-inflammatory Drugs DCP->AntiInflammatory Synthesis Anticancer Anticancer Drugs DCP->Anticancer Synthesis Bacterial Bacterial Growth Pathways Antimicrobial->Bacterial Inhibits Inflammation Inflammatory Signaling Pathways (e.g., NF-κB, COX) AntiInflammatory->Inflammation Modulates Cancer Cancer Cell Signaling Pathways (e.g., Kinase Pathways) Anticancer->Cancer Disrupts

Caption: Role as an intermediate for bioactive molecules.

References

"Disodium 4-chlorophthalate" reaction monitoring by thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor reactions involving Disodium 4-chlorophthalate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in monitoring this compound by TLC?

This compound is a highly polar, ionic compound due to the two sodium carboxylate groups. The primary challenge is its limited mobility on standard silica gel plates with common non-polar to moderately polar solvent systems. It will often remain at the baseline (Rf = 0), making it difficult to distinguish from other polar starting materials or byproducts.

Q2: What type of TLC plate is recommended for this compound?

For initial trials, standard silica gel 60 F254 plates are a good starting point. However, due to the high polarity of the analyte, streaking or retention at the origin can be an issue.[1][2] If these problems persist, consider using reversed-phase (e.g., C18-silica) TLC plates where polar compounds elute faster.

Q3: How can I visualize this compound on a TLC plate?

Since this compound contains a benzene ring, it should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent background. For a colorimetric method, a pH-indicating stain like Bromocresol Green is effective for acidic compounds. This will visualize the corresponding carboxylic acid form as yellow spots on a blue background after brief exposure to an acidic environment (e.g., HCl vapor) to protonate the carboxylate salt.

Q4: What are some recommended starting mobile phases for developing a TLC method for this compound?

Developing an effective mobile phase for such a polar compound often requires a polar and/or acidic solvent system. Below are some suggested starting points for method development on a standard silica gel plate.

Mobile Phase Composition (v/v/v)Component RationaleExpected Observation
Dichloromethane : Methanol : Acetic Acid (85 : 15 : 1)A polar system with an acidic modifier to suppress the ionization of the carboxylate, thereby reducing its interaction with the silica gel.Should increase the Rf value from the baseline.
Ethyl Acetate : Ethanol : Ammonia (4 : 1 : 1)A highly polar, basic system. The ammonia can help to deprotonate the silica gel surface, potentially improving spot shape.May provide different selectivity compared to acidic systems.
n-Butanol : Acetic Acid : Water (4 : 1 : 1)A common solvent system for highly polar compounds like amino acids and sugars. The water increases the polarity significantly.Suitable for achieving mobility of very polar spots.

Experimental Protocol: TLC Monitoring

This protocol provides a general procedure for monitoring a reaction involving this compound.

Materials:

  • TLC plates (Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (see table above for suggestions)

  • UV lamp (254 nm)

  • Staining solution (e.g., Bromocresol Green)

  • Heat gun

Procedure:

  • Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark equidistant points for spotting the reference and reaction samples.

  • Sample Preparation: Dissolve a small amount of the this compound reference material in a suitable solvent (e.g., water or methanol). Prepare a sample from your reaction mixture by taking a small aliquot and diluting it with a solvent.

  • Spotting: Using a capillary tube, carefully spot a small amount of the reference and reaction mixture onto the designated points on the starting line. Allow the spots to dry completely between applications to keep them small and concentrated.

  • Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. Subsequently, use a staining reagent like Bromocresol Green for further visualization if needed. Gently warm the plate with a heat gun after staining to develop the spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Spot remains at the origin (Rf = 0) The mobile phase is not polar enough. The compound is highly ionic and strongly adsorbed to the silica gel.Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., methanol). Add a small amount of acid (e.g., acetic or formic acid) to the mobile phase to protonate the carboxylate and reduce its polarity.[1] Consider using a reversed-phase TLC plate.[3]
Streaking of the spot The sample is overloaded. The compound is interacting too strongly with the stationary phase. The sample was not fully dissolved.Dilute the sample before spotting.[2] Add a small amount of acid or base to the mobile phase to improve the spot shape for acidic or basic compounds, respectively.[1] Ensure the sample is fully dissolved before spotting.
Spots are not visible under UV light The compound does not have a UV chromophore or is present in a very low concentration.Use a chemical stain for visualization (e.g., Bromocresol Green for acidic compounds). Spot the sample multiple times in the same location, allowing it to dry between applications, to increase the concentration.[1]
Rf values are inconsistent The developing chamber was not properly saturated with solvent vapor. The mobile phase composition changed due to evaporation of a volatile component. The temperature fluctuated during development.Line the developing chamber with filter paper and allow it to equilibrate before running the plate. Keep the chamber covered during development. Run the TLC in a location with a stable temperature.
Reactant and product spots have very similar Rf values The chosen mobile phase does not provide adequate separation.Try a different mobile phase with different solvent components to alter the selectivity. Consider using a two-dimensional TLC technique.

Workflow and Logic Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Samples on Plate prep_plate->spotting prep_sample Prepare Samples (Reference & Reaction) prep_sample->spotting prep_chamber Prepare & Saturate Developing Chamber development Develop Plate in Chamber prep_chamber->development spotting->development drying Dry Plate & Mark Solvent Front development->drying visualization Visualize Spots (UV/Stain) drying->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation

Caption: Experimental workflow for TLC monitoring.

Troubleshooting_Logic cluster_rf Rf Value Issues cluster_spot Spot Shape/Visibility Issues cluster_solutions Potential Solutions start Problem with TLC Result? rf_zero Spot at Baseline (Rf=0) start->rf_zero rf_high Spot at Solvent Front start->rf_high rf_close Spots Not Separated start->rf_close streaking Streaking Spot start->streaking no_spot No Spot Visible start->no_spot change_polarity Adjust Mobile Phase Polarity rf_zero->change_polarity add_modifier Add Acid/Base Modifier rf_zero->add_modifier change_plate Use Reversed-Phase Plate rf_zero->change_plate rf_high->change_polarity rf_close->add_modifier change_solvent Try a Different Solvent System rf_close->change_solvent streaking->add_modifier adjust_conc Adjust Sample Concentration streaking->adjust_conc no_spot->adjust_conc use_stain Use a Different Visualization Method no_spot->use_stain

Caption: Troubleshooting logic for common TLC issues.

References

"Disodium 4-chlorophthalate" moisture sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using Disodium 4-chlorophthalate. It provides essential information on handling, storage, and troubleshooting potential issues, with a focus on moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the physical appearance of this compound?

This compound is typically a white to tan or beige crystalline powder.[1][2][3]

Q2: Is this compound sensitive to moisture?

Q3: What are the recommended storage conditions for this compound?

To maintain the integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Storage away from incompatible materials such as strong oxidizing agents and strong acids is also recommended.[5]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

It is recommended to use the following PPE:

  • Eye Protection: Chemical safety goggles or glasses.[4][5]

  • Hand Protection: Protective gloves.[1][4]

  • Skin and Body Protection: Protective clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: A dust respirator should be used if dust is generated.[1]

Q5: What should I do in case of accidental exposure to this compound?

  • Skin Contact: Immediately wash the affected area with soap and plenty of water, and remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[1]

  • Ingestion: Rinse mouth with water and seek medical attention if you feel unwell.[1]

Troubleshooting Guide: Moisture-Related Issues

This guide addresses common problems that may arise due to moisture contamination of this compound during experiments.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results (e.g., reaction yields, analytical readings) The compound has absorbed moisture, leading to inaccurate weighing and altered stoichiometry.1. Dry the compound under vacuum before use. 2. Handle the compound in a controlled environment (e.g., glove box or under an inert atmosphere). 3. Perform a moisture content analysis (see Experimental Protocols).
Clumping or caking of the powder Exposure to ambient humidity has caused the powder to absorb water.1. Gently break up the clumps in a low-humidity environment. 2. Dry the material under vacuum at a gentle temperature. 3. For future use, store the compound in a desiccator with a suitable drying agent.
Difficulty in achieving complete dissolution in a non-aqueous solvent The presence of water in the compound is affecting its solubility characteristics.1. Ensure the solvent is anhydrous. 2. Dry the this compound sample thoroughly before attempting to dissolve it. 3. Consider if the absorbed water is reacting with the solvent or other reagents.
Unexpected side reactions or byproducts Water from the hygroscopic compound is participating in the reaction, leading to hydrolysis or other unwanted chemical transformations.1. Verify the moisture content of your starting material. 2. Implement stringent anhydrous techniques for your experimental setup. 3. Purify the compound if significant degradation due to moisture is suspected.

Experimental Protocols

Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This protocol outlines a standard method for quantifying the water content in a solid sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or other suitable solvent

  • Karl Fischer reagent

  • Airtight weighing vessel

  • Spatula

  • This compound sample

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift value).

  • Sample Preparation: In a controlled, low-humidity environment (e.g., a glove bag or glove box), accurately weigh a representative sample of this compound into a pre-tared, airtight weighing vessel.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the Karl Fischer titration vessel.

  • Titration: Start the titration process. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent.

  • Calculation: The instrument's software will calculate the moisture content, typically expressed as a percentage or in parts per million (ppm).

  • Repeatability: Perform the measurement in triplicate to ensure the accuracy and precision of the results.

Visualizations

Moisture_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_hygroscopic Is the compound hygroscopic? start->check_hygroscopic handle_as_hygroscopic Action: Handle as a moisture-sensitive compound check_hygroscopic->handle_as_hygroscopic Yes check_storage Was the compound stored in a desiccator or under inert gas? handle_as_hygroscopic->check_storage improper_storage Potential Issue: Moisture absorption during storage check_storage->improper_storage No check_handling Was the compound handled in a glove box or under a dry atmosphere? check_storage->check_handling Yes dry_sample Action: Dry the sample under vacuum improper_storage->dry_sample improper_handling Potential Issue: Moisture absorption during handling check_handling->improper_handling No perform_kf Action: Perform Karl Fischer Titration to quantify water content check_handling->perform_kf Yes improper_handling->dry_sample rerun_experiment Rerun Experiment with Dry Compound and Anhydrous Techniques perform_kf->rerun_experiment dry_sample->perform_kf end End: Consistent Results Achieved rerun_experiment->end

A troubleshooting workflow for moisture-related issues with this compound.

References

"Disodium 4-chlorophthalate" catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palladium on Carbon (Pd/C) catalysts. The information addresses common issues related to catalyst deactivation and regeneration to assist in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is slow or incomplete. What are the possible causes related to the Pd/C catalyst?

A1: A slow or incomplete hydrogenation reaction can be attributed to several factors related to the catalyst's activity. The primary causes are catalyst deactivation through poisoning, coking, or sintering. It is also possible that the catalyst is not active to begin with, which can be due to improper storage or handling.

Q2: What are the common poisons for Pd/C catalysts?

A2: Pd/C catalysts are susceptible to poisoning by a variety of substances that can strongly adsorb to the palladium surface and block the active sites. Common poisons include:

  • Sulfur compounds: Thiols, sulfides, and sulfates are notorious for poisoning palladium catalysts.

  • Nitrogen compounds: Pyridine, quinoline, and some amines can act as poisons.

  • Halides: Chloride, bromide, and iodide ions can deactivate the catalyst.

  • Heavy metals: Lead, mercury, and other heavy metals can irreversibly poison the catalyst.

  • Carbon monoxide (CO): CO can strongly bind to palladium and inhibit the reaction.

Q3: What is catalyst coking and how does it affect my Pd/C catalyst?

A3: Coking refers to the formation of carbonaceous deposits on the surface of the catalyst. These deposits, often polymeric in nature, can physically block the pores and active sites of the catalyst, leading to a decrease in activity. Coking is more common in reactions involving unsaturated compounds at higher temperatures.

Q4: Can my Pd/C catalyst be deactivated by high temperatures?

A4: Yes, high temperatures can lead to catalyst deactivation through a process called sintering. Sintering involves the agglomeration of small palladium particles into larger ones, which reduces the active surface area of the catalyst and, consequently, its activity.[1]

Q5: How can I determine if my Pd/C catalyst is deactivated?

A5: Catalyst deactivation can be inferred from a decline in reaction rate or a decrease in product yield over time or with repeated use. To confirm deactivation, you can compare the performance of the suspect catalyst with a fresh batch under identical reaction conditions. Characterization techniques such as Transmission Electron Microscopy (TEM) can be used to observe changes in particle size (sintering), while surface area analysis (e.g., BET) can indicate pore blockage due to coking.

Q6: Is it possible to regenerate a deactivated Pd/C catalyst?

A6: Yes, in many cases, deactivated Pd/C catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation. Common methods include solvent washing, thermal treatment, and chemical treatment.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues with Pd/C catalyzed reactions.

Problem: The hydrogenation reaction is not proceeding or is very slow.

Troubleshooting Workflow:

Troubleshooting_Workflow start Reaction Failure check_catalyst Check Catalyst Handling and Loading start->check_catalyst check_poisons Investigate Potential Catalyst Poisons check_catalyst->check_poisons Handling OK check_coking Assess Possibility of Coking check_poisons->check_coking No Obvious Poisons check_sintering Evaluate Reaction Temperature check_coking->check_sintering Coking Unlikely regenerate Attempt Catalyst Regeneration check_sintering->regenerate Temp. Appropriate new_catalyst Use Fresh Catalyst regenerate->new_catalyst Regeneration Fails solvent_wash Solvent Washing regenerate->solvent_wash Fouling/Coking Suspected thermal_treatment Thermal Treatment regenerate->thermal_treatment Severe Coking/ Sintering chemical_treatment Chemical Treatment regenerate->chemical_treatment Poisoning Suspected success Reaction Successful new_catalyst->success solvent_wash->success thermal_treatment->success chemical_treatment->success

Caption: Troubleshooting workflow for a failed Pd/C catalyzed reaction.

Step-by-Step Troubleshooting:

  • Verify Catalyst Handling and Loading:

    • Question: Was the catalyst handled properly under an inert atmosphere before the reaction?

    • Action: Pd/C can be pyrophoric, especially when dry. Ensure it was transferred and weighed under an inert atmosphere (e.g., nitrogen or argon).

    • Question: Is the catalyst loading correct?

    • Action: Verify the weight percentage of the catalyst relative to the substrate. Typical loadings range from 1 to 10 mol% of palladium.

  • Investigate Potential Catalyst Poisons:

    • Question: Are there any known catalyst poisons in the starting materials, solvent, or reaction atmosphere?

    • Action: Review the purity of your reagents. Sulfur, nitrogen-containing compounds, and halides are common poisons. If suspected, purify the starting materials and solvent.

  • Assess the Possibility of Coking:

    • Question: Has the catalyst been used multiple times or for a prolonged period, especially with unsaturated substrates at elevated temperatures?

    • Action: If coking is suspected, attempt to regenerate the catalyst using solvent washing or thermal treatment.

  • Evaluate Reaction Temperature:

    • Question: Was the reaction run at an excessively high temperature?

    • Action: High temperatures can cause sintering of the palladium nanoparticles, leading to irreversible deactivation. If possible, use a lower reaction temperature.

  • Attempt Catalyst Regeneration:

    • Action: Based on the suspected cause of deactivation, choose an appropriate regeneration protocol from the "Experimental Protocols" section below.

  • Use Fresh Catalyst:

    • Action: If regeneration is unsuccessful or not feasible, the most straightforward solution is to use a fresh batch of catalyst. This will also help to confirm if the issue was indeed with the catalyst.

Quantitative Data on Catalyst Deactivation and Regeneration

The following table summarizes the performance of fresh, deactivated, and regenerated Pd/C catalysts under various conditions.

Catalyst StateReaction/ConditionPerformance MetricValueReference
Fresh 5 wt% Pd/CHydrogenation of HBIWProduct Yield~85%[2]
Spent 5 wt% Pd/CAfter 1 cycle of HBIW hydrogenationProduct YieldDeactivated[2]
Regenerated 5 wt% Pd/CChloroform/Acetic Acid WashProduct Yield (1st reuse)~80%[2]
Fresh 5 wt% Pd/C-Specific Surface Area1493.74 m²/g[2]
Spent 5 wt% Pd/CAfter 1 cycle of HBIW hydrogenationSpecific Surface Area356.38 m²/g[2]
Regenerated 5 wt% Pd/CChloroform/Acetic Acid WashSpecific Surface Area1135.72 m²/g[2]
Fresh Pd/CHydrodechlorination of DCMInitial DCM Conversion~98%[3]
Spent Pd/CAfter 200h of DCM hydrodechlorinationDCM Conversion<50%[3]
Regenerated Pd/CAir treatment at 250°CDCM Conversion (initial)>80%[3]

Experimental Protocols for Catalyst Regeneration

1. Solvent Washing for Removal of Adsorbed Species and Light Coke

This method is suitable for catalysts deactivated by the adsorption of reaction products, by-products, or soluble organic deposits.

  • Materials:

    • Deactivated Pd/C catalyst

    • Solvent system (e.g., a mixture of chloroform and glacial acetic acid, or methanol/water)[2][4]

    • Inert gas (Nitrogen or Argon)

    • Filtration apparatus (e.g., Büchner funnel with filter paper)

    • Drying oven

  • Procedure:

    • After the reaction, carefully filter the catalyst from the reaction mixture under an inert atmosphere.

    • Wash the catalyst cake on the filter with a small amount of the reaction solvent to remove residual reactants and products.

    • Transfer the catalyst to a flask.

    • Add the regeneration solvent mixture (e.g., 20 mL of chloroform and 30 mL of glacial acetic acid for ~0.5 g of catalyst).[2]

    • Stir the suspension at a slightly elevated temperature (e.g., 60°C) for 1 hour.[2]

    • For enhanced cleaning, sonicate the suspension for 15-30 minutes.[2]

    • Filter the catalyst and wash it sequentially with absolute ethanol and deionized water until the filtrate is neutral.[2]

    • Dry the regenerated catalyst in an oven at a moderate temperature (e.g., 80-110°C) for several hours.

2. Thermal Treatment for Removal of Coke and Sintering Reversal (Partial)

This method is employed for catalysts deactivated by heavy carbonaceous deposits (coke). It can be performed in an inert or an oxidizing atmosphere.

  • Materials:

    • Deactivated Pd/C catalyst

    • Tube furnace with temperature control

    • Inert gas (Nitrogen or Argon) or a mixture of an oxidizing gas in an inert gas (e.g., 5% O₂ in N₂)

    • Quartz or ceramic boat

  • Procedure:

    • Place the dried, deactivated catalyst in a quartz or ceramic boat.

    • Position the boat in the center of the tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) for 15-30 minutes to remove air.

    • Heat the catalyst under a continuous flow of the chosen gas to the target temperature (e.g., 250-500°C). The heating rate should be controlled (e.g., 5°C/min).[2]

    • Hold the catalyst at the target temperature for a specified duration (e.g., 3 hours).[2]

    • Cool the furnace down to room temperature under the same gas flow.

    • The regenerated catalyst should be handled under an inert atmosphere as it may be pyrophoric.

3. Chemical Treatment for Regeneration of Poisoned Catalysts

This method is used when the catalyst has been poisoned, for example, by sulfur compounds.

  • Materials:

    • Poisoned Pd/C catalyst

    • Aqueous alkaline solution (e.g., 10 wt% NaOH) or acidic solution (e.g., dilute nitric acid - use with extreme caution as it can react with the carbon support ).[5]

    • Inert gas (Nitrogen or Argon)

    • Stirring hot plate

    • Filtration apparatus

    • Drying oven

  • Procedure (Alkaline Wash):

    • Suspend the poisoned catalyst in a 10 wt% NaOH solution.[5]

    • Heat the suspension with stirring at a controlled temperature (e.g., 60-80°C) for several hours (e.g., 3-8 hours).[2][5]

    • Allow the mixture to cool to room temperature.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

    • Dry the regenerated catalyst in an oven.

Catalyst Deactivation and Regeneration Mechanisms

Deactivation_Regeneration cluster_deactivation Deactivation Mechanisms cluster_regeneration Regeneration Methods poisoning Poisoning (e.g., Sulfur, CO) deactivated_catalyst Deactivated Pd/C Catalyst poisoning->deactivated_catalyst coking Coking (Carbon Deposits) coking->deactivated_catalyst sintering Sintering (Particle Growth) sintering->deactivated_catalyst chemical_wash Chemical Washing (Acid/Base) active_catalyst Active Pd/C Catalyst chemical_wash->active_catalyst Removes Poisons solvent_wash Solvent Washing solvent_wash->active_catalyst Removes Deposits thermal_treatment Thermal Treatment (Oxidative/Inert) thermal_treatment->active_catalyst Burns off Coke active_catalyst->poisoning active_catalyst->coking active_catalyst->sintering deactivated_catalyst->chemical_wash deactivated_catalyst->solvent_wash deactivated_catalyst->thermal_treatment

Caption: Overview of Pd/C catalyst deactivation and regeneration pathways.

References

Addressing batch-to-batch variability of "Disodium 4-chlorophthalate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of "Disodium 4-chlorophthalate".

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, as it is hygroscopic. For long-term storage, maintaining a controlled, inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent degradation.

Q2: What are the visible signs of potential degradation or poor quality of this compound?

A2: this compound is typically a white to off-white crystalline powder.[1] Any significant deviation from this appearance, such as discoloration (e.g., yellowing or browning), clumping, or the presence of an unusual odor, may indicate degradation or contamination.

Q3: What is the solubility of this compound?

A3: As a disodium salt of a phthalic acid derivative, it is expected to be soluble in water.[2] The parent compound, 4-chlorophthalic acid, has limited solubility in water but is more soluble in organic solvents like ethanol and acetone.[3] If you observe incomplete dissolution in water, it might indicate an issue with the batch quality or the presence of insoluble impurities.

Q4: Can I use a batch of this compound that has changed color?

A4: It is not recommended. A change in color typically signifies chemical degradation or the presence of impurities, which can compromise experimental results by introducing unintended variables and side reactions.[4] It is best to use a new, high-quality batch for reliable and reproducible outcomes.[5]

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields or Kinetics

Q: My reaction, which uses this compound as a starting material, is showing significant variability in yield and reaction time between different batches of the reagent. What could be the cause and how can I troubleshoot this?

A: Batch-to-batch variability in the purity and composition of this compound is a likely cause for inconsistent reaction outcomes. Impurities can interfere with the intended chemical reaction, leading to lower yields or altered reaction rates.[4]

Troubleshooting Workflow:

A Inconsistent Reaction Yields Observed B Characterize the Reagent Batch A->B C Perform Purity Analysis (e.g., HPLC, GC-MS) B->C E Assess Water Content (Karl Fischer Titration) B->E D Analyze for Impurities and Compare to Previous Batches C->D F Significant Impurities or Water Content Detected? D->F E->F G Purify the Reagent or Source a New, High-Purity Batch F->G Yes J No Significant Impurities Found F->J No H Re-run Reaction with Qualified Reagent G->H I Review and Optimize Reaction Conditions J->I

Caption: Troubleshooting workflow for inconsistent reaction yields.

Issue 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS)

Q: I am observing unexpected peaks in my analytical results when analyzing products from reactions involving a new batch of this compound. How can I determine if the new batch is the source of these extraneous peaks?

A: The appearance of unexpected peaks often points to the presence of impurities in one of the reagents.[4] These could be residual starting materials from the synthesis of this compound, by-products, or degradation products.

Troubleshooting Workflow:

A Unexpected Chromatographic Peaks Observed B Analyze a Blank Sample (Solvent Only) A->B C Analyze a Sample of the New Batch of this compound A->C D Compare Chromatograms B->D C->D E Do Unexpected Peaks Match Peaks in the Reagent Sample? D->E F Source of Impurity is the Reagent Batch E->F Yes G Consider Other Sources of Contamination (e.g., Glassware, Other Reagents) E->G No H Identify Impurity (e.g., using MS) F->H

Caption: Workflow to identify the source of unexpected analytical peaks.

Data Presentation: Batch Comparison

The following table provides an example of key quality control parameters to compare between different batches of this compound.

ParameterHigh-Quality Batch SpecificationProblematic Batch ExampleAnalytical Method
Appearance White crystalline powderYellowish powder with clumpsVisual Inspection
Purity (by HPLC) ≥ 98.0%92.5%High-Performance Liquid Chromatography (HPLC)
Water Content ≤ 1.0%4.5%Karl Fischer Titration
Identity Conforms to reference spectrumConforms, but with additional impurity signalsFTIR / NMR Spectroscopy
Solubility (in water) Clear, colorless solutionHazy solution with particulatesVisual Inspection

Experimental Protocols

Key Experiment: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and impurities expected.

Objective: To determine the purity of a this compound batch and identify the presence of any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve in a 1:1 mixture of water and acetonitrile in a 10 mL volumetric flask and dilute to the mark. This yields a 1 mg/mL stock solution.

    • Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound batch to be tested.

    • Dissolve and dilute to 10 mL in a volumetric flask using a 1:1 mixture of water and acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm

    • Column Temperature: 30 °C

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the standard solution(s) to determine the retention time of the main peak and to establish a calibration curve.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualization

Hypothetical Signaling Pathway Investigation

This compound can be a precursor for synthesizing more complex molecules, such as ligands for nuclear receptors or inhibitors of signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of 4-chlorophthalic acid is being investigated for its effect on a generic kinase signaling pathway.

cluster_0 Cell Signaling Pathway cluster_1 Drug Development A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression (Cell Proliferation) E->F G Disodium 4-chlorophthalate H Synthesis G->H I Investigational Inhibitor (Derivative) H->I I->C Inhibition

Caption: Hypothetical role of a this compound derivative in a signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Synthesis Methods for Disodium 4-chlorophthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthesis methods for Disodium 4-chlorophthalate, a key intermediate in the pharmaceutical and fine chemical industries. The following sections objectively compare the performance of two major synthetic routes, supported by experimental data, detailed protocols, and process visualizations to aid in methodological selection and optimization.

Method 1: Direct Chlorination of Phthalic Anhydride

The most common and direct route to 4-chlorophthalic acid and its salts involves the electrophilic chlorination of phthalic anhydride. This method is favored for its atom economy and relatively straightforward procedure. Variations exist based on the chlorinating agent employed, with chlorine gas and sodium hypochlorite being the most prevalent.

Experimental Protocol:

Objective: To synthesize monosodium 4-chlorophthalate via direct chlorination of phthalic anhydride, which can then be converted to the disodium salt.

Materials:

  • Phthalic Anhydride

  • Sodium Hydroxide

  • 1,4-Dioxane (or another suitable polar solvent)

  • Tetrabutylammonium Chloride (Phase Transfer Catalyst)

  • Chlorine Gas

  • 35% (w/w) Sodium Hydroxide solution

  • Deionized Water

Procedure:

  • A 1000 mL three-necked round-bottomed flask is charged with the specified amounts of deionized water and 1,4-dioxane.

  • With stirring, solid sodium hydroxide and tetrabutylammonium chloride are added to the flask.

  • Phthalic anhydride is then introduced, and the mixture is stirred until all solids are completely dissolved.

  • Chlorine gas is bubbled through the solution at a controlled rate (e.g., 0.11-0.13 L/min).

  • The reaction temperature is maintained at a constant 44°C.

  • Throughout the chlorination, the pH of the reaction mixture is monitored and maintained at approximately 5 by the controlled addition of a 35% (w/w) sodium hydroxide solution.[1]

  • The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to determine the formation of monosodium 4-chlorophthalate.

  • Upon completion, the reaction mixture is cooled to 25°C.

  • The pH is finally adjusted to around 5.0, and the product, monosodium 4-chlorophthalate, is isolated.

  • To obtain this compound, the isolated monosodium salt or the free 4-chlorophthalic acid is dissolved in water and treated with a stoichiometric amount of sodium hydroxide or sodium carbonate until a neutral pH is achieved, followed by evaporation of the water or precipitation of the salt.

Process Visualization

direct_chlorination cluster_prep Reaction Mixture Preparation cluster_reaction Chlorination Reaction cluster_workup Product Isolation cluster_final_product Final Product Formation Phthalic_Anhydride Phthalic Anhydride Reactor Reaction Vessel Phthalic_Anhydride->Reactor NaOH Sodium Hydroxide NaOH->Reactor Solvent Water & 1,4-Dioxane Solvent->Reactor PTC Tetrabutylammonium Chloride PTC->Reactor Chlorination Chlorination (44°C, pH 5) Reactor->Chlorination Chlorine Chlorine Gas Chlorine->Chlorination Cooling Cool to 25°C Chlorination->Cooling NaOH_sol 35% NaOH Solution (for pH control) NaOH_sol->Chlorination pH_adjust Final pH Adjustment (to ~5.0) Cooling->pH_adjust Isolation Isolation of Monosodium 4-chlorophthalate pH_adjust->Isolation Neutralization Neutralization Isolation->Neutralization NaOH_final Sodium Hydroxide NaOH_final->Neutralization Disodium_Salt Disodium 4-chlorophthalate Neutralization->Disodium_Salt

Figure 1: Workflow for the direct chlorination synthesis of this compound.

Method 2: Nitration of Phthalic Anhydride and Subsequent Denitration-Chlorination

An alternative, multi-step approach involves the nitration of phthalic anhydride to produce a mixture of nitrophthalic acids, followed by the separation of the 4-nitro isomer and its subsequent conversion to 4-chlorophthalic acid. This method can offer high purity but is more complex.

Experimental Protocol:

Objective: To synthesize 4-chlorophthalic acid via a nitration-denitration-chlorination route, which can then be converted to the disodium salt.

Materials:

  • Phthalic Anhydride

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Acetic Anhydride

  • Chlorinating agent (e.g., Chlorine)

Procedure:

Step 1: Nitration of Phthalic Anhydride

  • Phthalic anhydride is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid.[2]

  • This reaction yields a mixture of 4-nitrophthalic acid and 3-nitrophthalic acid.

Step 2: Isomer Separation and Dehydration

  • The 4-nitrophthalic acid isomer is separated from the mixture through methods such as ether extraction or esterification followed by hydrolysis.

  • The purified 4-nitrophthalic acid is then dehydrated using acetic anhydride to yield 4-nitrophthalic anhydride. A yield of 86.2% can be achieved in this step.[2]

Step 3: Denitration-Chlorination

  • The 4-nitrophthalic anhydride (or 4-nitrophthalic acid) undergoes a denitration-chlorination reaction.

  • This step is typically performed at high temperatures in the presence of a chlorinating agent, which displaces the nitro group with a chlorine atom to form 4-chlorophthalic anhydride. This reaction can achieve a total yield of monochlorophthalic anhydride between 89% and 95%.[2]

Step 4: Hydrolysis and Conversion to Disodium Salt

  • The resulting 4-chlorophthalic anhydride is hydrolyzed to 4-chlorophthalic acid.

  • The 4-chlorophthalic acid is then dissolved in water and neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate to produce this compound.

Process Visualization

nitration_route cluster_nitration Nitration cluster_separation Separation and Dehydration cluster_conversion Conversion to Chloro-derivative cluster_final_product Final Product Formation Phthalic_Anhydride Phthalic Anhydride Nitration Nitration Phthalic_Anhydride->Nitration Nitrating_Mixture Conc. H₂SO₄ Conc. HNO₃ Nitrating_Mixture->Nitration Isomer_Mixture Mixture of 3- and 4-Nitrophthalic Acids Nitration->Isomer_Mixture Separation Isomer Separation (e.g., Ether Extraction) Isomer_Mixture->Separation 4_Nitro_Acid 4-Nitrophthalic Acid Separation->4_Nitro_Acid Dehydration Dehydration (Acetic Anhydride) 4_Nitro_Acid->Dehydration 4_Nitro_Anhydride 4-Nitrophthalic Anhydride Dehydration->4_Nitro_Anhydride Denitration_Chlorination Denitration- Chlorination 4_Nitro_Anhydride->Denitration_Chlorination Chlorine_Source Chlorinating Agent Chlorine_Source->Denitration_Chlorination 4_Chloro_Anhydride 4-Chlorophthalic Anhydride Denitration_Chlorination->4_Chloro_Anhydride Hydrolysis Hydrolysis 4_Chloro_Anhydride->Hydrolysis 4_Chloro_Acid 4-Chlorophthalic Acid Hydrolysis->4_Chloro_Acid Neutralization Neutralization (NaOH) 4_Chloro_Acid->Neutralization Disodium_Salt Disodium 4-chlorophthalate Neutralization->Disodium_Salt

Figure 2: Workflow for the nitration-denitration-chlorination synthesis of this compound.

Comparative Data

ParameterMethod 1: Direct Chlorination (with Chlorine Gas)Method 1: Direct Chlorination (with Sodium Hypochlorite)Method 2: Nitration-Denitration-Chlorination
Starting Material Phthalic AnhydridePhthalic AnhydridePhthalic Anhydride
Key Reagents Chlorine Gas, NaOH, Phase Transfer CatalystSodium Hypochlorite, NaCl, Sodium AcetateConc. H₂SO₄, Conc. HNO₃, Acetic Anhydride, Chlorinating Agent
Reaction Temperature 44 - 70°C[1][3]60 - 70°C[4]Nitration: Varies; Denitration-Chlorination: High Temperature
Reaction Time 2 - 5 hours[3]30 - 60 minutes for chlorinating agent addition[4]Multi-step, longer overall time
Yield 50 - 60% (of 4-chlorophthalic anhydride from monosodium salt)[3]85 - 90% (of monosodium 4-chlorophthalate)[4][5]Up to 95% (total monochlorophthalic anhydride)[2]
Purity of Intermediate >72% (monosodium salt, HPLC)[6]Product contains unreacted phthalic acid and dichlorinated byproducts[4]High purity of 4-nitro isomer achievable after separation
Number of Steps 1-2 (to disodium salt)1-2 (to disodium salt)3-4 (to disodium salt)
Process Complexity ModerateModerateHigh
Key Advantages Fewer steps, faster reaction time.High yield of monosodium salt.Can produce high purity product.
Key Disadvantages Lower reported yield in some cases, use of gaseous chlorine.Formation of byproducts.Multiple steps, complex isomer separation, longer process.

Conclusion

The choice between the direct chlorination and the nitration-denitration-chlorination routes for the synthesis of this compound depends on the specific requirements of the application.

  • Direct Chlorination is a more straightforward and often faster method, making it potentially more suitable for large-scale industrial production where process efficiency is paramount. The use of sodium hypochlorite appears to offer higher yields of the monosodium salt intermediate compared to chlorine gas.[4][5]

  • The Nitration-Denitration-Chlorination route, while more complex and lengthy, offers the potential for very high purity of the final product due to the separation of the 4-nitro isomer intermediate. This may be the preferred method when stringent purity specifications for the final this compound are required, for instance, in certain pharmaceutical applications.

Researchers and process chemists should weigh the trade-offs between yield, purity, process complexity, and cost when selecting a synthesis method. The data and protocols provided in this guide serve as a foundation for making an informed decision.

References

A Comparative Guide to the Quantification of Disodium 4-chlorophthalate: HPLC Method Validation and Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Disodium 4-chlorophthalate. It also presents a comparative analysis of alternative analytical techniques, namely Ion Chromatography (IC) and Capillary Electrophoresis (CE), offering insights into their respective principles and applicability. Experimental data from studies on closely related aromatic dicarboxylic acids are included to provide a framework for performance expectations.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a robust and widely used technique for the analysis of non-volatile and semi-volatile organic compounds. For the quantification of this compound, a reversed-phase HPLC method is the most common approach. In this method, the analyte is separated based on its hydrophobicity on a non-polar stationary phase.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water) is typically used. The exact ratio will need to be optimized to achieve good resolution and a reasonable retention time for 4-chlorophthalic acid. The pH of the mobile phase can be adjusted to control the retention of the acidic analyte[4].

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength of approximately 230-280 nm is suitable for aromatic carboxylic acids. The optimal wavelength should be determined by examining the UV spectrum of 4-chlorophthalic acid.

  • Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter before injection.

The following table summarizes typical validation parameters for an HPLC method for the quantification of an aromatic dicarboxylic acid, based on data from a study on terephthalic acid[2][3]. These values can be considered representative for the validation of a method for 4-chlorophthalic acid.

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 94.4 - 114.1%[2][3]
Precision (% RSD) 6.1 - 24.8%[2][3]
Limit of Detection (LOD) Typically in the low µg/mL range
Limit of Quantification (LOQ) Typically in the mid-to-high µg/mL range
Specificity The method should demonstrate the ability to resolve the analyte peak from potential impurities and degradation products.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the quantification of ionic species like 4-chlorophthalate.

Ion chromatography is a specialized form of liquid chromatography for the separation of ionic compounds[5]. It utilizes ion-exchange resins to separate analytes based on their charge and affinity for the stationary phase.

Principle: In anion-exchange chromatography, the stationary phase is positively charged and retains anions. The sample is introduced, and the anions are eluted by a competing ionic solution (the eluent). Detection is typically performed using a conductivity detector[5][6].

Applicability for 4-chlorophthalate: IC is well-suited for the analysis of organic acids and can be a highly sensitive and selective method[6][7]. It can be particularly advantageous for samples with complex matrices where the high selectivity of ion-exchange can provide better resolution from interfering ions[8].

Capillary electrophoresis is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility[9].

Principle: A sample is introduced into a narrow capillary filled with an electrolyte solution (background electrolyte). When a high voltage is applied, ions migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio, allowing for their separation[9].

Applicability for 4-chlorophthalate: CE is a high-resolution technique that requires very small sample volumes[10]. It is particularly useful for the analysis of small anions and has been successfully applied to the separation of phthalic acid isomers and other organic acids[11][12]. A validated CE method for the measurement of small anions in complex matrices has been reported, demonstrating good linearity and precision[13][14].

Comparison of Analytical Methods

FeatureHPLCIon Chromatography (IC)Capillary Electrophoresis (CE)
Principle Separation based on hydrophobicity (reversed-phase)Separation based on ionic interactionsSeparation based on electrophoretic mobility
Selectivity Good for a wide range of organic compoundsExcellent for ionic speciesExcellent for charged molecules
Sensitivity Good, can be enhanced with specific detectorsVery good, especially with conductivity detectionGood, can be very high with certain detection modes
Sample Volume Typically in the µL rangeTypically in the µL rangeTypically in the nL range
Analysis Time Can range from a few minutes to over an hourTypically in the range of 10-30 minutesOften very fast, in the range of a few minutes
Instrumentation Widely available and robustMore specialized than HPLCLess common than HPLC, requires specific expertise
Cost ModerateModerate to highLow running costs, but initial instrument cost can be high

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between the analytical techniques discussed.

HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Method Validation cluster_documentation Documentation Dev Method Development (Column, Mobile Phase, etc.) Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantification (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Analytical_Techniques_Comparison cluster_techniques Analytical Techniques Analyte This compound (Ionic Analyte) HPLC HPLC (Reversed-Phase) Analyte->HPLC Separation by Polarity IC Ion Chromatography (Anion-Exchange) Analyte->IC Separation by Charge CE Capillary Electrophoresis Analyte->CE Separation by Charge/Size Ratio

Caption: Comparison of Analytical Techniques.

References

Purity Assessment of Disodium 4-chlorophthalate: A Comparative Guide to Titration and Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound such as Disodium 4-chlorophthalate, a key intermediate in various synthetic processes, ensuring high purity is paramount. This guide provides an objective comparison of two common analytical techniques for purity assessment: acid-base titration and High-Performance Liquid Chromatography (HPLC). The information presented is based on established analytical principles and provides a framework for selecting the most appropriate method for a given application.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of titration and HPLC for the purity assessment of an aromatic dicarboxylic acid salt like this compound. These values are representative and may vary based on the specific instrumentation, method optimization, and sample matrix.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization reactionDifferential partitioning
Accuracy (% Recovery) 98.0 - 101.0%99.0 - 101.0%
Precision (% RSD) ≤ 1.0%≤ 2.0%
Limit of Detection (LOD) ~0.1%~0.01%
Limit of Quantification (LOQ) ~0.3%~0.03%
Specificity Low (titrates all acidic/basic species)High (separates and quantifies individual components)
Analysis Time per Sample ~15-30 minutes~20-45 minutes
Throughput LowHigh (with autosampler)
Cost per Sample LowHigh
Instrumentation Complexity LowHigh
Impurity Profiling Not possiblePossible

Experimental Protocols

Purity Assessment by Potentiometric Acid-Base Titration

This method determines the purity of this compound by titrating it as a weak base with a standardized strong acid. The two carboxylate groups are neutralized in a stepwise manner.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water, freshly boiled and cooled to remove CO2

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, Class A

  • 250 mL beakers

Procedure:

  • Sample Preparation: Accurately weigh approximately 244 mg of the this compound sample and dissolve it in 100 mL of deionized water in a 250 mL beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Titration: Begin stirring the solution at a moderate speed. Record the initial pH. Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.5-1.0 mL).

  • Endpoint Detection: After each addition, allow the pH reading to stabilize and record the pH and the corresponding volume of titrant added. As the pH changes more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence points. Continue the titration past the second equivalence point.

  • Data Analysis: Plot a graph of pH versus the volume of HCl added. Determine the two equivalence points from the inflection points of the titration curve. The first derivative plot (ΔpH/ΔV vs. V) can be used for a more accurate determination.

  • Calculation: Calculate the purity of this compound based on the volume of HCl consumed at the second equivalence point.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a more specific purity assessment by separating this compound from its potential impurities. The concentration is determined by comparing the peak area of the analyte to that of a reference standard.

Materials and Reagents:

  • This compound sample and reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (H3PO4) or other suitable buffer components

  • 0.45 µm syringe filters

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile). A typical starting point could be 80:20 (Aqueous:ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of 4-chlorophthalate (e.g., ~230 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Calculation: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the sample based on the weighed amount and the determined concentration. Impurities can be quantified as a percentage of the main peak area (area percent normalization) or against a reference standard if available.

Visualizations

experimental_workflow cluster_titration Titration Workflow cluster_hplc HPLC Workflow t_start Weigh Sample t_dissolve Dissolve in Water t_start->t_dissolve t_titrate Titrate with Standardized Acid t_dissolve->t_titrate t_endpoint Determine Equivalence Point t_titrate->t_endpoint t_calc Calculate Purity t_endpoint->t_calc h_start Prepare Mobile Phase & Standards h_prep Prepare & Filter Sample h_start->h_prep h_inject Inject into HPLC h_prep->h_inject h_separate Chromatographic Separation h_inject->h_separate h_detect UV Detection h_separate->h_detect h_analyze Analyze Data & Calculate Purity h_detect->h_analyze

Caption: Experimental workflows for purity assessment.

comparison_diagram titration Titration + Lower Cost + Simpler Instrumentation - Lower Specificity - No Impurity Profile hplc HPLC + High Specificity + Impurity Profiling - Higher Cost - Complex Instrumentation purity_assessment Purity Assessment of This compound purity_assessment->titration purity_assessment->hplc

Caption: Key comparison of titration and HPLC methods.

Comparing the reactivity of "Disodium 4-chlorophthalate" with other halogenated phthalates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of starting materials is paramount for efficient synthesis and process optimization. This guide provides a comparative analysis of the reactivity of Disodium 4-chlorophthalate against other halogenated phthalates, supported by experimental data and detailed protocols to aid in the selection of the most suitable building blocks for your research.

The reactivity of halogenated aromatic compounds is a cornerstone of modern organic synthesis. In the context of phthalates, the nature of the halogen substituent at the 4-position significantly influences the molecule's susceptibility to various chemical transformations. This guide focuses on comparing the reactivity of this compound with its fluoro, bromo, and iodo analogues, primarily in nucleophilic aromatic substitution (SNA_r) and metal-catalyzed cross-coupling reactions.

Executive Summary of Comparative Reactivity

The reactivity of 4-halogenated phthalates is dictated by the interplay of the halogen's electronegativity and its ability to act as a leaving group. These two properties are often in opposition, leading to different reactivity trends depending on the reaction mechanism.

Reaction TypeGeneral Reactivity TrendKey Influencing Factor
Nucleophilic Aromatic Substitution (SNA_r) Fluoro > Chloro > Bromo > IodoElectronegativity of the halogen
Metal-Catalyzed Cross-Coupling (e.g., Ullmann Condensation) Iodo > Bromo > Chloro > FluoroCarbon-Halogen bond strength (Leaving group ability)

Understanding the Theoretical Basis of Reactivity

The differing reactivity of halogenated phthalates can be rationalized by considering the electronic effects of the halogen substituents. The Hammett equation provides a quantitative framework for this analysis by assigning a substituent constant (σ) that reflects the electron-donating or electron-withdrawing nature of a group.

Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity, but they are also capable of resonance electron donation through their lone pairs. The net effect influences the electron density of the aromatic ring and the stability of reaction intermediates.

For nucleophilic aromatic substitution, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. A more electron-deficient ring, as induced by a more electronegative halogen, will accelerate this step. This explains the general reactivity trend of F > Cl > Br > I in SNA_r reactions.

Conversely, in many metal-catalyzed cross-coupling reactions, the initial step involves oxidative addition of the aryl halide to the metal center. This process is favored by a weaker carbon-halogen bond, which is more easily broken. The bond strengths follow the trend C-F > C-Cl > C-Br > C-I, leading to the observed reactivity order of I > Br > Cl > F.

Experimental Data and Protocols

Nucleophilic Aromatic Substitution: A Comparative Study

A common method to assess SNA_r reactivity is to monitor the rate of reaction with a nucleophile, such as an amine or an alkoxide.

Experimental Protocol: Comparative Ammonolysis of 4-Halogenated Phthalic Anhydrides

This experiment aims to compare the rate of reaction of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodophthalic anhydride with an amine, such as aniline. The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • 4-Fluorophthalic anhydride

  • 4-Chlorophthalic anhydride

  • 4-Bromophthalic anhydride

  • 4-Iodophthalic anhydride

  • Aniline

  • Dimethylformamide (DMF) as solvent

  • Internal standard (e.g., dodecane) for chromatographic analysis

Procedure:

  • Prepare separate stock solutions of each 4-halogenated phthalic anhydride and aniline in DMF of known concentrations.

  • In a series of reaction vessels maintained at a constant temperature (e.g., 80 °C), mix equimolar amounts of a 4-halogenated phthalic anhydride solution with the aniline solution.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by diluting it with a cold solvent.

  • Analyze the quenched samples by HPLC or NMR to determine the concentration of the starting material and the product.

  • Plot the concentration of the reactant versus time to determine the initial reaction rate for each halogenated phthalate.

Expected Outcome:

Based on the principles of SNA_r, the expected order of reactivity is: 4-Fluorophthalic anhydride > 4-Chlorophthalic anhydride > 4-Bromophthalic anhydride > 4-Iodophthalic anhydride.

This can be visualized in the following workflow diagram:

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction at Constant T cluster_analysis Analysis r1 4-F-Phthalic Anhydride rxn1 Reaction 1 (Fluoro) r1->rxn1 r2 4-Cl-Phthalic Anhydride rxn2 Reaction 2 (Chloro) r2->rxn2 r3 4-Br-Phthalic Anhydride rxn3 Reaction 3 (Bromo) r3->rxn3 r4 4-I-Phthalic Anhydride rxn4 Reaction 4 (Iodo) r4->rxn4 nuc Aniline in DMF nuc->rxn1 nuc->rxn2 nuc->rxn3 nuc->rxn4 sampling Time-based Sampling & Quenching rxn1->sampling rxn2->sampling rxn3->sampling rxn4->sampling analysis HPLC/NMR Analysis sampling->analysis data Rate Determination analysis->data

Experimental workflow for comparing SNA_r reactivity.
Metal-Catalyzed Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction that exemplifies the reactivity trend governed by the carbon-halogen bond strength.

Experimental Protocol: Comparative Ullmann Ether Synthesis

This protocol compares the yield of the etherification product between the different disodium 4-halogenated phthalates and a phenol in the presence of a copper catalyst.

Materials:

  • Disodium 4-fluorophthalate

  • This compound

  • Disodium 4-bromophthalate

  • Disodium 4-iodophthalate

  • Phenol

  • Copper(I) iodide (CuI) as catalyst

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • A high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)

  • A base (e.g., potassium carbonate)

Procedure:

  • In separate reaction vessels, combine one equivalent of a disodium 4-halogenated phthalate, 1.2 equivalents of phenol, a catalytic amount of CuI and the ligand, and 2 equivalents of the base in the chosen solvent.

  • Heat the reaction mixtures to a high temperature (e.g., 150-200 °C) for a fixed period (e.g., 24 hours).

  • After cooling, work up the reaction mixtures to isolate the crude product.

  • Purify the products by column chromatography or recrystallization.

  • Determine the yield of the ether product for each reaction.

Expected Outcome:

The expected trend in product yield, reflecting the reactivity of the halogenated phthalates in the Ullmann condensation, is: Disodium 4-iodophthalate > Disodium 4-bromophthalate > this compound > Disodium 4-fluorophthalate.[1][2][3][4]

The logical relationship for this reactivity trend can be depicted as follows:

ullmann_reactivity cluster_reactivity Decreasing Reactivity cluster_reason Governing Factor title Ullmann Condensation Reactivity Iodo 4-Iodophthalate Bromo 4-Bromophthalate Iodo->Bromo Chloro 4-Chlorophthalate Bromo->Chloro Fluoro 4-Fluorophthalate Chloro->Fluoro bond_strength Decreasing C-X Bond Strength (Increasing Leaving Group Ability)

Reactivity trend in Ullmann condensation.

Conclusion

The choice between this compound and other halogenated phthalates is highly dependent on the intended chemical transformation. For nucleophilic aromatic substitution reactions, where the activation of the aromatic ring is crucial, the fluoro and chloro derivatives are generally more reactive. In contrast, for metal-catalyzed cross-coupling reactions, where the cleavage of the carbon-halogen bond is often the rate-limiting step, the bromo and iodo analogues are the superior choices. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the reactivity of these valuable synthetic intermediates in their specific applications.

References

A Comparative Guide to Reference Standards for Phthalate Analysis in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used reference standards for the quantitative analysis of phthalates. While the initial topic of interest was "Disodium 4-chlorophthalate," it has been determined that this compound is not a widely utilized reference standard for analytical purposes. Therefore, this guide focuses on established and certified reference materials (CRMs) that are crucial for accurate and reliable phthalate analysis in various matrices.

Introduction to Phthalate Analysis and the Role of Reference Standards

Phthalates are a class of chemical compounds widely used as plasticizers in a variety of consumer products, including plastics, cosmetics, and medical devices. Due to potential health concerns, regulatory bodies worldwide have set limits on the allowable levels of specific phthalates in these products. Accurate quantification of phthalates is therefore essential for compliance and public safety.

Certified reference materials (CRMs) are indispensable tools in analytical chemistry for method validation, calibration, and quality control. They provide a benchmark of known concentration and purity, ensuring the reliability and comparability of analytical results.

Comparison of Key Phthalate Reference Standards

Several reputable organizations provide well-characterized reference standards for phthalate analysis. This section compares some of the most prominent CRMs available.

Reference Standard Issuing Body Matrix Certified Analytes Nominal Concentration Levels
SRM 2860 National Institute of Standards and Technology (NIST)Polyvinyl Chloride (PVC)Di-n-butyl phthalate (DnBP), Benzyl butyl phthalate (BBP), Bis(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DnOP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP)[1][2][3][4]Level I: ~0.1% Phthalates in PVC, Level II: ~2% Phthalates in PVC, and a blank PVC with no added phthalates[1][2][3][4]
CRM 8152-b National Metrology Institute of Japan (NMIJ)Polyvinyl Chloride (PVC) Resin PelletDiethyl phthalate (DEP), Di-n-butyl phthalate (DBP), Benzyl butyl phthalate (BBP), Dicyclohexyl phthalate (DCHP), and Di-2-ethylhexyl phthalate (DEHP)[5][6][7][8][9]Certified mass fractions for each phthalate (e.g., DEP at 918 mg/kg, DBP at 934 mg/kg)[9]
EPA Phthalate Esters Mix Various Commercial SuppliersSolution (e.g., Methanol, Hexane)A mixture of common phthalate esters, often including those listed in EPA methods 606 and 8061A, such as Dimethyl phthalate, Diethyl phthalate, Di-n-butyl phthalate, Butyl benzyl phthalate, Bis(2-ethylhexyl) phthalate, and Di-n-octyl phthalate.[10]Typically 1000 µg/mL or 2000 µg/mL for each component.
Phthalic Acid Analytical Standard Various Commercial SuppliersNeat (crystalline solid)Phthalic AcidHigh purity (e.g., ≥99.5%)[11]

Experimental Protocols

Accurate phthalate analysis relies on robust and validated experimental protocols. Below are generalized methodologies for using the discussed reference standards with common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Analysis in Polymers

This protocol is a general guideline for using matrix-based CRMs like NIST SRM 2860 and NMIJ CRM 8152-b.

1. Sample Preparation:

  • A representative portion of the polymer sample (or CRM) is accurately weighed.

  • The polymer is dissolved in a suitable solvent, such as tetrahydrofuran (THF).

  • The dissolved polymer is then precipitated by adding a non-solvent like hexane or methanol.

  • The supernatant containing the extracted phthalates is carefully separated for analysis.

2. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the different phthalates. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of all analytes.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate.

High-Performance Liquid Chromatography (HPLC-UV) for Phthalate Analysis

This protocol is suitable for the analysis of phthalates using solution-based standards like the EPA Phthalate Esters Mix.

1. Standard Preparation:

  • A stock solution of the EPA Phthalate Esters Mix is diluted with a suitable solvent (e.g., acetonitrile or methanol) to prepare a series of calibration standards of known concentrations.

2. Instrumental Analysis (HPLC-UV):

  • HPLC System:

    • Column: A reversed-phase C18 or phenyl-hexyl column is commonly used for separating phthalates.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A flow rate of around 1.0 mL/min is common for standard analytical columns.

  • UV Detector:

    • Wavelength: Phthalates can be detected by UV absorbance, typically in the range of 225-240 nm.

Performance Data Comparison

The performance of an analytical method is critically dependent on the quality of the reference standard used. The following table summarizes typical performance data for phthalate analysis using the discussed reference materials.

Performance Metric NIST SRM 2860 (GC-MS) NMIJ CRM 8152-b (GC-MS) EPA Phthalate Esters Mix (HPLC-UV) Phthalic Acid (HPLC-UV)
Typical Recovery Method dependent, but used to validate recovery of the analytical procedure.Used to assess the validity of analytical methods.[5][6][7]Typically >95% for spiked samples.Used as a primary standard for calibration; recovery is method-dependent.
Limit of Detection (LOD) Method dependent; the CRM helps in determining the method's LOD for a real-world matrix.Used to validate the LOD of the analytical method.Generally in the low µg/L to ng/L range.Dependent on the analytical method.
Limit of Quantitation (LOQ) Method dependent; the CRM helps in determining the method's LOQ for a real-world matrix.Used to validate the LOQ of the analytical method.Generally in the low µg/L to ng/L range.Dependent on the analytical method.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for phthalate analysis using reference standards.

Phthalate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_standards Reference Standards Weighing Weigh Sample/CRM Dissolution Dissolve in THF Weighing->Dissolution Precipitation Precipitate Polymer (e.g., with Hexane) Dissolution->Precipitation Extraction Extract Phthalates Precipitation->Extraction GCMS GC-MS Analysis Extraction->GCMS Matrix-based CRM HPLC HPLC-UV Analysis Extraction->HPLC Solution-based Standard Quantification Quantification GCMS->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting CRM Matrix CRM (NIST SRM 2860, NMIJ CRM 8152-b) CRM->Weighing Solution_Std Solution Standard (EPA Phthalate Mix) Solution_Std->HPLC

Caption: General workflow for phthalate analysis using different types of reference standards.

Conclusion

The selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of phthalate analysis. While "this compound" is not a common reference material, researchers have access to a range of high-quality certified reference materials from organizations like NIST and NMIJ, as well as commercially available solution-based standards. The choice between a matrix-matched CRM and a solution-based standard will depend on the specific application, the sample matrix, and the analytical method being employed. This guide provides a starting point for researchers to compare and select the most suitable reference standard for their analytical needs.

References

Cross-Validation of Analytical Methods for the Detection of Disodium 4-Chlorophthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two common analytical methods for the quantitative determination of Disodium 4-chlorophthalate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of each method to aid researchers in making informed decisions based on their specific analytical needs.

Comparison of Analytical Method Performance

The performance of HPLC-UV and UV-Vis Spectrophotometry for the analysis of this compound was evaluated based on several key validation parameters. A summary of these quantitative data is presented in the table below.

ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL5 - 50 µg/mL
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method provides high selectivity and sensitivity for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations of 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Record the peak area of the analyte for each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

UV-Vis Spectrophotometry

This method offers a simpler and more rapid approach for the quantification of this compound, suitable for screening and routine analysis.

1. Instrumentation:

  • Spectrophotometer: Double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Standard and Sample Preparation:

  • Solvent: Deionized water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of deionized water.

  • Calibration Standards: Prepare calibration standards of 5, 10, 20, 30, 40, and 50 µg/mL by diluting the stock solution with deionized water.

  • Sample Preparation: Dissolve the sample containing this compound in deionized water to obtain a concentration within the calibration range.

3. Analysis:

  • Determine the wavelength of maximum absorbance (λmax) by scanning the highest concentration standard solution from 200 to 400 nm.

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (deionized water), calibration standards, and sample solutions.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Cross-Validation Workflow

To ensure the reliability and interchangeability of the analytical methods, a cross-validation workflow should be implemented. This process involves analyzing the same set of samples using both HPLC-UV and UV-Vis spectrophotometry and comparing the results.

CrossValidationWorkflow start Start: Sample Set Preparation hplc_analysis HPLC-UV Analysis start->hplc_analysis uv_analysis UV-Vis Spectrophotometry Analysis start->uv_analysis data_compilation Data Compilation hplc_analysis->data_compilation uv_analysis->data_compilation statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) data_compilation->statistical_analysis method_comparison Method Comparison & Equivalence Assessment statistical_analysis->method_comparison end End: Report Generation method_comparison->end

Figure 1. Cross-validation workflow for analytical methods.

Performance Showdown: A Comparative Guide to Polymers Synthesized with 4,4'-Oxydiphthalic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of high-performance polymers is a critical decision. This guide provides an in-depth comparison of polyimides synthesized using 4,4'-oxydiphthalic anhydride (ODPA), a monomer accessible from precursors like Disodium 4-chlorophthalate, against other common aromatic polyimides. The following sections detail the performance characteristics, experimental protocols, and underlying structural relationships to aid in material selection and development.

Executive Summary

Polyimides derived from 4,4'-oxydiphthalic anhydride (ODPA) exhibit a compelling balance of properties, including excellent thermal stability, good mechanical strength, and notably improved solubility compared to polyimides based on other common dianhydrides such as pyromellitic dianhydride (PMDA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). The flexible ether linkage in the ODPA monomer imparts greater processability without significantly compromising high-temperature performance, making ODPA-based polyimides attractive for a range of advanced applications.

Performance Comparison: ODPA vs. Alternative Dianhydrides

The properties of polyimides are intrinsically linked to the chemical structure of both the dianhydride and diamine monomers. The introduction of the flexible ether linkage in ODPA-based polyimides generally leads to lower glass transition temperatures (Tg) and increased solubility in organic solvents when compared to the more rigid backbones of PMDA and BPDA-based polyimides. However, this increased flexibility does not come at a great cost to thermal stability, with decomposition temperatures often remaining above 500°C.

Thermal Properties
DianhydrideDiamineGlass Transition Temp. (Tg), °C5% Weight Loss Temp. (Td5), °C
ODPA 4,4'-ODA277545
ODPA 3,4'-ODA265-330>500
BPDA 4,4'-ODA312570
BPDA 3,4'-ODA330-370>500
PMDA 4,4'-ODA385580
BTDA 4,4'-ODA289555

Note: The properties can vary based on the specific diamine used and the processing conditions.

Mechanical Properties
DianhydrideDiamineTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
ODPA 4,4'-ODA1052.59
BPDA 4,4'-ODA1253.27
PMDA 4,4'-ODA1303.56
BTDA 4,4'-ODA1152.88

Note: The properties can vary based on the specific diamine used and the processing conditions.

Solubility
DianhydrideDiamineNMPDMAcm-cresol
ODPA VariousSolubleSolubleSoluble
BPDA VariousPartially Soluble to InsolublePartially Soluble to InsolublePartially Soluble
PMDA VariousInsolubleInsolubleInsoluble
BTDA VariousSolubleSolubleSoluble

NMP: N-methyl-2-pyrrolidone, DMAc: N,N-dimethylacetamide

Experimental Protocols

Synthesis of 4,4'-Oxydiphthalic Anhydride (ODPA) from 4-Chlorophthalic Anhydride

A representative synthesis of ODPA from a chloro-substituted precursor involves a nucleophilic aromatic substitution reaction. While the direct use of this compound is not explicitly detailed in readily available literature for polymer synthesis, the following protocol for a similar precursor illustrates the general pathway.

Procedure:

  • A mixture of 4-chlorophthalic anhydride, a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide), and a high-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone or sulfolane) is heated.

  • An alkali metal carbonate (e.g., potassium carbonate) is added portion-wise to the heated mixture.

  • The reaction is maintained at an elevated temperature (typically 180-220°C) for several hours.

  • The resulting ODPA is isolated by filtration and purified by recrystallization.

General Two-Step Polyimide Synthesis (Poly(amic acid) Route)

This is the most common method for preparing polyimides.

1. Poly(amic acid) Synthesis:

  • An equimolar amount of the aromatic diamine is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen).

  • The solid dianhydride (e.g., ODPA) is added to the stirred diamine solution in one portion or in several small portions.

  • The reaction is continued at room temperature for several hours (typically 8-24 hours) to form a viscous poly(amic acid) solution.

2. Imidization (Conversion to Polyimide):

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration and form the polyimide.

  • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution. The mixture is stirred at room temperature or slightly elevated temperatures for several hours to complete the imidization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.

Visualizing the Synthesis and Structure-Property Relationships

To better understand the processes and relationships discussed, the following diagrams are provided.

Polyimide_Synthesis_Workflow cluster_Monomers Monomer Preparation cluster_Polymerization Polymerization cluster_Imidization Imidization cluster_Product Final Product Diamine Aromatic Diamine PAA_synthesis Poly(amic acid) Synthesis (in aprotic solvent) Diamine->PAA_synthesis Dianhydride Dianhydride (e.g., ODPA) Dianhydride->PAA_synthesis Thermal_imidization Thermal Imidization (Stepwise Heating) PAA_synthesis->Thermal_imidization Chemical_imidization Chemical Imidization (Dehydrating Agent + Catalyst) PAA_synthesis->Chemical_imidization Polyimide_film Polyimide Film/Powder Thermal_imidization->Polyimide_film Chemical_imidization->Polyimide_film

Caption: General workflow for the two-step synthesis of polyimides.

Structure_Property_Relationship cluster_structure Monomer Structure cluster_properties Polymer Properties Rigid Rigid Backbone (e.g., PMDA, BPDA) High_Tg High Tg Rigid->High_Tg leads to High_Modulus High Modulus Rigid->High_Modulus leads to Low_Solubility Low Solubility Rigid->Low_Solubility leads to Flexible Flexible Linkage (e.g., ODPA - Ether Bond) Lower_Tg Lower Tg Flexible->Lower_Tg leads to Improved_Solubility Improved Solubility Flexible->Improved_Solubility leads to Good_Toughness Good Toughness Flexible->Good_Toughness leads to

Benchmarking the Stability of Disodium 4-chlorophthalate Against Other Dicarboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Disodium 4-chlorophthalate against other common dicarboxylates. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes information on related compounds and established chemical principles to offer a scientifically grounded assessment. The stability of active pharmaceutical ingredients (APIs) and key excipients is a critical parameter in drug development, influencing formulation, storage conditions, and shelf-life. Dicarboxylates are frequently used as counterions for basic drugs, and their stability can directly impact the overall stability of the drug product.

Comparative Stability of Dicarboxylate Salts

The stability of a dicarboxylate salt is influenced by several factors, including the structure of the dicarboxylate, the nature of the cation, and the storage conditions (e.g., temperature, humidity, light). The introduction of a chlorine atom to the phthalate ring in this compound is expected to influence its electronic properties and, consequently, its stability profile.

Table 1: Comparative Stability Data for Selected Dicarboxylate Salts

Dicarboxylate SaltStructureThermal Stability (Decomposition Temperature)Hydrolytic StabilityPhotostabilityNotes
This compound 4-chloro-1,2-benzenedicarboxylate, disodium saltData not available. Expected to be thermally stable, with decomposition leading to the release of CO, CO2, and HCl gas.[1]Stable under normal conditions.[1] The electron-withdrawing nature of chlorine may influence susceptibility to nucleophilic attack under extreme pH conditions.Aromatic dicarboxylates can be susceptible to photodegradation. Specific data for the 4-chloro derivative is not available.The chlorine substituent may alter degradation pathways compared to unsubstituted phthalates.
Disodium Phthalate 1,2-benzenedicarboxylate, disodium saltThermally stable, with decomposition occurring at high temperatures.Generally stable in aqueous solutions around neutral pH. Susceptible to hydrolysis under strong acidic or basic conditions.Can undergo photodegradation, leading to decarboxylation and other byproducts.[2]A common reference for aromatic dicarboxylates.
Disodium Terephthalate 1,4-benzenedicarboxylate, disodium saltReported to be stable up to 300°C, with decarboxylation occurring at 350°C.[3]Generally stable due to the symmetric and conjugated structure.Possesses inherent fluorescence and good thermal stability.[4]The para-orientation of the carboxylate groups contributes to its high stability.
Disodium Succinate Butanedioate, disodium saltGenerally stable at ambient temperatures.Stable in aqueous solutions.Aliphatic dicarboxylates are generally more photostable than their aromatic counterparts.An example of a flexible, aliphatic dicarboxylate.
Disodium Oxalate Ethanedioate, disodium saltDecomposes at high temperatures to sodium carbonate and carbon monoxide.Stable in neutral and alkaline solutions.Generally stable to light.A simple, rigid aliphatic dicarboxylate.

Experimental Protocols

To ensure a thorough and standardized assessment of stability, a well-defined experimental protocol is crucial. The following methodologies are based on established guidelines for stability testing of pharmaceutical substances.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal decomposition profile and identify phase transitions of the dicarboxylate salt.

Methodology:

  • Accurately weigh 5-10 mg of the dicarboxylate salt into an aluminum or platinum TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

  • Simultaneously, run a DSC analysis under the same conditions to observe endothermic or exothermic events.

  • Record the mass loss as a function of temperature (TGA curve) and the heat flow as a function of temperature (DSC curve).

  • The onset of significant mass loss in the TGA curve is considered the decomposition temperature.

Hydrolytic Stability Assessment (Forced Degradation)

Objective: To evaluate the stability of the dicarboxylate salt in aqueous solutions under various pH conditions.

Methodology:

  • Prepare stock solutions of the dicarboxylate salt in purified water.

  • Prepare solutions of the salt in different aqueous media:

    • 0.1 N Hydrochloric Acid (acidic condition)

    • Purified Water (neutral condition)

    • 0.1 N Sodium Hydroxide (basic condition)

  • Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

  • Neutralize the acidic and basic samples.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining dicarboxylate and detect any degradation products.

Photostability Assessment

Objective: To determine the stability of the dicarboxylate salt upon exposure to light.

Methodology:

  • Expose a thin layer of the solid dicarboxylate salt to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Simultaneously, keep a control sample in the dark under the same temperature and humidity conditions.

  • For solution stability, expose solutions of the dicarboxylate in transparent containers to the same light conditions.

  • After the exposure period, analyze both the exposed and control samples using a stability-indicating analytical method to determine the extent of degradation.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a dicarboxylate salt.

G cluster_prep Sample Preparation cluster_tests Forced Degradation Studies cluster_analysis Analysis cluster_results Results & Interpretation Sample Dicarboxylate Salt Sample Thermal Thermal Stress (TGA/DSC) Sample->Thermal Expose to Stress Hydrolytic Hydrolytic Stress (Acid/Base/Neutral) Sample->Hydrolytic Expose to Stress Oxidative Oxidative Stress (e.g., H2O2) Sample->Oxidative Expose to Stress Photolytic Photolytic Stress (UV/Vis Light) Sample->Photolytic Expose to Stress Analysis Stability-Indicating Analytical Method (e.g., HPLC) Thermal->Analysis Analyze Samples Hydrolytic->Analysis Analyze Samples Oxidative->Analysis Analyze Samples Photolytic->Analysis Analyze Samples Degradation Identify Degradation Products Analysis->Degradation Pathway Elucidate Degradation Pathways Degradation->Pathway Comparison Compare Stability Profile Pathway->Comparison

Caption: Workflow for conducting forced degradation stability studies.

Hypothetical Degradation Pathway for a Halogenated Aromatic Dicarboxylate

This diagram illustrates a potential degradation pathway for a compound like this compound under hydrolytic stress, leading to decarboxylation.

G A This compound B 4-chlorophthalic acid A->B Acidification C 4-chlorobenzoic acid B->C Decarboxylation (Heat/UV) D Further Degradation Products C->D Further Stress

Caption: A potential degradation pathway for this compound.

Conclusion

The stability of dicarboxylate salts is a critical consideration in pharmaceutical development. While specific comparative data for this compound is not extensively available, its stability profile can be inferred from the behavior of related aromatic dicarboxylates and the known effects of halogen substitution. The presence of the electron-withdrawing chlorine atom on the aromatic ring may influence its susceptibility to certain degradation pathways, particularly under harsh conditions. For a definitive assessment, it is imperative to conduct comprehensive stability studies using the standardized protocols outlined in this guide. Such studies will provide the necessary quantitative data to ensure the selection of stable and robust drug candidates and formulations.

References

Inter-laboratory Comparison of Disodium 4-chlorophthalate Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of common analytical methodologies for the quantification of Disodium 4-chlorophthalate. The data presented herein is a synthesis of results from a simulated inter-laboratory study designed to assess the accuracy, precision, and sensitivity of various techniques. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methods for this compound.

Overview of Analytical Methods

Three prevalent analytical techniques were evaluated across multiple laboratories for their efficacy in quantifying this compound:

  • High-Performance Liquid Chromatography (HPLC): A widely used separation technique for the quantification of non-volatile and thermally unstable compounds.

  • Gas Chromatography (GC): A powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Analysis of this compound often requires derivatization.

  • Argentometric Titration: A classic titrimetric method used to determine the concentration of halide ions in a sample.

Comparative Performance Data

The following tables summarize the quantitative data obtained from a simulated inter-laboratory study involving five participating laboratories. The study aimed to compare the performance of HPLC, GC, and Argentometric Titration for the analysis of a standardized sample of this compound.

Table 1: Comparison of Accuracy (% Recovery)

LaboratoryHPLC (% Recovery)GC (% Recovery)Argentometric Titration (% Recovery)
Lab 199.298.595.8
Lab 298.997.996.2
Lab 399.598.895.5
Lab 498.798.196.5
Lab 599.198.395.9
Average 99.08 98.32 95.98

Table 2: Comparison of Precision (% Relative Standard Deviation - RSD)

LaboratoryHPLC (% RSD)GC (% RSD)Argentometric Titration (% RSD)
Lab 11.21.82.5
Lab 21.52.12.8
Lab 31.11.72.4
Lab 41.62.32.9
Lab 51.31.92.6
Average 1.34 1.96 2.64

Table 3: Comparison of Limit of Detection (LOD)

Analytical MethodAverage LOD (mg/L)
HPLC0.5
GC1.0
Argentometric Titration10.0

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

3.1 High-Performance Liquid Chromatography (HPLC) Protocol

  • Sample Preparation: Accurately weigh 100 mg of the this compound sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 40% acetonitrile and 60% water containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector at 230 nm.

    • Column Temperature: 30°C.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system. Quantify the this compound concentration by comparing the peak area of the sample to the calibration curve.

3.2 Gas Chromatography (GC) Protocol

  • Derivatization: To 1 mL of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 30 minutes to form the trimethylsilyl derivative of 4-chlorophthalic acid.

  • GC Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector: Flame Ionization Detector (FID) at 300°C.

  • Analysis: Inject the derivatized sample into the GC system. The quantification is based on the peak area of the derivatized analyte.

3.3 Argentometric Titration Protocol

  • Sample Preparation: Accurately weigh 500 mg of the this compound sample and dissolve it in 100 mL of deionized water. Add 1 mL of 5% potassium chromate solution as an indicator.

  • Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate solution. The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.

  • Calculation: Calculate the concentration of the chloride ion, and subsequently the amount of this compound, based on the volume of silver nitrate solution consumed.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve standards Prepare Calibration Standards dissolve->standards inject Inject into HPLC standards->inject separate C18 Reverse-Phase Separation inject->separate detect UV Detection at 230 nm separate->detect quantify Compare Peak Area to Calibration Curve detect->quantify

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Comparative Analysis of Metal-Organic Frameworks: The Untapped Potential of Disodium 4-Chlorophthalate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable absence of synthesized and characterized metal-organic frameworks (MOFs) utilizing disodium 4-chlorophthalate as a primary organic linker. While the functionalization of linkers is a cornerstone of MOF design, allowing for the tuning of properties for applications ranging from gas storage to drug delivery, the specific incorporation of the 4-chloro-substituted phthalate dianion remains an unexplored area of synthesis.

This guide, therefore, serves a dual purpose: to highlight the current void in the research landscape and to provide a comparative framework based on structurally analogous halogenated phthalate-based MOFs. By examining the properties of MOFs constructed from fluorinated and brominated phthalic acid derivatives, we can extrapolate potential characteristics and guide future research into the synthesis and application of 4-chlorophthalate-containing MOFs.

The Influence of Halogenation on MOF Properties: A Theoretical Comparison

The introduction of a halogen substituent onto the aromatic backbone of a phthalate linker is expected to significantly influence the resulting MOF's properties. The electronegativity, size, and position of the halogen atom can modulate:

  • Pore Environment and Adsorption Properties: The chloro-substituent can alter the electronic environment within the pores, potentially enhancing interactions with specific guest molecules. This could lead to improved selectivity for gas separation or targeted drug loading.

  • Framework Stability: The electronic effects of the chlorine atom may influence the coordination strength between the carboxylate groups and the metal nodes, thereby affecting the thermal and chemical stability of the framework.

  • Catalytic Activity: If the MOF is designed for catalytic applications, the presence of a chloro-group could influence the acidity or redox properties of the metal centers or the linker itself, potentially enhancing catalytic performance for specific reactions.

Comparative Data from Structurally Related Halogenated Phthalate MOFs

While no direct data for this compound MOFs exists, we can draw comparisons from MOFs synthesized with other halogenated phthalic acid linkers. The following table summarizes key properties of representative fluoro- and bromo-substituted phthalate and isophthalate MOFs found in the literature. This data can serve as a benchmark for future studies on chloro-substituted analogues.

LinkerMetal NodeMOF DesignationBET Surface Area (m²/g)Key Application/Property
Tetrafluorophthalic AcidZnNot Specified~500Gas Adsorption
4-Bromoisophthalic AcidCuNot Specified750 - 900Catalysis
3,5-Dibromobenzene-1,4-dicarboxylic acidZrUiO-66-Br1100 - 1300Enhanced Chemical Stability

Note: This table is a representative summary based on available literature and is intended for comparative purposes only. Specific values can vary based on synthesis conditions and activation procedures.

Future Experimental Protocols: A Roadmap for Synthesis and Characterization

To address the current knowledge gap, the following experimental workflow is proposed for the synthesis and characterization of MOFs based on this compound.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_property Property Evaluation s1 Solvothermal Synthesis (this compound + Metal Salt) s2 Crystal Formation s1->s2 s3 Washing and Solvent Exchange s2->s3 s4 Activation (e.g., heating under vacuum) s3->s4 c1 Structural Analysis (PXRD, SC-XRD) s4->c1 c2 Porosity Measurement (N2 Adsorption, BET) c1->c2 c3 Thermal Stability (TGA) c1->c3 c4 Chemical Stability (Exposure to solvents, pH) c1->c4 p1 Gas Adsorption Studies (CO2, CH4, etc.) c1->p1 p2 Catalytic Activity Testing p3 Drug Loading/Release Studies

Caption: Proposed experimental workflow for the synthesis and evaluation of 4-chlorophthalate-based MOFs.

Detailed Methodologies

1. Solvothermal Synthesis:

  • Reactants: this compound (or 4-chlorophthalic acid with a base), a suitable metal salt (e.g., Zinc Nitrate, Copper Acetate, Zirconium Chloride).

  • Solvent: A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF).

  • Procedure: The reactants are dissolved in the solvent in a sealed vessel and heated to a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours). The vessel is then cooled to room temperature to allow for crystal formation.

2. Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise crystal structure and connectivity of the MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF using nitrogen adsorption-desorption isotherms.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework by monitoring weight loss as a function of temperature.

Logical Relationship of Linker Functionalization to MOF Properties

The choice of functional group on the organic linker is a critical determinant of the final properties of a MOF. The diagram below illustrates the logical flow from linker selection to potential applications.

G cluster_design Design Phase cluster_properties Resulting Properties cluster_applications Potential Applications linker Linker Selection (e.g., 4-chlorophthalate) pore Pore Chemistry & Size linker->pore stability Framework Stability linker->stability catalytic Catalytic Sites linker->catalytic metal Metal Node Selection (e.g., Zn, Cu, Zr) metal->pore metal->stability metal->catalytic gas Gas Storage & Separation pore->gas drug Drug Delivery pore->drug stability->gas stability->drug catalysis Heterogeneous Catalysis stability->catalysis catalytic->catalysis

Caption: The influence of linker and metal node choice on MOF properties and applications.

Conclusion

The exploration of this compound as a linker in MOF synthesis represents a significant and promising research avenue. While direct comparative data is currently unavailable, the analysis of related halogenated systems provides a strong rationale for investigating this novel linker. The proposed experimental protocols offer a clear path forward for synthesizing and characterizing these new materials. The unique electronic and steric properties of the chloro-substituent have the potential to yield MOFs with enhanced performance in a variety of applications, making this an exciting area for future discovery in materials science. Researchers in the field are encouraged to pursue the synthesis of 4-chlorophthalate-based MOFs to unlock their potential and contribute to the expanding library of functional porous materials.

A Comparative Environmental Risk Profile: Disodium 4-chlorophthalate Versus Common Phthalate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative environmental impact assessment of Disodium 4-chlorophthalate against a range of widely used phthalate esters. Due to a significant lack of publicly available ecotoxicological data for this compound, this document focuses on providing a comprehensive overview of the environmental profiles of common phthalates, which can serve as a benchmark for future assessments.

The environmental fate and effects of phthalates, a class of chemicals extensively used as plasticizers, are of significant concern due to their widespread detection in various environmental compartments and their potential for endocrine disruption. While extensive research has been conducted on common phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP), data on the environmental impact of this compound, a halogenated phthalate salt, is notably scarce. This guide synthesizes the available information to facilitate a comparative understanding and to highlight areas requiring further investigation.

Environmental Fate and Transport: A Comparative Overview

The environmental behavior of phthalates is largely governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). Generally, lower molecular weight phthalates are more water-soluble and volatile, while higher molecular weight phthalates tend to adsorb to soil and sediment.

This compound: As a disodium salt, this compound is expected to be highly soluble in water. Its transport in the environment will likely be dominated by aqueous pathways. The presence of a chlorine atom on the aromatic ring may increase its persistence, as halogenated organic compounds are often more resistant to biodegradation than their non-halogenated counterparts.

Common Phthalate Esters: These compounds exhibit a range of environmental mobilities. Lower molecular weight phthalates like Dimethyl phthalate (DMP) and Diethyl phthalate (DEP) are more mobile in water, whereas higher molecular weight phthalates such as DEHP and Di-n-octyl phthalate (DnOP) have low water solubility and high Kow values, leading to their accumulation in sediments and biota.

Biodegradation Potential

Microbial degradation is the primary mechanism for the removal of phthalates from the environment. This process typically begins with the hydrolysis of the ester bonds to form phthalic acid and the corresponding alcohol, which are then further metabolized.

This compound: The biodegradation pathway of this compound has not been specifically elucidated in the available literature. However, the initial step would likely involve the dissociation of the salt in water. The subsequent microbial degradation of the 4-chlorophthalic acid anion may be slower compared to unsubstituted phthalic acid due to the presence of the chlorine atom, which can inhibit microbial enzymatic activity.

Common Phthalate Esters: Many common phthalates are known to be biodegradable under both aerobic and anaerobic conditions. The rate of biodegradation is influenced by the length and branching of the alkyl chains, with shorter, linear chains generally degrading more readily.

Below is a generalized aerobic degradation pathway for phthalate esters.

G DEHP Phthalate Ester (e.g., DEHP) MEHP Monoester (e.g., MEHP) DEHP->MEHP Esterase PA Phthalic Acid MEHP->PA Esterase PCA Protocatechuic Acid PA->PCA Dioxygenase RingCleavage Ring Cleavage Products PCA->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA CO2 CO2 + H2O TCA->CO2

Generalized aerobic degradation pathway of phthalate esters.

Aquatic Toxicity

The toxicity of phthalates to aquatic organisms varies significantly among different compounds and species. Acute toxicity is generally observed with lower molecular weight phthalates, while chronic effects, including reproductive and developmental toxicity, are a concern for a broader range of these compounds.

This compound: No specific aquatic toxicity data for this compound were found in the reviewed literature. Its high water solubility suggests that it could be readily bioavailable to aquatic organisms. The chlorinated nature of the molecule raises concerns about potential toxicity, as many chlorinated organic compounds are known to be toxic and persistent.

Common Phthalate Esters: A substantial body of research exists on the aquatic toxicity of common phthalates. The following tables summarize some of the available data for key phthalate esters.

Acute Aquatic Toxicity Data
PhthalateOrganismEndpoint (48h/96h)Value (mg/L)
DEHPDaphnia magnaLC50>0.038
Rainbow TroutLC50>0.15
DBPDaphnia magnaEC500.61 - 3.1
Fathead MinnowLC500.46 - 0.7
BBPDaphnia magnaEC500.9 - 1.4
Rainbow TroutLC500.53
DINPDaphnia magnaEC50>100
Rainbow TroutLC50>100
DIDPDaphnia magnaEC50>100
Fathead MinnowLC50>100

Data compiled from various sources. Values can vary based on test conditions.

Chronic Aquatic Toxicity Data
PhthalateOrganismEndpoint (e.g., 21-day)NOEC/LOEC (mg/L)
DEHPDaphnia magnaReproductionNOEC: 0.085
Fathead MinnowGrowthNOEC: 0.055
DBPDaphnia magnaReproductionNOEC: 0.1
Fathead MinnowSurvivalNOEC: 0.2
BBPDaphnia magnaReproductionNOEC: 0.06
Fathead MinnowGrowthNOEC: 0.077
DINPDaphnia magnaReproductionNOEC: >0.1
Fathead MinnowGrowthNOEC: >0.15
DIDPDaphnia magnaReproductionNOEC: >0.1
Fathead MinnowGrowthNOEC: >0.1

NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration. Data compiled from various sources.

Experimental Protocols

Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of ecotoxicity data.

General Protocol for Aquatic Toxicity Testing

A generalized workflow for assessing the acute toxicity of a substance to an aquatic organism like Daphnia magna according to OECD Test Guideline 202 is outlined below.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis Phase TestSubstance Prepare Test Substance Stock Solution DefinitiveTest Definitive Test: - Control Group - Multiple Exposure Concentrations TestSubstance->DefinitiveTest TestOrganism Culture & Acclimate Test Organisms (e.g., Daphnia magna) TestOrganism->DefinitiveTest TestMedia Prepare Test Media (e.g., Reconstituted Water) TestMedia->DefinitiveTest RangeFinding Range-Finding Test (Optional) RangeFinding->DefinitiveTest Incubation Incubate for 48h (Controlled Conditions) DefinitiveTest->Incubation Observation Observe & Record Immobilization Incubation->Observation Calculation Calculate EC50/LC50 Observation->Calculation Report Generate Test Report Calculation->Report

Generalized workflow for an acute aquatic toxicity test.

Conclusion and Future Directions

While a comprehensive body of literature exists on the environmental impact of common phthalate esters, a significant data gap remains for this compound. Based on its chemical structure, it is predicted to be highly water-soluble, with its environmental fate and potential toxicity influenced by the presence of the chlorine substituent. The lack of empirical data prevents a direct and quantitative comparison with other phthalates at this time.

To enable a thorough environmental risk assessment, further research is critically needed to determine the physicochemical properties, biodegradability, and ecotoxicity of this compound. Studies following standardized OECD guidelines would be invaluable in generating the necessary data to understand the potential environmental impact of this compound and to inform its safe use and disposal. Researchers and drug development professionals are encouraged to consider the environmental persistence and toxicity of all chemical entities, including intermediates and salts, early in the development process to mitigate potential long-term environmental consequences.

A Comparative Economic Analysis of Synthesis Routes for Disodium 4-chlorophthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Intermediate

Disodium 4-chlorophthalate, a crucial building block in the synthesis of various pharmaceuticals and specialty polymers, can be produced through several distinct chemical pathways. The economic viability and overall efficiency of each route are paramount considerations for process chemists and chemical engineers. This guide provides a detailed comparison of the most common synthesis routes, presenting available quantitative data, experimental protocols, and a visual representation of the synthetic workflows to aid in the selection of the most appropriate method for a given application.

The primary precursor for the synthesis of this compound is 4-chlorophthalic acid or its anhydride, which is most commonly derived from phthalic anhydride. The following analysis focuses on the key transformations from phthalic anhydride to these chlorinated intermediates.

Comparison of Key Synthesis Parameters

The economic feasibility of a synthesis route is determined by a combination of factors including the cost of raw materials, reaction yield, purity of the product, and the complexity of the process. Below is a summary of quantitative data for different approaches to the synthesis of 4-chlorophthalic acid derivatives.

ParameterRoute 1: Direct Chlorination (Cl2)Route 2: Hypochlorite OxidationRoute 3: Nitration & Chloro-denitrationRoute 4: Diels-Alder & Aromatization
Primary Reactants Phthalic anhydride, Chlorine gasPhthalic anhydride, Sodium hypochlorite, Sodium hydroxidePhthalic anhydride, Nitric acid, Sulfuric acid, ChlorineButadiene, Maleic anhydride, Chlorine
Key Intermediates 4-chlorophthalic acidMonosodium 4-chlorophthalate4-nitrophthalic acid, 4-nitrophthalic anhydride4-chlorotetrahydrophthalic anhydride
Reported Yield 50-60% (for 4-chlorophthalic anhydride)[1]91% (technical product)[2]89-95% (total monochlorophthalic anhydride)[3]85% (for 4-chlorotetrahydrophthalic anhydride)[4]
Reported Purity >98.5% (HPLC)[1]>72% (HPLC)[1]High purity after separationNot specified
Reaction Temperature 50-70°C[5]28-30°C[6]Nitration: Not specified; Chloro-denitration: Not specifiedDiels-Alder: 55°C; Aromatization: Not specified
Reaction Time 2-5 hours[5]~17 hours[6]Not specifiedDiels-Alder: 3 hours
Catalyst/Promoter Not always requiredNot always requiredNot applicableNot applicable
Key Advantages Fewer steps, potentially lower costMilder reaction conditionsHigh overall yieldPotentially high isomer selectivity
Key Disadvantages Handling of chlorine gas, potential for over-chlorinationLower purity of initial product, longer reaction timeMultiple steps, use of strong acids, isomer separationMultiple steps, handling of butadiene, costly starting materials

Economic Considerations of Raw Materials

The cost of starting materials is a significant driver of the overall process economics. The following table provides an overview of approximate recent market prices for the key reactants. Prices are subject to fluctuation based on market conditions and supplier.

Raw MaterialApproximate Price (USD per metric ton)
Phthalic Anhydride$979 - $1,250[6]
Chlorine Gas$423 - $707[7]
Sodium Hypochlorite$292 - $343[8]
Sodium Hydroxide~$600[9]
Tetrabutylammonium Chloride~$1700/kg (pharma grade)[10] (Note: Price is per kg)
1,4-DioxaneVaries significantly based on grade and quantity

Detailed Experimental Protocols

Route 1: Direct Chlorination of Phthalic Anhydride with Chlorine Gas

This method involves the direct electrophilic substitution of chlorine onto the phthalic anhydride ring.

Experimental Procedure:

  • Phthalic anhydride is suspended in an aqueous medium.

  • The mixture is heated to the reaction temperature (e.g., 70°C).

  • Chlorine gas is bubbled through the suspension over a period of several hours (e.g., 12 hours)[11].

  • The reaction mixture is then cooled, and the solid product is isolated by filtration.

  • The crude product is washed and dried. Subsequent conversion to the disodium salt can be achieved by treatment with two equivalents of sodium hydroxide.

Route 2: Chlorination of Phthalic Anhydride using Sodium Hypochlorite

This route utilizes sodium hypochlorite as the chlorinating agent, often in the presence of a base.

Experimental Procedure:

  • Phthalic anhydride is added to water with stirring.

  • A solution of sodium hypochlorite and sodium hydroxide is added dropwise to the phthalic anhydride suspension over an extended period (e.g., 17 hours) while maintaining the temperature at 28-30°C[6].

  • After the addition is complete, the pH is adjusted to approximately 5.5 with hydrochloric acid to precipitate the crude monosodium 4-chlorophthalate.

  • The crude product is collected by filtration and can be further purified by recrystallization.

  • The disodium salt is then prepared by reacting the purified monosodium salt with one equivalent of sodium hydroxide.

Route 3: Synthesis via Nitration and Chloro-denitration

This multi-step process involves the nitration of phthalic anhydride, separation of the desired 4-nitro isomer, followed by a chloro-denitration reaction.

Experimental Procedure:

  • Phthalic anhydride is nitrated using a mixture of concentrated nitric and sulfuric acids to yield a mixture of 3- and 4-nitrophthalic acids[3].

  • The 4-nitro isomer is separated from the mixture.

  • The purified 4-nitrophthalic acid is then dehydrated to 4-nitrophthalic anhydride.

  • The 4-nitrophthalic anhydride undergoes a chloro-denitration reaction to replace the nitro group with a chlorine atom, yielding 4-chlorophthalic anhydride[3].

  • Finally, the 4-chlorophthalic anhydride is hydrolyzed with two equivalents of sodium hydroxide to form this compound.

Synthesis Route Workflows

SynthesisRoutes cluster_0 Starting Material cluster_1 Route 1: Direct Chlorination cluster_2 Route 2: Hypochlorite Oxidation cluster_3 Final Product PhthalicAnhydride Phthalic Anhydride Chlorination Chlorination (Cl2, H2O) PhthalicAnhydride->Chlorination Hypochlorite Oxidative Chlorination (NaOCl, NaOH) PhthalicAnhydride->Hypochlorite Product1 4-Chlorophthalic Acid Chlorination->Product1 FinalProduct Disodium 4-Chlorophthalate Product1->FinalProduct NaOH Product2 Monosodium 4-Chlorophthalate Hypochlorite->Product2 Product2->FinalProduct NaOH

Caption: Simplified workflow for the main synthesis routes to this compound.

Concluding Remarks for the Practicing Scientist

The selection of an optimal synthesis route for this compound is a multifaceted decision that extends beyond simple reaction yield.

  • Direct Chlorination (Route 1) offers a more straightforward approach with fewer steps. However, the handling of highly toxic and corrosive chlorine gas necessitates specialized equipment and stringent safety protocols. The potential for the formation of isomeric and over-chlorinated byproducts may also require more rigorous purification steps.

  • Hypochlorite Oxidation (Route 2) provides a potentially safer alternative to using chlorine gas, operating under milder conditions. The trade-off appears to be a significantly longer reaction time and a lower initial purity of the intermediate, which could increase downstream processing costs.

  • The Nitration and Chloro-denitration pathway (Route 3) , while more complex, reports high overall yields. The major challenges with this route are the use of hazardous nitrating agents, the need for effective separation of isomers, and the multi-step nature of the process which can increase labor and equipment costs.

  • The Diels-Alder approach (Route 4) is a more elegant synthetic strategy that could offer high regioselectivity, but it involves more expensive starting materials and a greater number of synthetic transformations, making it less likely to be economically viable for large-scale production unless high isomeric purity is an absolute requirement.

For industrial-scale production, a thorough process hazard analysis and a detailed cost-benefit analysis, including waste disposal and capital expenditure, are essential. The data presented here, based on publicly available literature, serves as a foundational guide for researchers and process development chemists to initiate their evaluation of the most suitable synthesis strategy for their specific needs. Further in-house optimization and economic modeling would be required to make a definitive choice for commercial production.

References

Safety Operating Guide

Proper Disposal of Disodium 4-chlorophthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of disodium 4-chlorophthalate, a halogenated aromatic compound. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

Step-by-Step Disposal Procedure

This compound should be managed as a halogenated organic waste.[4][5] Do not dispose of this chemical down the drain or in regular trash.

  • Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, weighing boats) in a designated and properly labeled hazardous waste container.[4]

    • Crucially, this waste must be segregated from non-halogenated chemical waste streams.[4][6] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.

  • Containerization:

    • Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[3][4] Polyethylene containers are generally suitable for solid chemical waste.[6]

    • The container must be in good condition, free from leaks or damage.[4]

  • Labeling:

    • Label the waste container clearly and accurately before adding any waste.[4]

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., irritant).[1][4] Do not use abbreviations or chemical formulas.[4]

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This storage area should be in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

    • Ensure the container remains closed except when adding waste.[4][6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][7]

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR Parts 261.3) and must also consult state and local regulations for complete and accurate classification.[3]

    • The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[2][8]

Summary of Disposal Information

ParameterGuideline
Waste Classification Halogenated Organic Waste
Recommended Disposal Method Incineration by a licensed waste disposal facility[2][8]
Container Type Clean, dry, chemically compatible with a secure lid[3][4]
Labeling Requirements "Hazardous Waste," "this compound," Hazard warnings[4]
Incompatible Wastes Non-halogenated organic waste, strong oxidizing agents, strong acids[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start: Handling Waste cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated assess Is the waste halogenated? start->assess segregate Segregate as Halogenated Waste assess->segregate Yes container Select clean, compatible container segregate->container label_node Label with 'Hazardous Waste' and full chemical name container->label_node store Store in designated satellite accumulation area label_node->store close_container Keep container tightly closed store->close_container contact_ehs Contact EHS or licensed waste contractor for pickup close_container->contact_ehs

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always follow the specific protocols and regulations established by your institution and local authorities for hazardous waste disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Disodium 4-chlorophthalate

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Risk Assessment

Disodium 4-chlorophthalate is a chlorinated aromatic compound.[3] While comprehensive toxicological data for this specific compound is limited, the SDS for its monosodium salt indicates that it is considered hazardous.[1] The primary hazards identified are:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2) [1]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1]

It is crucial to handle this chemical with appropriate precautions to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact.[4] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[5]
Eyes/Face Safety glasses with side shields or chemical safety gogglesTo protect against dust particles and splashes.[1][6] A face shield may be necessary when there is a significant risk of splashing.[6][7]
Body Laboratory coat or coverallsTo protect skin and personal clothing from contamination.[7]
Respiratory NIOSH/MSHA-approved respiratorRecommended when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced. Use in a well-ventilated area is crucial.[1][4][8]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Safe Handling Practices:

  • Avoid generating dust.[2]

  • Wash hands thoroughly after handling the chemical.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Keep the container tightly closed when not in use.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Disposal Plan

All waste materials should be handled in accordance with federal, state, and local regulations.[10]

  • Unused Product: Dispose of as a chemical waste at an approved waste disposal plant.[1] Do not allow the product to enter drains.[9]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated, labeled container for hazardous waste disposal.

  • Empty Containers: Puncture and dispose of empty containers in a sanitary landfill or by other approved methods.[9]

Experimental Protocols: Chemical Spill Response

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, put on the required PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled, closed container for disposal.[1][2]

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable cleaning agent.

  • Dispose of Waste: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to the appropriate safety officer or supervisor.

Below is a workflow diagram for handling a chemical spill of this compound.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound spill Chemical Spill Occurs evacuate Evacuate and Secure Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain and Clean Spill don_ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report end Spill Response Complete report->end

Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.